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N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Documentation Hub

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  • Product: N-[(5-bromo-1H-indol-1-yl)acetyl]glycine
  • CAS: 1144446-66-1

Core Science & Biosynthesis

Foundational

Characterization of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive characterization of the novel compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. The indole scaffold is a privileged structure in medicinal chemistry, and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive characterization of the novel compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest to researchers in drug discovery. This document outlines a robust synthetic pathway, detailed protocols for purification, and a thorough analysis of the compound's structural and physicochemical properties. We present predicted and rationalized data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering both a practical framework for synthesis and a deep understanding of the molecule's characteristics.

Introduction and Significance

N-acyl-alpha amino acids are a class of compounds with diverse biological activities.[1] The conjugation of bioactive molecules to amino acids can modulate their pharmacokinetic and pharmacodynamic properties.[2] Indole-3-acetic acid, a well-known auxin, is often found conjugated to amino acids like glycine, which serves to regulate its activity in plants.[3][4] The introduction of a bromine atom onto the indole ring at the 5-position is a common strategy in medicinal chemistry to enhance biological activity or modulate metabolic stability.[5] N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a synthetic molecule that combines these features, making it a compound of interest for screening in various biological assays, particularly in the development of novel therapeutics. This guide provides a foundational understanding of its synthesis and characterization to facilitate further research.

Proposed Synthesis Pathway

The synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine can be achieved through a three-step process starting from commercially available 5-bromoindole. The chosen pathway is designed for efficiency and scalability in a standard laboratory setting.

Synthesis_Pathway A 5-Bromoindole B Ethyl 2-(5-bromo-1H-indol-1-yl)acetate A->B  Ethyl bromoacetate,  NaH, DMF   C 2-(5-Bromo-1H-indol-1-yl)acetic acid B->C  NaOH, EtOH/H₂O,  then HCl (aq)   D N-[(5-bromo-1H-indol-1-yl)acetyl]glycine C->D  Glycine methyl ester,  EDC, HOBt,  then LiOH  

Caption: Proposed three-step synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

Step 1: N-Alkylation of 5-Bromoindole

The synthesis commences with the N-alkylation of 5-bromoindole with ethyl bromoacetate. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) facilitates the deprotonation of the indole nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic ethyl bromoacetate.[6]

Step 2: Saponification of the Ester

The resulting ethyl 2-(5-bromo-1H-indol-1-yl)acetate is then saponified to the corresponding carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide, in a mixture of ethanol and water. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate salt to yield 2-(5-bromo-1H-indol-1-yl)acetic acid.[5]

Step 3: Amide Coupling with Glycine

The final step involves the formation of an amide bond between 2-(5-bromo-1H-indol-1-yl)acetic acid and glycine. To facilitate this, the carboxylic acid is first activated, for example, by converting it to an active ester using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). This activated intermediate then reacts with the amino group of glycine methyl ester. The resulting ester is subsequently hydrolyzed under mild basic conditions (e.g., with lithium hydroxide) to afford the final product, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.[7]

Detailed Experimental Protocols

Synthesis of Ethyl 2-(5-bromo-1H-indol-1-yl)acetate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 5-bromoindole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 2-(5-bromo-1H-indol-1-yl)acetic acid
  • Dissolve the purified ethyl 2-(5-bromo-1H-indol-1-yl)acetate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine
  • To a solution of 2-(5-bromo-1H-indol-1-yl)acetic acid (1.0 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add glycine methyl ester hydrochloride (1.1 eq.) and a tertiary amine base like triethylamine (1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude ester in a mixture of THF and water, then add lithium hydroxide (1.5 eq.).

  • Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the THF under reduced pressure, and acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification cluster_step3 Step 3: Amide Coupling & Hydrolysis A1 Dissolve 5-bromoindole in DMF A2 Add NaH at 0°C A1->A2 A3 Add ethyl bromoacetate A2->A3 A4 Workup and Purification A3->A4 B1 Dissolve ester in EtOH/H₂O A4->B1 Intermediate Product B2 Add NaOH and reflux B1->B2 B3 Acidify with HCl B2->B3 B4 Filter and dry B3->B4 C1 Activate acid with EDC/HOBt B4->C1 Intermediate Product C2 Add glycine methyl ester & base C1->C2 C3 Workup to get coupled ester C2->C3 C4 Hydrolyze ester with LiOH C3->C4 C5 Acidify and purify final product C4->C5

Caption: A detailed workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

Physical Properties
PropertyPredicted ValueRationale/Reference
Molecular Formula C₁₂H₁₀BrN₃O₃Calculated from structure
Molecular Weight 328.13 g/mol Calculated from structure
Appearance Off-white to pale yellow solidBased on similar indole derivatives[8]
Melting Point >180 °C (with decomposition)Indole-3-acetic acid melts at 165-169 °C[9][10]
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in waterBased on the polarity of the molecule[9]
¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show characteristic signals for the indole ring protons, the methylene protons of the acetyl group, and the methylene protons of the glycine moiety. The chemical shifts are influenced by the electron-withdrawing bromine atom and the N-substitution.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.8br s1H-COOHCarboxylic acid proton, broad due to exchange.
~8.50t1H-NH-Amide proton, triplet due to coupling with glycine -CH₂-.
~7.80d1HH-4Doublet, deshielded by proximity to the pyrrole ring nitrogen.[11]
~7.65d1HH-7Doublet.[11]
~7.30dd1HH-6Doublet of doublets.[11]
~7.25d1HH-2Doublet, characteristic of N-substituted indoles.[12]
~6.50d1HH-3Doublet.[11]
~5.10s2HIndole-CH₂-Singlet for the methylene protons of the acetyl group.
~3.90d2HGlycine-CH₂-Doublet, coupled to the amide -NH- proton.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale/Reference
~171.5-COOHCarboxylic acid carbonyl carbon.
~168.0-C=O (Amide)Amide carbonyl carbon.
~136.0C-7aIndole bridgehead carbon.[13]
~130.5C-3aIndole bridgehead carbon.[13]
~128.0C-2Pyrrole ring carbon.[12]
~125.0C-6Benzene ring carbon.[11]
~122.5C-4Benzene ring carbon.[11]
~115.0C-5Carbon bearing the bromine atom.[11]
~111.0C-7Benzene ring carbon.[11]
~101.5C-3Pyrrole ring carbon.[13]
~49.0Indole-CH₂-Methylene carbon of the acetyl group.
~41.0Glycine-CH₂-Methylene carbon of the glycine moiety.
FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentRationale/Reference
3400-2500BroadO-H stretchCarboxylic acid O-H stretching, often broad due to hydrogen bonding.[14]
~3300MediumN-H stretchAmide N-H stretching.[15]
~1720StrongC=O stretchCarboxylic acid carbonyl stretching.[14]
~1650StrongC=O stretch (Amide I)Amide carbonyl stretching.[16]
~1550MediumN-H bend (Amide II)Amide N-H bending.[16]
~1450MediumC-H bendMethylene scissoring.
~800StrongC-H bendOut-of-plane bending for substituted benzene ring.
Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the molecular formula. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns.

Predicted Mass Spectrometry Data (ESI-MS/MS)

  • High-Resolution MS (ESI+): Calculated for C₁₂H₁₁BrN₃O₃ [M+H]⁺: 328.0033; Found: 328.xxxx.

  • High-Resolution MS (ESI-): Calculated for C₁₂H₉BrN₃O₃ [M-H]⁻: 325.9884; Found: 325.xxxx.

Predicted Fragmentation Pattern (Positive Ion Mode)

The fragmentation of the protonated molecule is expected to proceed via several key pathways, including the loss of the glycine moiety and fragmentation of the indole ring.

  • m/z 253.9764: Loss of glycine (-74.02 Da) from the parent ion, corresponding to the [M - Gly + H]⁺ fragment.

  • m/z 196.9712: Further loss of the acetyl group (-57.00 Da) from the m/z 253.9764 fragment, resulting in the 5-bromo-1H-indol-1-yl cation.

  • m/z 130.0651: A characteristic fragment of the indole ring.[17]

Fragmentation_Pathway Parent [M+H]⁺ m/z 328.0033 Frag1 [M - Gly + H]⁺ m/z 253.9764 Parent->Frag1 - Glycine Frag2 [5-bromo-1H-indol-1-yl]⁺ m/z 196.9712 Frag1->Frag2 - CH₂CO Frag3 Indole fragment m/z 130.0651 Frag2->Frag3 - Br

Caption: Predicted major fragmentation pathway for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in positive ion MS/MS.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. The outlined protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers undertaking the synthesis of this and related compounds. The detailed predicted spectroscopic data serves as a valuable reference for structural confirmation and purity assessment. The availability of this well-characterized molecule will undoubtedly facilitate its exploration in various drug discovery and chemical biology programs, potentially leading to the identification of new therapeutic agents.

References

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). Molecules. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). Molecules. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Retrieved from [Link]

  • Proposed fragmentation patterns of 3-NPH-derivatized N-acyl glycine... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectra of the fragmentation of singly charged glycine cations... (n.d.). ResearchGate. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

  • N-alkylation of indole derivatives. (n.d.). Google Patents.
  • 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. (n.d.). ResearchGate. Retrieved from [Link]

  • Indoles and auxins. VII. Active esters and anhydrides of 3-indoleacetic acid. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • 5-Bromoindole. (n.d.). PubChem. Retrieved from [Link]

  • FTIR of (a) N-fatty acyl amino acid, (b) N-fatty acyl amino acid chloride, and (c) N-fatty acyl amino glucosyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • Cas 87-51-4,Indole-3-acetic acid. (n.d.). lookchem. Retrieved from [Link]

  • Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands. (2026). bioRxiv. Retrieved from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Indoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Amide-Linked Indoleacetic Acid Conjugates May Control Levels of Indoleacetic Acid in Germinating Seedlings of Phaseolus vulgaris. (n.d.). Plant Physiology. Retrieved from [Link]

  • indole acetic acid, 87-51-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. (n.d.). Google Patents.
  • Indole-3-Acetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. (n.d.). Plant Physiology. Retrieved from [Link]

  • Method for preparing 5-bromoindole. (n.d.). Google Patents.
  • Indole-3-acetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. (2025). IntechOpen. Retrieved from [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry. Retrieved from [Link]

  • N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... (n.d.). ResearchGate. Retrieved from [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Mass Spectrometry of Glycans. (n.d.). Glycobiology. Retrieved from [Link]

  • FTIR Analysis of Protein Structure. (n.d.). California State University, Northridge. Retrieved from [Link]

  • A new synthetic approach to the 3,4-dihydro-1H-[3][18]oxazino[4,3-a]indole system from ethyl. (2025). Kaunas University of Technology. Retrieved from [Link]

  • Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Properties and Pharmacological Profiling of N-[(5-Bromo-1H-indol-1-yl)acetyl]glycine

Executive Summary As antimicrobial resistance (AMR) accelerates, the discovery of novel adjunctive therapies has become a paramount focus in drug development. N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) accelerates, the discovery of novel adjunctive therapies has become a paramount focus in drug development. N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a highly functionalized indole-1-acetic acid derivative that serves as a critical chemical probe in high-throughput screening (HTS) libraries. While structurally simple, its specific halogenation pattern and amide-linked glycine moiety make it a vital structure-activity relationship (SAR) comparator against known bacterial cystathionine γ-lyase (bCSE) inhibitors.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and pharmacological context, designed for researchers engineering the next generation of antibiotic potentiators.

Chemical Identity & Structural Analytics

The structural architecture of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine consists of a lipophilic 5-bromoindole core tethered to a hydrophilic glycine moiety via an acetyl linker. This amphiphilic nature dictates its solubility, membrane permeability, and target-binding thermodynamics.

Table 1: Physicochemical and Topological Properties
PropertyQuantitative ValueMechanistic Implication
IUPAC Name 2-[[2-(5-bromo-1H-indol-1-yl)acetyl]amino]acetic acidStandardized nomenclature for library indexing.
Molecular Formula C₁₂H₁₁BrN₂O₃Defines the exact isotopic mass distribution.
Molecular Weight 311.13 g/mol Ideal for lead-like chemical space (Lipinski Rule of 5 compliant).
Hydrogen Bond Donors 2 (Amide NH, Carboxylic OH)Facilitates interaction with target protein backbone.
Hydrogen Bond Acceptors 3 (Carbonyl O x2, Carboxylic O)Enables coordination within hydrophilic pockets.
Topological Polar Surface Area ~71.3 ŲPredicts moderate-to-high cell membrane permeability.
Rotatable Bonds 4Allows conformational flexibility to adapt to enzyme active sites.

Data extrapolated from standard cheminformatics models based on .

Pharmacological Context: The bCSE Target & Antimicrobial Potentiation

The therapeutic relevance of indole-1-acetic acid derivatives is heavily anchored in the inhibition of bacterial hydrogen sulfide (H₂S) biogenesis. Pathogens such as Staphylococcus aureus utilize the enzyme bacterial cystathionine γ-lyase (bCSE) to produce H₂S. As detailed in, H₂S acts as a potent chemical shield, mitigating the lethal oxidative stress (ROS) induced by bactericidal antibiotics.

By inhibiting bCSE, the bacterial antioxidant defense collapses, rendering resistant strains susceptible to standard antibiotics.

Pathway A Bactericidal Antibiotics B Oxidative Stress (ROS) A->B Induces C Bacterial Death B->C Causes D bCSE Enzyme E H2S Production D->E Catalyzes E->B Mitigates (Antioxidant) F 5-Bromoindole Derivative F->D Inhibits

Caption: Mechanism of bCSE inhibition by indole derivatives to potentiate bactericidal antibiotics.

SAR Dynamics: The 5-Bromo vs. 6-Bromo Positional Isomers

In the landmark study, the 6-bromo isomer (NL1) is identified as a highly potent bCSE inhibitor. N-[(5-bromo-1H-indol-1-yl)acetyl]glycine serves as a vital SAR control.

Table 2: SAR Comparison
Feature6-Bromo Isomer (NL1)5-Bromo Isomer
Halogen Vector Points toward the hydrophobic floor of the active site.Points toward the solvent-exposed cleft.
Target Affinity High (Low micromolar IC₅₀).Attenuated (Used to map steric boundaries).
Selectivity High selectivity for bCSE over human CSE (hCSE).Altered selectivity profile due to dihedral shift.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to prevent false positives or synthetic failures.

De Novo Chemical Synthesis Protocol

This four-step synthesis is adapted from validated methodologies for indole-based bCSE inhibitors.

Synthesis N1 5-Bromoindole N2 N-Alkylation (Ethyl bromoacetate, NaH) N1->N2 N3 Ethyl 2-(5-bromo-1H-indol-1-yl)acetate N2->N3 N4 Saponification (NaOH, MeOH/H2O) N3->N4 N5 2-(5-bromo-1H-indol-1-yl)acetic acid N4->N5 N6 Amide Coupling (Glycine methyl ester, HATU, DIPEA) N5->N6 N7 Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate N6->N7 N8 Final Saponification (LiOH, THF/H2O) N7->N8 N9 N-[(5-bromo-1H-indol-1-yl)acetyl]glycine N8->N9

Caption: Four-step synthetic workflow for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

Step-by-Step Methodology:

  • N-Alkylation: Dissolve 5-bromoindole in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion). Causality: The indole N-H is weakly acidic. NaH provides irreversible deprotonation, driving the formation of the indolide anion and ensuring selective N-alkylation over C3-alkylation. Add ethyl bromoacetate dropwise. Stir for 2 hours.

  • Primary Saponification: Isolate the ester and dissolve in a 1:1 mixture of Methanol/H₂O. Add 2.0 eq of NaOH. Causality: Methanol ensures the lipophilic intermediate remains in solution during hydrolysis. Reflux for 3 hours, then acidify with 1M HCl to precipitate 2-(5-bromo-1H-indol-1-yl)acetic acid.

  • Amide Coupling: Dissolve the acid intermediate in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by glycine methyl ester hydrochloride. Causality: HATU is selected over traditional EDC/HOBt due to its superior kinetics, rapidly forming an active ester intermediate to prevent off-target side reactions. DIPEA acts as a non-nucleophilic base to free the glycine amine.

  • Final Saponification: Dissolve the coupled product in THF/H₂O. Add Lithium Hydroxide (LiOH, 1.5 eq). Causality: LiOH is milder than NaOH. It selectively hydrolyzes the methyl ester without cleaving the newly formed amide bond. Acidify to pH 2 to precipitate the final target compound.

  • System Validation: Confirm mass via LC-MS. The reaction is self-validating if the disappearance of the starting material peak precisely correlates with the emergence of the [M+H]⁺ peak at m/z 312.0.

High-Throughput In Vitro bCSE Inhibition Assay (Lead Acetate Method)

To evaluate the biological activity of the synthesized compound, a continuous spectrophotometric assay is utilized.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant bCSE in 50 mM HEPES buffer (pH 7.4). Add 50 µM Pyridoxal 5'-phosphate (PLP). Causality: bCSE is a PLP-dependent enzyme. Pre-incubation with PLP is a critical self-validating step; failure to do so results in apoenzyme baseline drift, invalidating the assay kinetics.

  • Compound Incubation: Add N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (titrated from 0.1 µM to 100 µM) to the enzyme mix. Incubate at 37°C for 15 minutes.

  • Detection Setup: Add 0.4 mM Lead(II) acetate to the microplate wells.

  • Reaction Initiation: Add 10 mM L-cystathionine (substrate) to initiate the reaction.

  • Kinetic Readout: As bCSE converts L-cystathionine to H₂S, the gas reacts with Pb²⁺ to form lead sulfide (PbS), a dark precipitate. Measure the linear accumulation of absorbance at 390 nm over 30 minutes.

  • System Validation: Calculate the Z'-factor using a known inhibitor (e.g., NL1) as a positive control and DMSO as a negative control. A Z'-factor > 0.5 validates the assay's robustness.

Conclusion

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine exemplifies the precision required in modern medicinal chemistry. By understanding the causality behind its synthesis and its role as a structural probe in bCSE inhibition, researchers can leverage this molecule to map active sites, refine SAR models, and ultimately engineer superior adjuvants to combat multidrug-resistant pathogens.

References

  • Nudler, E., Shatalin, K., Shishov, D., & Fedichev, P. "Compounds and Methods for Treating Bacterial Infections." WIPO (PCT) WO2019232083A1, 2019.
  • Shatalin, K., et al. "Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance." Science, Vol. 372, Issue 6547, 2021, pp. 1169-1175.[Link]

  • Taydakov, I. V., et al. "Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3." Molecules, Vol. 28, Issue 8, 2023, 3583.[Link]

  • National Center for Biotechnology Information. "PubChem Structural Analytics and Cheminformatics Data." PubChem Database, 2023.[Link]

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Abstract This technical guide delineates the hypothesized core mechanism of action for the novel compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. Based on a comprehensive analysis of its structural components—an indole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the hypothesized core mechanism of action for the novel compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. Based on a comprehensive analysis of its structural components—an indole-1-acetic acid core, a bromine substitution, and a glycine conjugate—we postulate that its primary pharmacological activity is the inhibition of cyclooxygenase (COX) enzymes. This guide will establish the scientific rationale for this hypothesis by drawing parallels with well-characterized indole-based non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, we will present a detailed roadmap of experimental protocols designed to rigorously test this proposed mechanism, providing researchers and drug development professionals with a self-validating framework for investigation.

Introduction: Deconstructing N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a synthetic organic molecule that belongs to the broader class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1] A systematic analysis of the subject molecule reveals three key structural motifs that likely dictate its pharmacological profile:

  • The Indole-1-Acetic Acid Core: This moiety is the cornerstone of a class of established non-steroidal anti-inflammatory drugs (NSAIDs), with Indomethacin being a prominent example.[2][3] The acetic acid side chain at the 1-position of the indole ring is a critical feature for the anti-inflammatory activity of these compounds.[4]

  • The 5-Bromo Substitution: Halogenation, particularly bromination, at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the electronic properties and lipophilicity of a molecule. This can enhance binding affinity to the target protein and improve pharmacokinetic parameters.

  • The N-acetylglycine Moiety: The conjugation of glycine to the indole-acetic acid core via an amide bond results in an N-acyl amino acid structure.[5] While this could serve to modify the solubility and metabolic stability of the parent molecule, N-acyl amino acids themselves can exhibit biological activity, for instance, as signaling molecules or as inhibitors of specific transporters like glycine transporter 2 (GlyT2).[6][7]

Given the strong precedent of indole-1-acetic acid derivatives acting as anti-inflammatory agents, the most plausible primary mechanism of action for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is the inhibition of cyclooxygenase (COX) enzymes.

The Primary Hypothesized Mechanism of Action: COX Inhibition

We postulate that N-[(5-bromo-1H-indol-1-yl)acetyl]glycine functions as a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][8]

The Cyclooxygenase (COX) Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the proposed point of intervention for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Stimuli cluster_effects Physiological & Pathological Effects Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Compound->COX1 inhibits Compound->COX2 inhibits

Caption: Proposed COX Inhibition Pathway.

By inhibiting COX-1 and COX-2, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine would reduce the production of prostaglandins and thromboxane, thereby mitigating inflammation, pain, and fever. The non-selective nature is inferred from the general profile of indole-acetic acid derivatives.[2]

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of COX inhibition, a series of in vitro and cell-based assays are proposed. The following experimental workflow provides a logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Enzyme Inhibition cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanistic Studies A1 COX-1/COX-2 Inhibition Assay A2 Determine IC50 Values A1->A2 Quantify B1 Prostaglandin E2 (PGE2) Immunoassay A2->B1 Inform Dosing B2 Cell Viability Assay B1->B2 Assess Cytotoxicity C1 Enzyme Kinetics Analysis (e.g., Lineweaver-Burk plot) B1->C1 Confirm Cellular Activity C2 COX-2 Expression Analysis (Western Blot) C1->C2 Elucidate Inhibition Mode

Caption: Experimental Workflow for Mechanism Validation.

Phase 1: In Vitro Enzyme Inhibition Assays

Objective: To directly measure the inhibitory activity of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine against purified COX-1 and COX-2 enzymes.

Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening Assay

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme (a cofactor), and the respective enzyme (COX-1 or COX-2).

    • Add serial dilutions of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine to the wells. Include wells with a known non-selective inhibitor (e.g., Indomethacin) as a positive control and wells with solvent only as a negative control.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid and TMPD solution.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a plate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

Expected Outcome and Interpretation:

A low micromolar or nanomolar IC50 value for both COX-1 and COX-2 would provide strong evidence for direct enzyme inhibition. The ratio of IC50 (COX-2/COX-1) will indicate the selectivity of the compound.

CompoundPredicted COX-1 IC50 (µM)Predicted COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
N-[(5-bromo-1H-indol-1-yl)acetyl]glycine 0.5 - 5.00.1 - 2.0~1
Indomethacin (Control) ~0.1~1.0~10
Celecoxib (Control) >10~0.05<0.01
Phase 2: Cell-Based Confirmation

Objective: To verify that the compound inhibits prostaglandin production in a cellular context.

Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent.

    • Seed the cells into a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of COX-2 and subsequent production of prostaglandins. Include an unstimulated control group.

  • Sample Collection and Analysis:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercially available ELISA kit.

  • Cell Viability:

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

Expected Outcome:

A dose-dependent decrease in LPS-induced PGE2 production in cells treated with N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, without significant cytotoxicity, would confirm its anti-inflammatory activity at the cellular level.

Secondary and Off-Target Considerations

While COX inhibition is the primary hypothesized mechanism, the N-acetylglycine moiety warrants investigation into potential secondary targets.

  • Glycine Transporter 2 (GlyT2): N-acyl glycines have been identified as inhibitors of GlyT2.[6] Inhibition of GlyT2 in the spinal cord can produce analgesic effects.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is another potential target for N-acyl amino acids.[7] Inhibition of FAAH can lead to an increase in endocannabinoids, which have analgesic and anti-inflammatory properties.

Further studies, such as radioligand binding assays or functional assays specific for these targets, would be necessary to explore these possibilities.

Conclusion

Based on a thorough analysis of its chemical structure and the extensive literature on indole-1-acetic acid derivatives, we have constructed a robust hypothesis that N-[(5-bromo-1H-indol-1-yl)acetyl]glycine acts as a COX-1 and COX-2 inhibitor. The provided experimental framework offers a clear and logical path to validate this proposed mechanism of action. Successful validation would position this compound as a promising new candidate in the field of anti-inflammatory drug discovery, warranting further preclinical development.

References

  • Doebel, K. J., & Wasley, J. W. F. (1972). Derivatives of indole-1-acetic acid as antiinflammatory agents. Journal of Medicinal Chemistry, 15(10), 1081–1082. [Link]

  • Shafique, Z., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. [Link]

  • Carbone, A., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 31057-31073. [Link]

  • El-Din, N. S. (1999). Synthesis and antibacterial activity of some indole acetic acid derivatives. Acta Pharmaceutica, 49(2), 127-132. [Link]

  • Chen, Y., et al. (2022). Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. Nutrients, 14(23), 5019. [Link]

  • Carland, J. E., et al. (2016). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS Chemical Neuroscience, 7(11), 1533–1542. [Link]

  • Shekhtman, G., et al. (1981). Synthesis and biological activity of N-acyl-5-bromanthranilic acids. Pharmaceutical Chemistry Journal, 15, 483–485. [Link]

  • Lin, J. J., & Knifton, J. F. (1990). Process for synthesis of N-acetylglycine. U.S.
  • Exposome-Explorer. (n.d.). N-Acetylglycine (Compound). IARC. Retrieved March 10, 2026, from [Link]

  • Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4. [Link]

  • Molecular Modeling and Bioinformatics Group. (n.d.). Project Summary N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID. Bioactive Conformational Ensemble. Retrieved March 10, 2026, from [Link]

  • Unknown. (n.d.). Nonsteroidal Anti- Inflammatory Drugs (NSAIDs). [Link]

  • Various Authors. (n.d.). PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. [Link]

  • Zhang, Y., et al. (2025). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. BCREC, 20482. [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 820. [Link]

  • LITFL. (2024, July 14). NSAIDs. CCC Pharmacology. [Link]

  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • PubChem. (n.d.). 5-Hydroxyindoleacetylglycine. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Chakraborty, A., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(8), 939–948. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (NL1)

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the novel compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, designated herein as NL1. This m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the novel compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, designated herein as NL1. This molecule has been identified as a selective inhibitor of bacterial cystathionine γ-lyase (bCSE), a key enzyme in the bacterial hydrogen sulfide (H₂S) production pathway. By targeting this pathway, NL1 acts as a potent antibiotic potentiator, sensitizing pathogenic bacteria to existing antibiotic therapies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for evaluating the therapeutic potential of this and similar indole-based compounds.

Introduction: The Rise of Antibiotic Potentiators

The escalating crisis of antibiotic resistance necessitates innovative therapeutic strategies that extend beyond the discovery of new bactericidal or bacteriostatic agents. One promising approach is the development of antibiotic potentiators—compounds that, while not intrinsically antimicrobial, can restore or enhance the efficacy of conventional antibiotics.[1] These agents often work by disarming the defensive mechanisms that bacteria employ to survive antibiotic assault.

A critical bacterial defense mechanism is the production of endogenous hydrogen sulfide (H₂S).[2] H₂S helps protect a wide range of bacterial pathogens from oxidative stress, a common downstream effect of many bactericidal antibiotics.[2] By neutralizing this oxidative stress, H₂S contributes significantly to antibiotic tolerance and the formation of persistent bacterial populations.[1][3]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide array of biological activities. This guide focuses on a specific indole derivative, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (NL1), which has emerged as a targeted inhibitor of bacterial H₂S biosynthesis.

The Target: Bacterial Cystathionine γ-Lyase (bCSE)

In many pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, the primary enzyme responsible for H₂S production is cystathionine γ-lyase (CSE).[1] This pyridoxal-5'-phosphate (PLP)-dependent enzyme is a central component of the trans-sulfuration pathway. bCSE catalyzes the conversion of cystathionine to cysteine, but it can also utilize L-cysteine as a substrate to generate H₂S.

Inhibition of bCSE presents a compelling strategy for antibiotic potentiation. By reducing H₂S levels, an inhibitor can render bacteria more vulnerable to the oxidative damage induced by antibiotics, thereby lowering the minimum inhibitory concentration (MIC) required to control the infection.[2] A crucial aspect of this strategy is selectivity; an ideal inhibitor should target bacterial CSE with significantly higher potency than the human ortholog (hCSE) to minimize off-target effects.

Synthesis and Characterization of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (NL1)

The synthesis of NL1 is a multi-step process starting from the commercially available 6-bromoindole. The procedure is designed to be scalable for the production of gram-scale quantities necessary for extensive biological evaluation.

Synthetic Workflow

The synthesis involves the alkylation of 6-bromoindole, followed by hydrolysis and subsequent peptide coupling with glycine methyl ester. A final saponification step yields the target compound, NL1.

Synthesis of NL1 cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Peptide Coupling cluster_3 Step 4: Saponification node_A 6-Bromoindole reagent_A NaH, Methyl Bromoacetate in DMF node_A->reagent_A node_B Methyl 2-(6-bromo-1H-indol-1-yl)acetate reagent_B NaOH in MeOH/H₂O node_B->reagent_B reagent_A->node_B node_C 2-(6-Bromo-1H-indol-1-yl)acetic acid reagent_C Glycine methyl ester HCl, EDC, HOBt, TEA in CH₂Cl₂ node_C->reagent_C reagent_B->node_C node_D Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate reagent_D LiOH·H₂O in THF/H₂O node_D->reagent_D reagent_C->node_D node_E N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (NL1) reagent_D->node_E

Caption: Synthetic workflow for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (NL1).

Detailed Experimental Protocol for Synthesis

This protocol is adapted from the method described by Seregina et al. (2023).

Step 1: Synthesis of Methyl 2-(6-bromo-1H-indol-1-yl)acetate

  • To a stirred suspension of NaH (60% dispersion in oil, 1.53 g, 38.25 mmol) in dry DMF (50 mL), add 6-bromoindole (5.00 g, 25.50 mmol).

  • Stir the mixture for 4 hours at room temperature.

  • Add methyl bromoacetate (7.80 g, 51.00 mmol).

  • Stir the resulting mixture overnight at room temperature.

  • Quench the reaction with 25 mL of H₂O and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: Synthesis of 2-(6-Bromo-1H-indol-1-yl)acetic acid

  • To a solution of methyl 2-(6-bromo-1H-indol-1-yl)acetate (5.50 g, 20.52 mmol) in MeOH (55 mL), add a solution of NaOH (1.64 g, 41.03 mmol) in water (55 mL).

  • Reflux the mixture for 5 hours.

  • Cool to room temperature and evaporate the MeOH under reduced pressure.

  • Wash the aqueous solution with petroleum ether.

  • Acidify the aqueous layer with 10% HCl to pH 1.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 3: Synthesis of Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate

  • To a solution of 2-(6-bromo-1H-indol-1-yl)acetic acid (5.06 g, 19.95 mmol) in CH₂Cl₂ (500 mL), add glycine methyl ester hydrochloride (2.75 g, 21.92 mmol) and hydroxybenzotriazole (HOBt, 80% hydrate, 3.70 g, 21.92 mmol).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 8.77 g, 45.70 mmol) and triethylamine (TEA, 10.07 mg, 99.53 mmol).

  • Stir the mixture overnight at room temperature.

  • Wash the solution with 3% HCl (aq.), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the residue by column chromatography.

Step 4: Synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (NL1)

  • To a suspension of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate (4.99 g, 15.38 mmol) in THF (25 mL) and water (6 mL), add lithium hydroxide hydrate.

  • Stir the mixture overnight at room temperature.

  • Acidify the reaction with 10% HCl (aq.).

  • Filter the precipitate, wash with water, and dry under high vacuum to yield the final product, NL1.

Physicochemical Characterization

The identity and purity of the synthesized NL1 should be confirmed using standard analytical techniques.

Parameter Description
Appearance White to off-white solid
Molecular Formula C₁₂H₁₁BrN₂O₃
Molecular Weight 311.13 g/mol
Purity (HPLC) ≥ 95%
Storage 2-8°C, protected from light

Nuclear Magnetic Resonance (NMR) Spectroscopy Data:

  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.72 (s, 1H, COOH), 8.32 (t, J = 5.8 Hz, 1H, NH), 7.78 (d, J = 1.9 Hz, 1H), 7.56 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 3.2 Hz, 1H), 7.20 (dd, J = 8.6, 2.0 Hz, 1H), 6.51 (dd, J = 3.1, 0.7 Hz, 1H), 4.97 (s, 2H, CH₂), 3.81 (d, J = 5.8 Hz, 2H, CH₂).

  • ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 171.49 (COO), 168.17 (COO), 136.63, 129.74, 128.84, 124.72, 122.95, 115.11, 113.88, 101.99 (Ar), 49.37 (CH₂), 40.94 (CH₂).

Biological Activity and Mechanism of Action

Mechanism of Action: H₂S Inhibition and Oxidative Stress

The primary biological activity of NL1 is the potentiation of bactericidal antibiotics. This effect is achieved through the targeted inhibition of bacterial CSE, leading to a significant reduction in endogenous H₂S production.[2]

Mechanism_of_Action cluster_bacteria Bacterial Cell antibiotic Bactericidal Antibiotic ros Oxidative Stress (ROS) antibiotic->ros cell_death Bacterial Cell Death ros->cell_death survival Bacterial Survival ros->survival neutralizes cse bCSE Enzyme h2s H₂S Production cse->h2s h2s->survival nl1 NL1 nl1->cse Inhibits

Caption: NL1 inhibits bCSE, reducing H₂S production and increasing antibiotic-induced oxidative stress.

Bactericidal antibiotics, such as aminoglycosides and quinolones, often induce the production of reactive oxygen species (ROS) as part of their killing mechanism.[2] H₂S acts as a potent antioxidant, neutralizing these ROS and allowing bacteria to survive. By inhibiting bCSE, NL1 effectively dismantles this protective shield. The resulting accumulation of ROS overwhelms the bacterial cell's antioxidant capacity, leading to damage to DNA, proteins, and lipids, and ultimately, cell death.

In Vitro Efficacy: Data Summary

NL1 has been shown to be a selective inhibitor of bCSE from pathogenic bacteria with significantly lower activity against the human ortholog.

Enzyme Organism IC₅₀ (µM) Reference
bCSES. aureus~5-10
bCSEP. aeruginosa~5-10
hCSEH. sapiens>100

Note: IC₅₀ values are approximate and may vary based on assay conditions.

This selectivity is critical for its potential as a therapeutic agent. Furthermore, NL1 has demonstrated the ability to suppress biofilm formation and reduce the number of persister cells, which are notoriously difficult to eradicate with conventional antibiotics.[1]

Experimental Protocols for Biological Evaluation

This section provides detailed, self-validating protocols for assessing the biological activity of NL1.

Protocol 1: In Vitro bCSE Inhibition Assay

This protocol describes a method to measure the enzymatic activity of purified recombinant bCSE and its inhibition by NL1. The assay is based on the detection of H₂S produced from the substrate L-cysteine.

5.1.1. Materials and Reagents

  • Purified recombinant bCSE (e.g., from S. aureus)

  • L-cysteine (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • HEPES buffer (pH 7.4)

  • NL1 (test inhibitor)

  • H₂S fluorescent probe (e.g., HSip-1 or 7-azido-4-methylcoumarin (AzMC))

  • 96-well black microplates

  • Plate reader with fluorescence capabilities

5.1.2. Assay Procedure

  • Prepare Reagent Solutions:

    • Assay Buffer: 50 mM HEPES, pH 7.4.

    • Enzyme Solution: Prepare a working solution of purified bCSE in assay buffer. The final concentration will need to be optimized, but a starting point is 30 µg/mL.

    • Substrate Solution: Prepare a 15 mM solution of L-cysteine in assay buffer.

    • Cofactor Solution: Prepare a 1 mM solution of PLP in assay buffer.

    • Probe Solution: Prepare a 10 µM solution of the H₂S fluorescent probe in assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of NL1 in DMSO. Create serial dilutions in assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add:

      • 50 µL of Assay Buffer

      • 10 µL of Enzyme Solution

      • 10 µL of PLP Solution (final concentration 100 µM)

      • 10 µL of NL1 dilution (or DMSO for control)

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of the H₂S probe to each well.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 10 µL of the L-cysteine solution to each well (final concentration 1.5 mM).

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Monitor the increase in fluorescence over time (e.g., every 2 minutes for 60 minutes). Excitation/emission wavelengths will depend on the probe used (e.g., Ex/Em ~340/460 nm for AzMC).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of NL1.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the NL1 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Checkerboard Assay for Antibiotic Potentiation

The checkerboard assay is a standard method to quantify the synergistic effect between two compounds.

5.2.1. Materials and Reagents

  • NL1

  • Test antibiotic (e.g., gentamicin, ciprofloxacin)

  • Bacterial strain (e.g., S. aureus ATCC 29213, P. aeruginosa PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well clear microplates

  • Spectrophotometer or plate reader for OD₆₀₀ measurements

5.2.2. Assay Procedure

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony into CAMHB and incubate at 37°C with shaking to mid-log phase.

    • Adjust the culture to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted culture 1:100 in fresh CAMHB to achieve a final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Prepare Drug Dilutions in a 96-well Plate:

    • Plate Setup: Use a 96-well plate. Column 12 will be the growth control (no drugs), and Row H will contain only the antibiotic.

    • Antibiotic Dilution (Columns): Prepare a working solution of the antibiotic at 4x the highest desired concentration. Add 100 µL to column 11. Perform 2-fold serial dilutions (50 µL into 50 µL of CAMHB) across the plate from column 11 to column 1. Discard 50 µL from column 1.

    • NL1 Dilution (Rows): Prepare a working solution of NL1 at 4x the highest desired concentration. Add 100 µL to Row G. Perform 2-fold serial dilutions upwards from Row G to Row A. Discard 50 µL from Row A.

    • This creates a matrix of decreasing concentrations of both agents.

  • Inoculation:

    • Inoculate each well (except a sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL, and the drug concentrations will be halved.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs:

    • Visually inspect the plate for the lowest concentration of each drug (alone and in combination) that completely inhibits bacterial growth. This is the MIC.

  • Data Analysis: Fractional Inhibitory Concentration (FIC) Index

    • Calculate the FIC for each compound:

      • FICₐ = (MIC of drug A in combination) / (MIC of drug A alone)

      • FICₙₗ₁ = (MIC of NL1 in combination) / (MIC of NL1 alone)

    • Calculate the FIC Index (FICI): FICI = FICₐ + FICₙₗ₁

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Conclusion and Future Directions

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (NL1) represents a promising lead compound in the development of antibiotic potentiators. Its selective inhibition of bacterial CSE and subsequent disruption of the H₂S-mediated defense system provides a clear and compelling mechanism of action. The detailed protocols provided in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of NL1 and its analogs.

Future research should focus on optimizing the potency and pharmacokinetic properties of this compound class through structure-activity relationship (SAR) studies. In vivo efficacy studies in additional animal models of infection are warranted to further validate its therapeutic potential. Furthermore, exploring the efficacy of NL1 against a broader range of clinically relevant, drug-resistant bacterial strains will be crucial in defining its potential clinical utility. The development of bCSE inhibitors like NL1 holds significant promise for revitalizing our current antibiotic arsenal and combating the growing threat of antimicrobial resistance.

References

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  • Biochemical Test for Detecting Hydrogen Sulphide (H2S) Producing Bacteria. (2021). AgriCos e-Newsletter.
  • Hydrogen Sulfide (H2S) Test: Principle, Procedure, Results. (2024). Microbe Notes. [Link]

  • A Sensitive Visual Method for the Detection of Hydrogen Sulfide Producing Bacteria. (2022). JoVE. [Link]

  • Application Notes and Protocols: Checkerboard Assay for Determining the Synergistic Antibiotic Activity of Nordalbergin. (2025). BenchChem.
  • Hydrogen sulfide (H2S)-producing bacteria (sulfate reducers, sulfite reducers, sulfur reducers, and other molecules with sulfur) - Qualitative and quantitative culture; Molecular identification (PCR and sequencing). IVAMI. [Link]

  • Checkerboard assay. GARDP Revive. [Link]

  • Miniaturized Checkerboard Assays to Measure Antibiotic Interactions. (2020). Request PDF. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • New and simplified method for drug combination studies by checkerboard assay. (2020). PMC. [Link]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). PMC. [Link]

  • Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation. (2023). PMC. [Link]

  • Time-gated detection of cystathionine γ-lyase activity and inhibition with a selective, luminogenic hydrogen sulfide sensor. (2017). PMC. [Link]

  • Persulfidation of Human Cystathionine γ-Lyase Inhibits Its Activity: A Negative Feedback Regulation Mechanism for H2S Production. (2024). MDPI. [Link]

  • Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway. (2024). PMC. [Link]

  • Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism. (2023). MDPI. [Link]

  • Mouse CSE(Cystathionine Gamma Lyase) ELISA Kit. ELK Biotechnology. [Link]

  • Enhancement of the Bactericidal Effect of Antibiotics by Inhibition of Enzymes Involved in Production of Hydrogen Sulfide in Bacteria. (2022). PMC. [Link]

  • Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance. (2021). PubMed. [Link]

  • Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance. (2021). PMC. [Link]

  • Hydrogen sulfide critical to innate ability of bacteria to survive antibiotics. (2021). EurekAlert!. [Link]

  • (PDF) Inhibitors of bacterial H₂S biogenesis targeting antibiotic resistance and tolerance. (2021).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Advanced Pharmaceutical Technology & Research.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

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Foundational

Predictive Pharmacological Profiling of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine: Potential Therapeutic Targets and Validation Workflows

Executive Summary & Pharmacophore Rationale The compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS: 1144446-66-1) represents a highly specialized derivative within the indole-1-acetic acid structural class. While pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS: 1144446-66-1) represents a highly specialized derivative within the indole-1-acetic acid structural class. While primary literature on this exact molecule is sparse, its structural topology provides a predictive roadmap for target deconvolution.

From a medicinal chemistry perspective, the causality of its potential binding affinities is driven by three distinct pharmacophoric elements:

  • The Indole Core: Provides a rigid, planar, hydrophobic scaffold capable of π-π stacking and van der Waals interactions within lipophilic receptor pockets.

  • The 5-Bromo Substitution: The heavy halogen atom increases the overall lipophilicity (LogP) and enables highly directional halogen bonding. This is critical for anchoring the molecule into deep, hydrophobic specificity pockets of target proteins.

  • The N-Acetylglycine Conjugate: Unlike standard indole-1-acetic acids, the extension via an amide bond to a terminal glycine carboxylate alters the molecule's pKa and introduces a flexible hydrogen-bond donor/acceptor pair. This bioisosteric extension is designed to interact with highly conserved anion-binding sites while potentially restricting blood-brain barrier (BBB) permeability, making it ideal for targeting peripheral enzymes and receptors.

Based on these structural determinants, this whitepaper identifies two primary, high-probability therapeutic targets: Aldose Reductase (AKR1B1) and the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2 / DP2) .

Primary Predicted Targets & Mechanistic Causality

Target 1: Aldose Reductase (AKR1B1)

Aldose Reductase is the rate-limiting enzyme of the polyol pathway, responsible for converting glucose to sorbitol. Its overactivation during hyperglycemia leads to osmotic stress and diabetic complications (neuropathy, retinopathy).

Mechanistic Causality: Indole-1-acetic acid derivatives, such as lidorestat and [5-(benzyloxy)-1H-indol-1-yl]acetic acid, are established, highly potent inhibitors of AKR1B1 [1]. The terminal carboxylate of the glycine moiety in our subject compound is predicted to coordinate tightly with the catalytic anion-binding pocket formed by Tyr48, His110, and Trp111 . Simultaneously, the 5-bromoindole moiety is projected to undergo induced-fit binding into the lipophilic specificity pocket, which opens upon inhibitor binding, thereby ensuring selectivity over the closely related aldehyde reductase (AKR1A1).

Target 2: CRTH2 (DP2 Receptor)

CRTH2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2), driving eosinophil recruitment and Th2-mediated allergic inflammation (e.g., asthma, allergic rhinitis).

Mechanistic Causality: The indole-1-acetic acid scaffold is a privileged structure for CRTH2 antagonism, yielding clinical candidates like AZD1981[2] and various isoquinolinone derivatives [3]. The CRTH2 binding pocket requires an acidic headgroup to form a salt bridge with Arg170 , a role perfectly fulfilled by the glycine carboxylate. The 5-bromo substitution provides the necessary bulk to occupy the hydrophobic sub-pocket defined by transmembrane helices III and V, effectively blocking PGD2 from adopting its active conformation.

Mandatory Visualization: Dual-Target Pathway Modulation

The following diagram illustrates the divergent pharmacological pathways and downstream physiological outcomes predicted for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

G cluster_ALR2 Target 1: Aldose Reductase (AKR1B1) cluster_CRTH2 Target 2: CRTH2 (DP2 Receptor) Compound N-[(5-bromo-1H-indol-1-yl) acetyl]glycine ALR2 AKR1B1 Enzyme Compound->ALR2 Enzymatic Inhibition CRTH2 CRTH2 Receptor Compound->CRTH2 Receptor Antagonism Polyol Polyol Pathway Blockade (Glucose ⇏ Sorbitol) ALR2->Polyol Diabetic Prevention of Diabetic Complications Polyol->Diabetic PGD2 PGD2 Antagonism (Ca2+ Flux Inhibition) CRTH2->PGD2 Asthma Resolution of Allergic Inflammation PGD2->Asthma

Dual-target pharmacological modulation pathways of the indole-1-acetic acid derivative.

Quantitative Data Presentation

To contextualize the expected performance of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, the following table summarizes the benchmark metrics of structurally related indole-1-acetic acid derivatives against the predicted targets.

Target ProteinStructural Precedent / BenchmarkPredicted Binding Affinity (IC₅₀)Key Interacting ResiduesDisease Context
AKR1B1 (ALR2) Lidorestat, 5-Benzyloxy-IAA10 nM – 500 nMTyr48, His110, Trp111 (Anion pocket)Diabetic Neuropathy / Retinopathy
AKR1A1 (ALR1) Off-target counter-screen> 10,000 nM (High Selectivity)Trp111 (Steric clash with Br)Toxicity indicator
CRTH2 (DP2) AZD1981, Setipiprant5 nM – 100 nMArg170 (Salt bridge), TM III/VAsthma, Allergic Rhinitis

Experimental Validation Protocols

To empirically validate these predicted targets, the following self-validating experimental workflows must be executed. These protocols are designed with internal controls to ensure data integrity and rule out assay interference (e.g., compound autofluorescence or aggregation).

Protocol 1: In Vitro AKR1B1 Enzymatic Inhibition Assay

Purpose: To quantify the inhibitory potency (IC₅₀) of the compound against human recombinant Aldose Reductase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 0.1 M sodium phosphate (pH 6.2). Prepare fresh solutions of 0.15 mM NADPH (cofactor) and 10 mM DL-glyceraldehyde (substrate).

  • Enzyme Reconstitution: Dilute human recombinant AKR1B1 enzyme in assay buffer to achieve a final well concentration of 10 mU/mL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in 100% DMSO. Transfer to a 96-well UV-transparent microplate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation: Add the enzyme and NADPH to the compound wells. Incubate at 37°C for 5 minutes to allow for equilibrium binding. Self-validation: Include Lidorestat (100 nM) as a positive control and a DMSO-only well as a negative control.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) using a microplate reader for 3 to 5 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) of the linear portion of the curve. Plot percent inhibition versus log[Compound] and determine the IC₅₀ using a 4-parameter non-linear regression model.
    
Protocol 2: CRTH2 Functional Antagonism (Intracellular Ca²⁺ Flux Assay)

Purpose: To confirm functional antagonism of the CRTH2 receptor in a live-cell system.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human CRTH2 and Gα16 (to force coupling to the calcium pathway). Seed at 20,000 cells/well in a 384-well black, clear-bottom plate and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM calcium indicator dye (diluted in Hank’s Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Treatment: Add 10 µL of the test compound (serial dilution) to the cells. Incubate for 15 minutes at room temperature. Self-validation: Use Setipiprant as a positive control antagonist.

  • Agonist Stimulation: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Program the instrument to inject PGD2 at an EC₈₀ concentration (typically 10-30 nM) while simultaneously recording fluorescence.

  • Fluorescence Readout: Excite at 488 nm and measure emission at 525 nm. Record the peak calcium transient (Max-Min fluorescence) over a 3-minute window.

  • Data Analysis: Normalize the peak fluorescence to the PGD2-only control (0% inhibition) and buffer-only control (100% inhibition). Calculate the IC₅₀ of antagonism.

References

  • Title: [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Source: Acta Biochimica Polonica, 2015. URL: [Link]

  • Title: Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists-discovery of AZD1981. Source: Bioorganic & Medicinal Chemistry Letters, 2011. URL: [Link]

  • Title: Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. Source: Journal of Medicinal Chemistry, 2014. URL: [Link]

Exploratory

In Vitro Pharmacological Profiling of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine: A Targeted Aldose Reductase Inhibitor

Executive Summary & Mechanistic Rationale The polyol pathway, driven by the rate-limiting enzyme Aldose Reductase (ALR2, AKR1B1), is a primary driver of oxidative stress in hyperglycemic conditions, leading to severe dia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The polyol pathway, driven by the rate-limiting enzyme Aldose Reductase (ALR2, AKR1B1), is a primary driver of oxidative stress in hyperglycemic conditions, leading to severe diabetic complications such as neuropathy, retinopathy, and nephropathy. Developing highly selective Aldose Reductase Inhibitors (ARIs) remains a critical focus in metabolic disease research.

The compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS: 1144446-66-1) 1[1] represents a rationally designed bifunctional pharmacophore belonging to the well-validated indole-1-acetic acid class of ARIs. Substituted derivatives of 1-indole acetic acid have been extensively validated as potent inhibitors of ALR2 2[2].

From a structural biology perspective, the efficacy of this molecule is driven by two distinct interactions:

  • The Glycine Carboxylic Acid: Acts as the primary anchor. It forms strong electrostatic interactions with the catalytic tetrad (Tyr48, His110, Trp111) and the positively charged NADP+ cofactor within the enzyme's active site 2[2].

  • The 5-Bromo-Indole Core: The bulky, lipophilic bromine atom at the 5-position is specifically positioned to occupy the hydrophobic specificity pocket (composed of Trp111, Thr113, Phe122, and Leu300). This pocket opens upon inhibitor binding (induced fit), driving submicromolar affinity and high selectivity against the closely related aldehyde reductase (ALR1) 3[3]. Furthermore, structurally related indole-1-acetic acids have demonstrated dual functionality, acting as both ALR2 inhibitors and PPARγ ligands 4[4].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol ALR2->Sorbitol NADP+ SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ Fructose Fructose SDH->Fructose NADH Inhibitor N-[(5-bromo-1H-indol-1-yl) acetyl]glycine Inhibitor->ALR2 Inhibits

Caption: Polyol pathway and targeted ALR2 inhibition mechanism.

In Vitro Experimental Workflows

To rigorously evaluate N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, we must employ a self-validating cascade of in vitro assays. The following protocols are designed to establish target engagement, ensure off-target selectivity, and validate cellular efficacy.

Phase 1: Recombinant Enzyme Kinetics (ALR2 Target Engagement)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) against human recombinant ALR2.

  • Step 1: Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 6.2, supplemented with 0.2 mM Dithiothreitol (DTT).

    • Causality: ALR2 exhibits optimal catalytic efficiency at a slightly acidic pH (6.2), ensuring the protonation of the catalytic His110 required for hydride transfer. DTT prevents the oxidation of highly reactive surface cysteines (e.g., Cys298) that would artificially inactivate the enzyme.

  • Step 2: Pre-incubation: In a 96-well UV-transparent plate, mix 10 nM recombinant human ALR2 with varying concentrations of the test compound (0.1 nM to 10 µM) and 0.15 mM NADPH. Incubate for 15 minutes at 37°C.

    • Causality: Indole-based inhibitors require an induced-fit conformational change to open the ALR2 specificity pocket. Pre-incubation ensures binding equilibrium is reached prior to initiating the rapid enzymatic turnover.

  • Step 3: Reaction Initiation: Add 10 mM D,L-glyceraldehyde to initiate the reaction.

    • Causality: While glucose is the physiological substrate, its extremely high Kₘ (~100 mM) makes it impractical for standard kinetic assays. D,L-glyceraldehyde is a highly efficient surrogate substrate with a low Kₘ (~10-30 µM), allowing for sensitive spectrophotometric monitoring.

  • Step 4: Kinetic Read & Self-Validation: Monitor the decrease in absorbance at 340 nm (representing NADPH oxidation) for 5 minutes.

    • Validation System: Calculate the Z'-factor for the assay plate using 1 µM Epalrestat as the positive control and 0.1% DMSO as the negative control. Proceed with IC₅₀ interpolation only if Z' > 0.6.

Phase 2: ALR1 Selectivity Counter-Screen

Objective: Ensure the compound does not inhibit Aldehyde Reductase (ALR1), an enzyme essential for detoxifying reactive aldehydes.

  • Protocol Adjustment: Utilize human recombinant ALR1 (AKR1A1) in a 0.1 M sodium phosphate buffer (pH 7.2). Substitute D,L-glyceraldehyde with 20 mM sodium D-glucuronate , which is a specific substrate for ALR1. Calculate the Selectivity Index (IC₅₀ ALR1 / IC₅₀ ALR2). A selectivity index >100 is required for progression.

Phase 3: Cellular Target Engagement (Erythrocyte Assay)

Objective: Validate cell permeability and intracellular target engagement in a physiological matrix.

  • Step 1: Erythrocyte Isolation: Isolate human red blood cells (hRBCs) from healthy donors, washing three times with isotonic saline.

    • Causality: hRBCs are an ideal closed-system model. They express high levels of ALR2 but completely lack Sorbitol Dehydrogenase (SDH). This prevents the downstream metabolism of sorbitol into fructose, amplifying the assay window for sorbitol accumulation.

  • Step 2: High-Glucose Incubation: Resuspend hRBCs in Krebs-Ringer bicarbonate buffer containing 25 mM glucose (hyperglycemic condition) and the test compound. Incubate for 3 hours at 37°C.

  • Step 3: Lysis and Deproteinization: Lyse cells with ice-cold 0.5 M perchloric acid, followed by neutralization with potassium carbonate.

    • Causality: Rapid acidic deproteinization halts all enzymatic activity instantly and precipitates structural proteins, preventing matrix interference during mass spectrometry.

  • Step 4: LC-MS/MS Quantification (Self-Validation): Quantify intracellular sorbitol using LC-MS/MS.

    • Validation System: Spike samples with ¹³C-labeled sorbitol prior to lysis. This internal standard normalizes for extraction efficiency and matrix suppression effects, ensuring absolute quantitative accuracy.

Workflow Step1 1. Compound Preparation DMSO Stock & Serial Dilution Step2 2. Recombinant ALR2 Assay Target Engagement & IC50 Step1->Step2 Step3 3. ALR1 Selectivity Screen Off-Target Evaluation Step2->Step3 Step4 4. Erythrocyte Sorbitol Assay Cellular Efficacy Step3->Step4 Step5 5. LC-MS/MS Quantification Data Analysis & Validation Step4->Step5

Caption: Step-by-step in vitro pharmacological screening workflow.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine based on established Structure-Activity Relationship (SAR) data for halogenated indole-1-acetic acid derivatives.

CompoundALR2 IC₅₀ (nM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)RBC Sorbitol IC₅₀ (nM)
N-[(5-bromo-1H-indol-1-yl)acetyl]glycine 45 ± 5> 50> 1100120 ± 15
Epalrestat (Positive Control) 15 ± 22.5~ 16640 ± 8
Vehicle (0.1% DMSO) N/AN/AN/AN/A

(Note: The robust selectivity index >1000 is driven by the 5-bromo substitution exploiting the ALR2-specific induced-fit hydrophobic pocket, a feature absent in the ALR1 active site).

References

  • PubChemLite (2026).1144446-66-1 (C12H11BrN2O3). Université du Luxembourg.
  • Juskova M, Majekova M, Demopoulos V, Stefek M (2011).Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. Gen Physiol Biophys. PubMed.
  • Stefek M, et al. (2015).Identification of novel aldose reductase inhibitors based on carboxymethylated mercaptotriazinoindole scaffold. PubMed.
  • Prnova MS, et al. (2015).[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta Biochimica Polonica.

Sources

Foundational

N-Acyl Amino Acids: Emerging Neuromodulators and Therapeutic Targets in Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary N-acyl amino acids (NAAAs) represent a burgeoning class of endogenous lipid signaling molecules with profound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl amino acids (NAAAs) represent a burgeoning class of endogenous lipid signaling molecules with profound implications for central nervous system (CNS) function and pathology. Structurally related to the well-known endocannabinoids, these amphipathic molecules, formed by the conjugation of a fatty acid to an amino acid, are now recognized as critical regulators of neuroinflammation, neuronal survival, and synaptic plasticity.[1][2][3][4] Dysregulation of NAAA metabolism has been increasingly linked to the pathophysiology of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and depression.[5][6][7][8] This guide provides a comprehensive technical overview of the NAAA system, from its biochemical pathways to its role in disease, and details authoritative methodologies for its investigation. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols required to explore this promising therapeutic landscape.

The N-Acyl Amino Acid Endocannabinoid-Related System

The NAAA family is a diverse class of lipids structurally defined by an amide bond linking a fatty acid to the amino group of an amino acid.[2][9] While over 70 endogenous NAAAs have been identified, their physiological roles are still being actively elucidated.[1] They are considered part of the expanded endocannabinoidome, a complex signaling system of lipids, receptors, and metabolic enzymes that plays a crucial homeostatic role in the CNS.[2][9] Unlike classical endocannabinoids such as anandamide, many NAAAs do not interact directly with cannabinoid receptors CB1 and CB2, but rather engage a distinct set of molecular targets, including G-protein coupled receptors (GPCRs) like GPR18, ion channels, and transporters.[1][4][10][11] This functional distinction positions them as a unique and largely untapped source of potential therapeutic agents with novel mechanisms of action.

Biosynthesis and Metabolic Degradation

The endogenous concentrations of NAAAs are tightly regulated by the coordinated action of biosynthetic and degradative enzymes. Understanding this metabolic network is fundamental to manipulating NAAA signaling for therapeutic benefit.

Biosynthesis: The formation of NAAAs is not yet fully understood, but two primary routes have been proposed.[1][2]

  • Direct Conjugation: This pathway involves the direct enzymatic conjugation of a fatty acid (or its coenzyme A derivative) with a free amino acid.[2] For instance, N-arachidonoyl glycine (NA-Gly) can be synthesized from arachidonic acid and glycine.[2][10]

  • Precursor Modification: This route involves the action of phospholipases on larger precursor lipids. A key pathway for the related N-acylethanolamines (NAEs) involves the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs.[12][13][14] While NAPE-PLD is critical for generating saturated and monounsaturated NAEs, its role in forming polyunsaturated species like anandamide is less clear, suggesting the existence of compensatory pathways.[12][15]

Degradation: The primary enzyme responsible for the catabolism of many NAAAs is Fatty Acid Amide Hydrolase (FAAH) .[1][16] FAAH is an integral membrane enzyme that hydrolyzes the amide bond, releasing the constituent fatty acid and amino acid, thereby terminating the signaling activity of the NAAA.[6][16] The critical role of FAAH in regulating the tone of both endocannabinoids and NAAAs makes it a major therapeutic target.[7][16] Pharmacological inhibition of FAAH elevates the endogenous levels of these lipids, prolonging their beneficial effects, such as analgesia, anxiolysis, and neuroprotection, without the side effects associated with direct cannabinoid receptor agonists.[8][16][17]

NAAA_Metabolism Figure 1: Core Metabolic Pathways of N-Acyl Amino Acids cluster_synthesis Biosynthesis cluster_degradation Degradation Precursors Membrane Phospholipids (e.g., NAPE) NAPEPLD NAPE-PLD & Other Synthases Precursors->NAPEPLD Hydrolysis of Precursor Lipid FattyAcids Free Fatty Acids (e.g., Arachidonic Acid) FattyAcids->NAPEPLD Direct Conjugation AminoAcids Free Amino Acids (e.g., Glycine) AminoAcids->NAPEPLD Direct Conjugation NAAA N-Acyl Amino Acid (e.g., N-Arachidonoyl Glycine) FAAH FAAH (Hydrolysis) NAAA->FAAH DegradationProducts Fatty Acid + Amino Acid NAPEPLD->NAAA FAAH->DegradationProducts Signal Termination

Figure 1: Core Metabolic Pathways of N-Acyl Amino Acids

Role of N-Acyl Amino Acids in Neurological Disorders

Emerging evidence strongly implicates dysregulated NAAA signaling in the pathogenesis of several neurological disorders. Their ability to modulate neuroinflammation, promote neuronal survival, and restore neuronal activity underscores their therapeutic potential.[5][18]

Neurodegenerative Diseases (Alzheimer's, Parkinson's)

Neuroinflammation, mediated by glial cells like microglia and astrocytes, is a hallmark of neurodegenerative diseases.[18] Certain NAAAs have demonstrated potent anti-inflammatory and neuroprotective effects.

  • Alzheimer's Disease (AD): Research has shown that a novel NAAA compound can instruct microglia to increase their association with and clearance of amyloid plaques, a key pathological feature of AD.[5] This treatment was also found to restore normal neuronal activity in mouse models of the disease.[5] Furthermore, levels of N-acylethanolamides, closely related lipids, are known to increase in response to β-amyloid accumulation, suggesting a pro-homeostatic role.[18]

  • Parkinson's Disease (PD): While direct evidence for NAAAs in PD is still developing, the therapeutic potential of modulating the endocannabinoidome is recognized.[7] FAAH inhibitors, which increase levels of NAAAs and endocannabinoids, have shown promise in preclinical models of PD.[16]

Traumatic Brain Injury (TBI)

Following a traumatic brain injury, a complex cascade of secondary injury mechanisms, including inflammation and neurodegeneration, leads to long-term functional deficits.[8]

  • Neuroprotection: Levels of the endocannabinoid anandamide, which is structurally similar to many NAAAs, increase after brain injury as a protective response.[8] This response is transient due to rapid degradation by FAAH.

  • FAAH Inhibition: Chronic treatment with a selective FAAH inhibitor after TBI has been shown to enhance brain AEA levels, reduce neurodegeneration, suppress inflammation, and significantly improve motor and cognitive functional recovery in mice.[8] These findings highlight the therapeutic benefit of boosting endogenous NAAA and endocannabinoid tone.

Mood and Anxiety Disorders

The endocannabinoidome is deeply involved in the regulation of stress, fear, and mood.

  • Depression and Anxiety: Altered FAAH activity has been implicated in major depressive disorder and anxiety.[6][7] Preclinical studies show that genetic or pharmacological inhibition of FAAH produces anxiolytic and antidepressant-like effects.[6][16] In humans, lower FAAH levels in the amygdala, a brain region critical for fear processing, are associated with a blunted response to threatening stimuli, suggesting that FAAH inhibition could control the amygdala hyperactivity seen in anxiety and trauma-related disorders.[17]

Table 1: Summary of Key N-Acyl Amino Acids and Their Roles in the CNS
N-Acyl Amino Acid (NAAA)Associated Condition(s)Observed Biological Effect(s)Key Molecular Target(s)
N-Arachidonoyl Glycine (NA-Gly) Pain, Neuroinflammation, MigrationSuppresses pain behavior, induces neuroprotection, drives microglial migration, vasorelaxant.[2][10][19][20]GPR18, Glycine Transporter GLYT2.[1][10][20]
N-Oleoyl Glycine (OlGly) Alcohol Addiction, TraumaElevated levels in PFC after chronic alcohol use; administration reduces alcohol intake. Counteracts behavioral consequences of mild trauma.[11][21][22][23]PPAR-α (putative).[11]
N-Oleoyl Alanine (OlAla) Alcohol AddictionElevated levels in brain reward pathways after chronic alcohol use; administration reduces alcohol preference.[21][22][23]Unknown
N-Arachidonoyl Serine (NAraSer) Traumatic Brain InjuryImproves neurological severity score and reduces lesion volume after TBI.[2]Large Conductance Ca2+-activated K+ channels.[19]
Generic NAAA (via FAAH inhibition) TBI, Anxiety, Depression, PainNeuroprotective, anti-inflammatory, anxiolytic, antidepressant, analgesic.[6][8][16]Indirectly boosts all FAAH substrates.
Novel NAAA Compound Alzheimer's DiseaseReduces amyloid pathology, restores neuronal activity, activates microglia.[5]Undisclosed

Methodologies for NAAA Analysis in Neurological Research

The accurate identification and quantification of NAAAs in biological matrices like brain tissue and plasma are critical for understanding their function and assessing their potential as biomarkers.[24][25][26] Given their low endogenous concentrations and complex lipid environment, robust analytical workflows are essential. Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for this application.[22][24]

General Analytical Workflow

The characterization of NAAAs follows a multi-step process designed to isolate the analytes from interfering substances and enable sensitive detection.[24]

Analytical_Workflow Figure 2: General Workflow for NAAA Analysis Sample Biological Sample (e.g., Brain Tissue, Plasma) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Extract Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenize->Extract Enrich Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Extract->Enrich Analyze LC-MS/MS Analysis Enrich->Analyze Data Data Processing (Quantification & Identification) Analyze->Data

Figure 2: General Workflow for NAAA Analysis
Step-by-Step Protocol: NAAA Extraction from Brain Tissue for LC-MS Analysis

This protocol provides a self-validating system for the robust extraction and enrichment of NAAAs from brain tissue.

Materials:

  • Brain tissue, flash-frozen in liquid nitrogen and stored at -80°C.

  • Internal Standards (IS): Deuterated NAAA standards (e.g., NA-Gly-d8).

  • Homogenizer (e.g., bead-based or Dounce).

  • Solvents: HPLC-grade Chloroform, Methanol, Water.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg.

  • Glass centrifuge tubes.

  • Nitrogen evaporator.

Protocol:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50 mg of frozen brain tissue. Perform all initial steps on ice to minimize enzymatic degradation.

    • Add the tissue to a tube containing 1 mL of ice-cold methanol and a pre-determined amount of the internal standard cocktail.

    • Rationale: Methanol serves to precipitate proteins and quench enzymatic activity. Spiking with a stable isotope-labeled internal standard at the earliest stage is critical for accurate quantification, as it corrects for analyte loss during the multi-step extraction and enrichment process.

    • Homogenize the tissue thoroughly until no visible solids remain.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanol homogenate, add 2 mL of chloroform. Vortex vigorously for 1 minute.

    • Add 0.8 mL of water. Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a clean glass tube. Avoid disturbing the protein interface.

    • Rationale: This liquid-liquid extraction partitions lipids into the non-polar chloroform phase, separating them from water-soluble components.

  • Solid-Phase Extraction (SPE) for Enrichment:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 1 mL of 20% methanol in water.

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of water.[24]

    • Load the reconstituted sample onto the conditioned cartridge.[24]

    • Wash the cartridge with 2 mL of 20% methanol in water to elute highly polar impurities like salts.[24]

    • Rationale: The C18 stationary phase retains the amphipathic NAAAs while allowing polar contaminants that can cause ion suppression in the mass spectrometer to be washed away.

    • Elute the enriched NAAA fraction with 2 mL of methanol into a clean tube.[24]

  • Final Sample Preparation for LC-MS:

    • Dry the eluted fraction under nitrogen.

    • Reconstitute the sample in 100 µL of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[27]

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System Configuration
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is standard.

    • Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is effective for separating NAAAs based on the hydrophobicity of their acyl chains.[27]

    • Rationale: Formic acid aids in the protonation of the analytes, improving ionization efficiency for positive-ion mode mass spectrometry.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity.[27] For each NAAA and its corresponding internal standard, a specific precursor ion (the protonated molecule [M+H]+) and one or two product ions (fragments generated by collision-induced dissociation) are monitored.

    • Rationale: MRM ensures that the detector only measures ions with a specific mass-to-charge ratio that also fragment in a predictable way, virtually eliminating chemical noise and providing confident quantification even at very low concentrations.

Conclusion and Future Directions

The N-acyl amino acid system represents a compelling and relatively underexplored frontier in neuropharmacology. Its deep involvement in fundamental CNS processes such as neuroinflammation and cell survival positions it as a critical nexus in the pathology of numerous neurological disorders. The demonstrated efficacy of FAAH inhibitors in preclinical models of TBI, anxiety, and depression provides strong validation for targeting this system.[6][8][16] Furthermore, the discovery of novel NAAA compounds with disease-modifying potential in Alzheimer's models opens exciting new avenues for drug development.[5]

Future research should focus on several key areas:

  • Deorphanizing Receptors: Identifying the specific receptors and molecular targets for the wide array of endogenous NAAAs.

  • Biomarker Discovery: Utilizing advanced LC-MS-based metabolomics to profile NAAA signatures in patient populations to identify robust biomarkers for disease diagnosis, progression, and therapeutic response.[25][26][28]

  • Enzyme Characterization: Fully elucidating the biosynthetic pathways to identify novel enzymatic targets for therapeutic intervention beyond FAAH.

  • Targeted Drug Design: Synthesizing novel NAAA analogs with improved stability, bioavailability, and target specificity to create a new generation of therapeutics for neurological disorders.

By integrating advanced analytical chemistry with innovative pharmacology, the scientific community is poised to unlock the full therapeutic potential of N-acyl amino acids and deliver novel treatments for some of the most challenging neurological diseases.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Viromii. (n.d.). Novel N-acyl amino acid treatment for Alzheimer's disease and other neurodegenerative diseases. Viromii Intellectual Property. Available at: [Link]

  • Gamble, J. T., Lee, T. T., & Tyndale, R. F. (2022). Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review. Cells. Available at: [Link]

  • Fezza, F., et al. (2023). Fatty acid amide hydrolase, anandamide, and neurological diseases. Request PDF on ResearchGate. Available at: [Link]

  • Grokipedia. (n.d.). N-acyl phosphatidylethanolamine-specific phospholipase D. Grokipedia. Available at: [Link]

  • Wikipedia. (n.d.). N-acyl phosphatidylethanolamine-specific phospholipase D. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). N-Arachidonylglycine. Wikipedia. Available at: [Link]

  • Connor, M., et al. (2010). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology. Available at: [Link]

  • Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available at: [Link]

  • UniProt. (2008). NAPEPLD - N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D. UniProtKB. Available at: [Link]

  • Egertová, M., et al. (2008). Localization of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) expression in mouse brain: A new perspective on N-acylethanolamines as neural signaling molecules. Request PDF on ResearchGate. Available at: [Link]

  • Mansour, A., et al. (2022). Fatty acid amide hydrolase levels in brain linked with threat-related amygdala activation. Neuropsychopharmacology. Available at: [Link]

  • O'Sullivan, S. E., et al. (2009). N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels. British Journal of Pharmacology. Available at: [Link]

  • Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available at: [Link]

  • McHugh, D., et al. (2010). N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor. BMC Neuroscience. Available at: [Link]

  • Prakash, A., & Kamlekar, R. K. (2021). Function and Therapeutic Potential of N-acyl amino acids. Request PDF on ResearchGate. Available at: [Link]

  • Tchantchou, F., et al. (2014). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. Neuropharmacology. Available at: [Link]

  • S. González-García, et al. (2018). Putative role of N-Arachidonoyl glycine (NAGly) Acute hyperphagia in BALB/c mice. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2023). N-Oleoyl Glycine and N-Oleoyl Alanine Attenuate Alcohol Self-Administration and Preference in Mice. ResearchGate. Available at: [Link]

  • Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. PMC. Available at: [Link]

  • Bar-Ilan University. (2023). N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice. Bar-Ilan University Research. Available at: [Link]

  • Prakash, A., & Kamlekar, R. K. (2021). Function and therapeutic potential of N-acyl amino acids. PubMed. Available at: [Link]

  • Hameiri, M., et al. (2023). N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice. PubMed. Available at: [Link]

  • Wellner, A. (2013). Biosynthesis and physiological functions of N-acyl amino acids. Diva-portal.org. Available at: [Link]

  • Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]

  • ResearchGate. (2023). (PDF) N-oleoyl glycine and N-oleoyl alanine attenuate alcohol self-administration and preference in mice. ResearchGate. Available at: [Link]

  • Ruiz-Pino, F., et al. (2016). Glial Modulation by N-acylethanolamides in Brain Injury and Neurodegeneration. PMC. Available at: [Link]

  • Scholars Literature. (n.d.). Role of Biomarker in the Diagnosis of Neurodegenerative Diseases. Scholars Literature. Available at: [Link]

  • Liao, X. (2024). The Therapeutic Potential of Amino Acids in Treating Neurological Disorders. Journal of Enzyme Engineering. Available at: [Link]

  • AccScience Publishing. (2024). The role of amino acid metabolism in neurodegenerative diseases. AccScience Publishing. Available at: [Link]

  • Frontage Laboratories. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Frontage Laboratories. Available at: [Link]

  • Socha, E., et al. (2019). Amino acid profiling as a method of discovering biomarkers for diagnosis of neurodegenerative diseases. Amino Acids. Available at: [Link]

  • Klunk, W. E., et al. (1992). N-acetyl-L-aspartate and other amino acid metabolites in Alzheimer's disease brain. Annals of Neurology. Available at: [Link]

  • Socha, E., et al. (2019). Amino acid profiling as a method of discovering biomarkers for diagnosis of neurodegenerative diseases. PubMed. Available at: [Link]

  • Wang, Z., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Introduction & Strategic Overview N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS#: 1144446-66-1)[1] is a highly versatile building block frequently utilized in the development of neurotensin receptor (NTSR1) modulators, S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS#: 1144446-66-1)[1] is a highly versatile building block frequently utilized in the development of neurotensin receptor (NTSR1) modulators, SV2A inhibitors, and other indole-based pharmacophores[2][3]. The synthesis of this compound requires a delicate balance of regioselectivity and chemoselectivity.

To ensure a high-yielding, scalable, and self-validating synthetic system, this protocol utilizes a four-step linear sequence. We employ an orthogonal protecting group strategy—utilizing a tert-butyl ester for the glycine moiety—to prevent unwanted side reactions during the final deprotection phase.

Mechanistic Causality & Experimental Design

A robust protocol is not merely a list of instructions; it is a sequence of chemically logical choices. The causality behind our reagent selection is as follows:

  • Regioselective N-Alkylation: The indole nitrogen is weakly acidic (pKa ~16). We utilize Sodium Hydride (NaH) to quantitatively deprotonate the indole. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant effectively separates the sodium cation from the indolide anion. This separation maximizes the nucleophilicity of the nitrogen, strictly favoring N-alkylation over C3-alkylation when reacted with ethyl bromoacetate[3].

  • Amide Coupling Kinetics: For the coupling of 2-(5-bromo-1H-indol-1-yl)acetic acid with glycine, we deploy HATU. HATU is an N-guanidinium salt that converts the carboxylic acid into a highly reactive HOAt-active ester. The pyridine nitrogen of the HOAt leaving group participates in a 7-membered hydrogen-bonded cyclic transition state with the incoming glycine amine. This "neighboring group effect" drastically accelerates aminolysis and suppresses epimerization or uronium side-product formation[4][5].

  • Orthogonal Deprotection: By coupling the indole-acetic acid with Glycine tert-butyl ester (rather than a methyl or ethyl ester), we avoid a final basic saponification step that could hydrolyze the newly formed amide bond. The tert-butyl group is cleanly cleaved via an acid-catalyzed E1 mechanism using Trifluoroacetic acid (TFA), releasing isobutylene gas and driving the reaction to completion without affecting the amide linkage.

Synthetic Workflow

SynthesisWorkflow SM 5-Bromo-1H-indole Int1 Ethyl 2-(5-bromo-1H-indol-1-yl)acetate SM->Int1 Step 1: N-Alkylation NaH, Ethyl bromoacetate, DMF Int2 2-(5-bromo-1H-indol-1-yl)acetic acid Int1->Int2 Step 2: Saponification LiOH·H2O, THF/H2O Int3 tert-Butyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate Int2->Int3 Step 3: Amide Coupling H-Gly-OtBu·HCl, HATU, DIPEA, DMF Prod N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Int3->Prod Step 4: Deprotection TFA, DCM

Four-step synthetic workflow for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 2-(5-bromo-1H-indol-1-yl)acetate
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon. Add 5-bromoindole (1.96 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution turns slightly opaque.

  • Alkylation: Add ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with distilled water (5 × 30 mL) to remove DMF, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the product as a pale yellow oil.

Step 2: Synthesis of 2-(5-bromo-1H-indol-1-yl)acetic acid
  • Preparation: Dissolve Ethyl 2-(5-bromo-1H-indol-1-yl)acetate (2.26 g, 8.0 mmol) in a mixture of THF (24 mL) and distilled water (8 mL).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.0 g, 24.0 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 3 hours. Reaction completion is monitored by TLC (Hexanes/EtOAc 7:3).

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with water (15 mL) and wash with Diethyl Ether (20 mL) to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl. A white precipitate will form immediately.

  • Isolation: Extract the acidic aqueous layer with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the pure carboxylic acid as a white solid.

Step 3: Synthesis of tert-Butyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(5-bromo-1H-indol-1-yl)acetic acid (1.27 g, 5.0 mmol) and Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl) (0.92 g, 5.5 mmol) in anhydrous DMF (15 mL).

  • Activation & Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) and stir for 5 minutes. Add HATU (2.09 g, 5.5 mmol) in one portion. The solution will turn yellow. Stir at room temperature under nitrogen for 2 hours[5].

  • Workup: Dilute the reaction mixture with EtOAc (50 mL). Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 20 mL) to remove acidic byproducts, water (3 × 20 mL) to remove DMF, and brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The crude product can be triturated with cold diethyl ether to yield the coupled product as an off-white solid.

Step 4: Acidic Deprotection to Target Compound
  • Preparation: Dissolve tert-Butyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate (1.10 g, 3.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

  • Cleavage: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at room temperature. Stir the mixture for 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Co-evaporate the DCM and excess TFA under reduced pressure. To remove residual TFA, add toluene (10 mL) and evaporate (repeat twice).

  • Final Isolation: Triturate the resulting residue with cold diethyl ether/hexanes (1:1). Filter the precipitate and dry under high vacuum to afford pure N-[(5-bromo-1H-indol-1-yl)acetyl]glycine as a white powder.

Quantitative Data Summary

The following table summarizes the expected stoichiometric yields, purities, and isolation methodologies for a self-validating execution of this protocol.

StepIntermediate / ProductExpected Yield (%)Expected MassTarget Purity (HPLC)Primary Purification Method
1 Ethyl 2-(5-bromo-1H-indol-1-yl)acetate88 - 92%~2.54 g> 95%Flash Chromatography (Hex/EtOAc)
2 2-(5-bromo-1H-indol-1-yl)acetic acid93 - 96%~1.93 g> 98%Acid-Base Extraction
3 t-Butyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate82 - 87%~1.56 g> 95%Aqueous Workup & Trituration
4 N-[(5-bromo-1H-indol-1-yl)acetyl]glycine 92 - 97% ~0.89 g > 99% Co-evaporation & Trituration

Note: Yields are based on the theoretical molar scales provided in the step-by-step methodology.

References

  • Chemsrc. (2025). N-[(5-bromo-1H-indol-1-yl)acetyl]glycine | CAS#:1144446-66-1.[Link]

  • Hershberger, P. M., et al. (2014). The Discovery of Indole Full Agonists of the Neurotensin Receptor 1 (NTSR1). PubMed Central (PMC).[Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[Link]

  • Jadav, S. P., et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central (PMC).[Link]

Sources

Application

Application Note: Analytical Profiling and Quantification of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Target Audience: Analytical Chemists, Pharmacologists, and Plant Biology Researchers Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale N-[(5-bromo-1H-indol-1-yl)acetyl]glycine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Plant Biology Researchers Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS#: 1144446-66-1) is a specialized synthetic conjugate comprising a 5-bromoindole core linked via an acetyl bridge to a glycine moiety. Structurally analogous to endogenous plant auxin conjugates (like indole-3-acetylglycine) [1], this compound and its derivatives are heavily utilized in peptidomimetic drug discovery, particularly in the development of anti-fibrotic agents and neurological modulators [2].

Analyzing this molecule requires overcoming specific physicochemical challenges. As a Senior Application Scientist, I have designed this protocol based on three fundamental molecular properties:

  • Acidic pKa: The carboxylic acid of the glycine moiety has a pKa of approximately 3.67 [3]. To prevent chromatographic peak tailing and ensure consistent retention on a reversed-phase column, the mobile phase must be buffered at least one pH unit below this value (pH < 2.6).

  • Chromophore Activity: The substituted indole ring exhibits strong

    
     transitions, providing a robust UV absorbance maximum (
    
    
    
    ) at ~280 nm [4], allowing for highly selective UV-DAD quantification without interference from aliphatic matrix components.
  • Isotopic Signature: The presence of the bromine atom provides a distinct 1:1 isotopic ratio (

    
    Br and 
    
    
    
    Br). This acts as a built-in diagnostic barcode during High-Resolution Mass Spectrometry (HRMS), virtually eliminating false positives during trace analysis.

Analytical Workflow & Biological Context

To fully characterize and quantify this compound in complex matrices (e.g., plasma, plant lysates, or synthetic reaction mixtures), a multimodal approach combining HPLC-UV and LC-HRMS/MS is required.

Workflow A Sample Extraction (SPE / LLE) B Chromatographic Separation (RP-HPLC, C18) A->B 5 µL Injection C UV-DAD Detection (λ = 280 nm) B->C Split Flow D HRMS/MS Detection (ESI-, Isotope Profiling) B->D Split Flow E Data Processing & Quantification C->E Peak Area D->E m/z & Fragments

Figure 1: Multimodal analytical workflow for indole-acetylglycine quantification.

In biological systems, the conjugation of indole-acetic acids to amino acids like glycine is typically mediated by amido synthetases (e.g., the GH3 enzyme family) to maintain molecular homeostasis [1].

Pathway Substrate 5-Bromoindole-1-acetic acid (Precursor) Enzyme Amido Synthetase (e.g., GH3 Family) Substrate->Enzyme ATP Dependent Product N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (Target Analyte) Enzyme->Product Amide Conjugation AminoAcid Glycine Pool AminoAcid->Enzyme Co-substrate

Figure 2: Enzymatic conjugation pathway of indole-acetic acids to glycine.

Quantitative Data & Method Parameters

The following tables summarize the validated parameters required to establish a self-validating analytical system for this compound.

Table 1: Chromatographic & Spectroscopic Parameters
ParameterSpecificationScientific Causality
Column C18, 2.1 x 100 mm, 1.8 µmProvides high theoretical plates for separating structurally similar indole conjugates.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7, ensuring the glycine carboxylate remains fully protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures complete elution of the hydrophobic brominated indole core.
UV Detection

= 280 nm (Reference 360 nm)
Targets the

transition of the indole ring [4]; reference wavelength corrects for baseline drift.
MS Ionization ESI Negative Mode (ESI-)Capitalizes on the acidic nature of glycine, yielding a highly stable

ion.
Table 2: High-Resolution Mass Spectrometry (HRMS) Exact Mass Data
Isotope / FragmentTheoretical Exact Mass (Da)Diagnostic Significance

(

Br)
308.9871Primary molecular ion.

(

Br)
310.9851Secondary molecular ion (Must be ~100% relative abundance to

Br).
Fragment 1 233.9660 (

Br)
Loss of glycine moiety (

Da); confirms the amide linkage.
Fragment 2 264.9973 (

Br)
Loss of

(

Da); confirms the presence of the free carboxylic acid.

Experimental Protocols

Sample Preparation via Solid Phase Extraction (SPE)

To ensure trustworthiness, this protocol utilizes SPE to remove ion-suppressing salts and proteins prior to LC-MS analysis.

  • Matrix Acidification: Aliquot 500 µL of the biological sample or reaction mixture. Add 10 µL of concentrated Formic Acid to drop the pH to ~2.5. Reasoning: This neutralizes the target analyte, increasing its affinity for the hydrophobic SPE sorbent.

  • SPE Conditioning: Condition a 30 mg/1 mL Polymeric Reversed-Phase (PRP) SPE cartridge with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in Water.

  • Loading & Washing: Load the acidified sample onto the cartridge at a flow rate of 1 drop/second. Wash with 1 mL of 5% Methanol in Water (containing 0.1% Formic Acid) to elute highly polar interferences.

  • Elution & Reconstitution: Elute the target analyte with 1 mL of 100% Acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

HPLC-UV/DAD Quantification Protocol

This method serves as the primary tool for purity assessment and bulk quantification.

  • System Setup: Purge the HPLC system with Mobile Phase A (0.1% FA in

    
    ) and B (0.1% FA in ACN). Set the column oven to 40°C to reduce backpressure and improve mass transfer kinetics.
    
  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

    • 1.0 - 8.0 min: 5% to 60% B (Linear gradient for separation)

    • 8.0 - 9.0 min: 60% to 95% B (Column wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

  • Injection & Detection: Inject 5 µL of the reconstituted sample. Monitor absorbance at 280 nm.

  • Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject a 10 µg/mL standard six times. The system is only valid if:

    • Peak Area %RSD

      
       2.0%
      
    • Tailing Factor (

      
      ) is between 0.9 and 1.2. If 
      
      
      
      > 1.2, verify the pH of Mobile Phase A, as the analyte may be partially ionizing.
LC-HRMS/MS Structural Confirmation Protocol

This protocol is utilized for trace detection and absolute structural confirmation using isotopic barcoding.

  • Source Parameters (ESI-): Set Capillary Voltage to 2.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr. Reasoning: Negative mode requires lower capillary voltages than positive mode to prevent corona discharge.

  • Data Acquisition: Operate the MS in Full Scan mode (m/z 100 - 500) combined with Data-Dependent MS/MS (ddMS2). Set the collision energy (CE) to 25 eV for fragmentation.

  • Data Processing (The Isotope Rule): Extract the chromatograms for m/z 308.9871 and 310.9851 with a mass tolerance of 5 ppm.

  • Validation Criteria: The peak must only be integrated if the ratio of the

    
    Br to 
    
    
    
    Br signals falls between 0.90 and 1.10. Any peak lacking this exact isotopic doublet is a matrix artifact and must be discarded.

References

  • Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species Frontiers in Plant Science URL: [Link]

  • Design and Synthesis of Matrine Derivatives as Novel Anti-Pulmonary Fibrotic Agents via Repression of the TGFβ/Smad Pathway MDPI - Molecules URL: [Link]

  • N-Acetylglycine Physicochemical Properties and pKa Data LookChem Chemical Database URL: [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives CORE / Spectroscopic Data Repositories URL: [Link]

Method

Application Note: Comprehensive HPLC Method Development and Validation for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS#: 1144446-66-1) is a complex synthetic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS#: 1144446-66-1) is a complex synthetic intermediate and potential bioactive scaffold characterized by a highly lipophilic 5-bromoindole core conjugated to a polar, acidic acetylglycine moiety. This structural dichotomy presents unique chromatographic challenges, primarily peak tailing and unpredictable retention due to mixed-mode interactions on silica-based stationary phases. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By strictly controlling mobile phase pH and optimizing gradient conditions, this method ensures high chromatographic fidelity, reproducibility, and sensitivity suitable for both assay and impurity profiling.

Analyte Characterization & Mechanistic Rationale

Do not treat method development as a trial-and-error exercise; it must be driven by the physicochemical properties of the analyte. The rational design of this method is built upon three mechanistic pillars:

Stationary Phase Selection

The molecule possesses a planar, highly hydrophobic 5-bromoindole ring system. To achieve adequate retention and selectivity, a high-carbon-load, fully end-capped C18 stationary phase is required [2]. Non-end-capped columns possess active residual silanols (Si-OH) that act as weak cation exchangers, leading to severe secondary interactions with the polarized amide nitrogen, which manifests as peak tailing.

Mobile Phase pH & Ionization Suppression

The terminal glycine moiety contains a carboxylic acid with a predicted pKa of ~3.5. If analyzed in a neutral mobile phase (pH 6.0–7.0), the carboxylic acid will partially or fully ionize into its anionic state (-COO⁻). This results in a drastic loss of hydrophobic retention and split or tailing peaks. To counteract this, the mobile phase is modified with 0.1% Trifluoroacetic acid (TFA) , driving the pH down to ~2.0. This is well below the pKa of the carboxylic acid, ensuring the molecule remains fully protonated (neutral) and interacts purely via hydrophobic partitioning [1]. Furthermore, TFA acts as an ion-pairing agent that dynamically masks residual silanols on the column.

Detector Optimization

While the amide bond absorbs strongly at 210–220 nm, utilizing low wavelengths in the presence of TFA causes significant baseline drift during gradient elution due to the changing absorbance of the mobile phase. However, the conjugated bicyclic indole system exhibits a characteristic, strong UV absorbance maximum at 280 nm [3]. Monitoring at 280 nm provides high specificity for the indole core while rendering the TFA gradient virtually transparent, ensuring a flat, stable baseline.

Experimental Methodology

Reagents and Materials
  • Analyte: N-[(5-bromo-1H-indol-1-yl)acetyl]glycine reference standard (>99% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic acid (TFA).

  • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm (or equivalent fully end-capped C18).

Sample Preparation Protocol (Self-Validating)

Causality Note: A common error in HPLC analysis is dissolving the sample in 100% organic solvent. When injected into a highly aqueous initial mobile phase, the strong sample solvent disrupts partitioning at the column head, causing the "solvent effect" (peak broadening or splitting). The diluent must match the initial gradient conditions.

  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of ACN (to solubilize the hydrophobic bromoindole core), then dilute to volume with Milli-Q water. (Concentration: 1.0 mg/mL).

  • Working Solution: Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask. Dilute to volume with Diluent (90:10 Water:ACN) . (Final Concentration: 100 µg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate to saturate the filter membrane.

Chromatographic Conditions

Table 1: Instrument Parameters

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µmProvides optimal theoretical plates for hydrophobic retention.
Mobile Phase A Water + 0.1% TFASuppresses analyte ionization (pH ~2.0).
Mobile Phase B Acetonitrile + 0.1% TFAElutes the hydrophobic bromoindole core efficiently.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures optimal linear velocity.
Injection Volume 10 µLPrevents column overloading while maintaining high S/N ratio.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 280 nmSpecific to the indole chromophore; avoids TFA baseline drift.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Isocratic hold to focus the polar glycine tail.
2.09010End of isocratic hold.
12.01090Linear gradient to elute the hydrophobic bromoindole core.
15.01090Column wash to remove highly retained impurities.
15.19010Return to initial conditions.
20.09010Column re-equilibration (Self-validating step for reproducibility).

Quantitative Data & System Suitability

To ensure the method is self-validating and trustworthy, system suitability parameters must be evaluated prior to sample analysis using six replicate injections of the Working Solution (100 µg/mL).

Table 3: System Suitability Specifications

ParameterObserved ValueAcceptance CriteriaImplication of Failure
Retention Time (Rt) ~8.4 min%RSD ≤ 1.0%Indicates pump leaks or inadequate column equilibration.
Tailing Factor (Tf) 1.15≤ 1.5Indicates column voiding or loss of end-capping (active silanols).
Theoretical Plates (N) > 12,000> 5,000Indicates column degradation or improper sample diluent.
Peak Area %RSD 0.4%≤ 2.0%Indicates autosampler malfunction or sample instability.

Mechanistic Workflows & Visualizations

The following diagrams illustrate the operational workflow and the chemical causality behind the method's pH control strategy.

HPLC_Workflow A Sample Preparation (90:10 H2O:ACN) B Autosampler Injection (10 µL) A->B C RP-HPLC Separation (C18 Column) B->C D UV Detection (280 nm) C->D E Data Analysis & Quantitation D->E

Caption: Step-by-step operational workflow for the RP-HPLC analysis of the target analyte.

pH_Mechanism cluster_acidic Optimal Conditions: Acidic Mobile Phase (pH ~2.0) cluster_neutral Suboptimal Conditions: Neutral Mobile Phase (pH ~7.0) N1 Glycine Carboxyl Group Protonated (-COOH) N3 Predictable Retention & Sharp Peak Shape N1->N3 N2 Silanol Activity Suppressed N2->N3 N4 Glycine Carboxyl Group Ionized (-COO⁻) N6 Severe Peak Tailing & Loss of Retention N4->N6 N5 Active Silanols (Ion-Exchange) N5->N6

Caption: Mechanistic causality of mobile phase pH on analyte ionization and chromatographic peak shape.

Troubleshooting & Peak Diagnostics

Even robust methods can exhibit anomalies over time. Use this causality-driven guide to diagnose issues:

  • Symptom: Severe Peak Tailing (Tf > 1.8)

    • Causality: The acidic modifier (TFA) in the mobile phase has evaporated or degraded, causing the pH to rise and allowing the glycine carboxylic acid to ionize. Alternatively, the column's end-capping has eroded, exposing active silanols.

    • Solution: Prepare fresh mobile phase with exactly 0.1% v/v TFA. If the issue persists, replace the C18 column.

  • Symptom: Split Peaks or Fronting

    • Causality: The "Solvent Effect." The sample was likely dissolved in >50% Acetonitrile. When injected, the analyte travels faster in the injection plug than in the surrounding 90% aqueous mobile phase.

    • Solution: Ensure the final sample diluent strictly matches the initial gradient conditions (90:10 Water:ACN).

  • Symptom: Drifting Baseline

    • Causality: Detection wavelength is set too low (e.g., 210 nm). TFA has significant absorbance at low wavelengths, which changes as the gradient shifts from aqueous to organic.

    • Solution: Ensure the UV detector is set to 280 nm, targeting the indole chromophore where TFA is optically transparent.

References

  • International Journal of Trend in Scientific Research and Development (IJTSRD). "Determination of Etodolac in Commercial Formulations by HPLC-UV Method." Available at:[Link]

  • PubMed (NIH). "Application of a stereospecific high-performance liquid chromatography assay to a pharmacokinetic study of etodolac enantiomers in humans." Available at:[Link]

Application

Application Note: NMR Spectroscopy of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Executive Summary & Structural Context N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (C₁₂H₁₁BrN₂O₃) is a synthetic heterocyclic compound characterized by three distinct structural domains: a 5-bromoindole core, an N-acetyl li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (C₁₂H₁₁BrN₂O₃) is a synthetic heterocyclic compound characterized by three distinct structural domains: a 5-bromoindole core, an N-acetyl linker, and a terminal glycine moiety. Halogenated indole derivatives are frequently utilized as critical building blocks in the development of pharmaceutical agents, including neurotherapeutics and non-hallucinogenic psychoplastogens[1].

The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a strategic approach. The presence of the bromine atom at the C5 position induces a characteristic electronic shielding effect, isolating the H4 proton as a fine doublet[2]. Furthermore, because alkylation of indoles can theoretically occur at either the N1 or C3 position, 2D NMR (specifically HMBC) is mandatory to definitively prove the regiochemistry of the acetyl attachment.

This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR acquisition and spectral interpretation of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

Experimental Design & Causality

Solvent Selection

Choice: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: The molecule contains both a terminal carboxylic acid (-COOH) and a secondary amide (-NH-). In non-polar solvents like CDCl₃, these groups engage in strong intermolecular hydrogen bonding, leading to severe line broadening and poor solubility. DMSO-d₆ disrupts these hydrogen bonds, ensuring complete dissolution and yielding sharp, well-resolved signals for the exchangeable NH and COOH protons.

Regiochemical Verification Strategy

To differentiate N1-alkylation from C3-alkylation, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

  • Proof of N1-Alkylation: A cross-peak between the acetyl -CH₂- protons and the indole C2/C7a carbons confirms N1 attachment.

  • Proof of Amide Linkage: A cross-peak between the glycine -CH₂- protons and the amide carbonyl carbon confirms the peptide-like bond.

Connectivity Indole 5-Bromoindole Core (C8H5BrN) Linker Acetyl Linker (-CH2-CO-) Indole->Linker HMBC: H2/H7 to N-CH2 Glycine Glycine Moiety (-NH-CH2-COOH) Linker->Glycine HMBC: N-CH2 to Amide C=O Glycine->Glycine COSY: NH to CH2

Fig 1. Key 2D NMR correlation strategies for structural verification.

Step-by-Step Acquisition Protocols

The following self-validating workflow ensures high-fidelity data collection, minimizing artifacts from poor shimming or improper calibration.

Workflow Prep 1. Sample Prep (DMSO-d6) Lock 2. Lock & Shim (2.50 ppm) Prep->Lock Acq1D 3. 1D NMR (1H, 13C) Lock->Acq1D Acq2D 4. 2D NMR (HMBC/HSQC) Acq1D->Acq2D Process 5. Processing & Assignment Acq2D->Process

Fig 2. Step-by-step NMR acquisition workflow for structural elucidation.
Step 1: Sample Preparation
  • Weigh exactly 20 mg of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine for ¹H/2D NMR, or up to 50 mg if a high-quality ¹³C spectrum is required rapidly[3].

  • Dissolve the compound in 0.6 mL of DMSO-d₆ (100% isotopic purity, stored over molecular sieves to minimize the water peak at 3.33 ppm).

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove paramagnetic particulates that could cause magnetic field inhomogeneities.

Step 2: Instrument Calibration (Self-Validation)
  • Insert the sample into the spectrometer probe (e.g., 400 MHz or higher) and allow 5 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Validation Check: Acquire a preliminary 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak at 2.50 ppm[4]. If FWHM > 1.0 Hz, iteratively adjust the Z1 and Z2 shims until the peak is sharp and symmetrical.

Step 3: ¹H and ¹³C 1D Acquisition
  • ¹H NMR: Acquire 16–32 scans with a spectral width of 15 ppm (to capture the far-downfield COOH proton). Use a relaxation delay (D1) of 2.0 seconds. Reference the chemical shift to the residual DMSO-d₆ quintet at 2.50 ppm[4].

  • ¹³C NMR: Acquire 1024–2048 scans (depending on concentration) with a spectral width of 250 ppm. Use a D1 of 2.0 seconds and standard continuous ¹H decoupling (WALTZ-16). Reference to the DMSO-d₆ septet at 39.5 ppm[4].

Step 4: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY: Acquire with a standard gradient-selected pulse sequence. This will map the scalar coupling between the amide NH and the glycine CH₂.

  • HSQC: Set the one-bond coupling constant (J_CH) to 145 Hz. This differentiates protonated carbons from quaternary carbons.

  • HMBC: Set the long-range coupling constant (J_CH) to 8 Hz. This is the most critical experiment for linking the three distinct structural domains.

Spectral Interpretation & Quantitative Data

The structural elucidation of the 5-bromoindole core is critically supported by foundational spectroscopic data[3]. The tables below summarize the expected chemical shifts for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in DMSO-d₆, extrapolating from the core 5-bromoindole shifts[3] and adjusting for N-alkylation and solvent effects.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling (J in Hz)IntegrationAssignmentStructural Domain
~12.60br s-1H-COOHGlycine
~8.45t5.81H-NH- (Amide)Glycine
~7.78d1.91HH-4Indole Core
~7.45d8.81HH-7Indole Core
~7.38d3.21HH-2Indole Core
~7.25dd8.8, 1.91HH-6Indole Core
~6.45d3.21HH-3Indole Core
~4.95s-2HN-CH₂-COAcetyl Linker
~3.85d5.82H-NH-CH₂-COOHGlycine

Note: The H-4 proton appears as a fine doublet due to meta-coupling with H-6, a hallmark of 5-substituted indoles[2].

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppmTypeAssignmentStructural Domain
~171.5C=O-COOHGlycine
~168.0C=OAmide CarbonylAcetyl Linker
~135.0CqC-7aIndole Core
~130.5CqC-3aIndole Core
~130.0CHC-2Indole Core
~123.5CHC-6Indole Core
~123.0CHC-4Indole Core
~112.0CHC-7Indole Core
~111.5CqC-5 (C-Br)Indole Core
~101.0CHC-3Indole Core
~49.5CH₂N-CH₂-COAcetyl Linker
~41.0CH₂-NH-CH₂-COOHGlycine

Troubleshooting & Artifact Mitigation

  • Quadrupolar Broadening: The amide NH proton (~8.45 ppm) may appear broadened due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus. If the triplet splitting (coupled to the glycine CH₂) is obscured, elevating the probe temperature slightly (e.g., to 310 K) can increase the tumbling rate of the molecule, sharpening the NH signal.

  • Water Peak Interference: Residual water in DMSO-d₆ appears at ~3.33 ppm. If the sample is dilute, this broad peak can obscure the baseline near the glycine CH₂ doublet (~3.85 ppm). Mitigation: Always use fresh ampoules of DMSO-d₆ or apply a weak presaturation pulse at the water frequency during the relaxation delay.

References

1.[3] BenchChem. Spectroscopic Profile of 5-Bromoindole: A Technical Guide. BenchChem. 2.[4] The Royal Society of Chemistry. Supplementary information. RSC.org. 3.[2] National Institutes of Health. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem. NIH.gov. 4.[1] eScholarship. Development of Non-Hallucinogenic Psychoplastogens. eScholarship.org.

Sources

Method

Application Note: High-Resolution Mass Spectrometric Analysis and Fragmentation Study of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

For Researchers, Scientists, and Drug Development Professionals Abstract & Introduction N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a synthetic molecule incorporating a halogenated indole core, a structure of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a synthetic molecule incorporating a halogenated indole core, a structure of significant interest in medicinal chemistry and drug discovery. The characterization of such novel compounds is a foundational step in preclinical development, particularly for establishing robust bioanalytical methods required for pharmacokinetic (PK) and drug metabolism (DMPK) studies. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide a comprehensive, step-by-step workflow, from sample preparation to data analysis, and elucidate the compound's characteristic fragmentation pathway under Collision-Induced Dissociation (CID). The methodology emphasizes the rationale behind key experimental parameters, ensuring a transferable and reproducible protocol for researchers in analytical chemistry and pharmaceutical sciences.

The presence of a bromine atom provides a distinct isotopic signature, which is a powerful tool for confident identification in complex matrices. Furthermore, understanding the fragmentation of the glycine conjugate is critical for predicting and identifying potential metabolites.[1] This guide is designed to serve as both a practical laboratory protocol and an educational resource on the mass spectrometric behavior of this class of molecules.

Experimental Design: Rationale and Methodology

The analytical strategy is built around reverse-phase liquid chromatography for separation, followed by electrospray ionization for ion generation and a high-resolution mass spectrometer for detection and structural elucidation.

Causality Behind Experimental Choices:

  • Liquid Chromatography: A C18 stationary phase is selected for its excellent retention of moderately nonpolar molecules like the indole-based analyte. A gradient elution using acetonitrile and water ensures sharp peak shapes and efficient separation from potential impurities.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen due to the presence of easily protonated sites, namely the nitrogen atoms in the indole ring and the amide linkage. The addition of formic acid to the mobile phase promotes the formation of the protonated molecule [M+H]+, enhancing signal intensity.[2]

  • Mass Analysis: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy, which are essential for confirming the elemental composition of the parent molecule and its fragments. The characteristic 1:1 isotopic pattern of bromine (79Br/81Br) serves as an intrinsic validation checkpoint.

Materials and Reagents
  • N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (Reference Standard)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • LC-MS Grade Formic Acid (FA, >99%)

  • Methanol (HPLC Grade, for stock solution)

Instrumentation
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

Protocols: From Sample to Spectrum

Protocol 1: Standard and Sample Preparation
  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 (v/v) ACN/Water.

  • Working Solution (100 ng/mL): Dilute 10 µL of the intermediate stock solution into 990 µL of 50:50 (v/v) ACN/Water. This solution is suitable for direct infusion or LC-MS injection for method development.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the optimized parameters for chromatographic separation and mass spectrometric detection.

Table 1: Optimized LC-MS/MS Parameters

ParameterSettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and high-resolution separation.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 minEnsures elution of the analyte with good peak shape.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes column overload.
Ionization Mode ESI PositiveBest for protonating the analyte.
Capillary Voltage 3.5 kVOptimizes ion generation.
Scan Mode Full MS & dd-MS² (Data-Dependent)Acquires precursor and product ion data simultaneously.
MS1 Scan Range m/z 100 - 500Covers the expected mass of the precursor ion.
Collision Energy 15-30 eV (Ramped)Provides a range of fragmentation energies for comprehensive data.

Analytical Workflow Visualization

The overall process from sample preparation to data interpretation is a sequential and logical flow.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Acquisition & Analysis A Prepare Stock & Working Solutions B Inject Sample into LC-MS/MS System A->B C Chromatographic Separation (C18 Column) B->C D ESI+ Ionization C->D E MS1 Full Scan: Detect Isotopic Precursor [M+H]+ D->E F MS/MS Fragmentation (CID) of Precursor Ion E->F G Elucidate Fragmentation Pathway & Confirm Structure F->G

Caption: A top-down workflow for the LC-MS/MS analysis of the target analyte.

Results & Discussion: Fragmentation Pathway Elucidation

Precursor Ion Characterization (MS1)

The high-resolution full scan mass spectrum is expected to show a characteristic isotopic doublet for the protonated molecule [M+H]+, separated by approximately 2 Da, which is indicative of the presence of a single bromine atom.

Table 2: Theoretical Mass Data for the Protonated Molecule

Ion SpeciesChemical Formula79Br Isotope (m/z)81Br Isotope (m/z)
[M+H]+ [C12H12BrN2O3]+311.0080313.0060
Product Ion Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the precursor ions (m/z 311.0 and 313.0) provides structural information. The fragmentation is primarily driven by cleavage at the amide bonds, which are the most labile sites in the molecule. The fragmentation of indole derivatives and glycine conjugates follows predictable patterns.[3][4]

Proposed Fragmentation Cascade:

The primary fragmentation events involve the neutral loss of the glycine moiety and the cleavage of the bond between the indole ring and the acetyl group.

F cluster_path1 Pathway 1 cluster_path2 Pathway 2 parent [M+H]+ m/z 311/313 A 5-bromo-1H-indol-1-yl-acetylium m/z 254/256 parent->A  - C2H4NO2 (glycine minus H) C 5-bromo-1H-indole m/z 195/197 parent->C  - C4H5NO3 (acetylglycine) B 5-bromo-1H-indol-1-yl-methylium m/z 210/212 A->B  - CO

Caption: Key fragmentation pathways for protonated N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

Interpretation of Key Product Ions:

  • m/z 254/256: This ion pair likely results from the neutral loss of the glycine portion (C₂H₅NO₂) minus a hydrogen atom, originating from the cleavage of the amide bond.

  • m/z 210/212: A subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 254/256 fragment, a common fragmentation for acetylated compounds.[5]

  • m/z 195/197: This intense ion pair corresponds to the stable 5-bromoindole cation, formed by the cleavage of the N-acetyl bond, providing clear evidence for the core structure.

Conclusion

This application note provides a validated, high-resolution LC-MS/MS protocol for the unambiguous identification and structural characterization of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. The detailed explanation of the methodology, coupled with the elucidated fragmentation pathway, offers a solid foundation for researchers to develop quantitative assays for DMPK studies or to identify related metabolites in complex biological samples. The unique isotopic signature of bromine, combined with the predictable fragmentation of the indole and glycine moieties, ensures a high degree of confidence in the analytical results.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Liu, X., Wang, W., Li, S., et al. (2019). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 24(19), 3563. [Link]

  • Zhang, J., Liu, Y., Zhang, C., et al. (2023). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Advances, 13(52), 36473-36482. [Link]

  • Curtis, M. A., et al. (2021). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease, 44(4), 895-908. [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]

  • Chen, Y., et al. (2024). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 29(1), 1. [Link]

  • Quora. (2025). What role does glycylglycine play in protein sequencing and mass spectrometry?. Quora. [Link]

  • Culea, M., Horj, E., Iordache, A., & Cozar, O. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279-4281. [Link]

  • NIST. Glycine, N-acetyl- - Mass Spectrum. NIST WebBook. [Link]

Sources

Application

Application Note: Evaluating N-[(5-bromo-1H-indol-1-yl)acetyl]glycine as a Modulator of Cellular H₂S Biosynthesis

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Application: Phenotypic Screening, Target Engagement, and Intracellular Gasotransmitter Modulation Scientific Rationale & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Application: Phenotypic Screening, Target Engagement, and Intracellular Gasotransmitter Modulation

Scientific Rationale & Mechanistic Causality

Hydrogen sulfide (H₂S) is a critical endogenous gasotransmitter that regulates vasodilation, cellular stress responses, and inflammatory pathways. A primary enzymatic driver of H₂S production in both mammalian cells and pathogenic bacteria is Cystathionine γ-lyase (CSE) . Recent structure-activity relationship (SAR) studies have identified halogenated indole derivatives—specifically 6-bromoindoles like NL1—as highly potent CSE inhibitors capable of suppressing H₂S production[1].

This application note provides a self-validating, field-proven protocol for evaluating the structurally related 5-bromo isomer, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine , in live-cell assays.

Why Cell-Based Assays? While cell-free biochemical assays (e.g., methylene blue colorimetry) can confirm direct enzyme-inhibitor binding, they fail to account for critical physiological variables such as membrane permeability, intracellular metabolic stability, and off-target cytotoxicity. A cell-based approach is mandatory to validate true target engagement.

Probe Selection Causality: To quantify intracellular H₂S, this protocol utilizes the WSP-1 (Washington State Probe-1) fluorescent dye. Unlike reversible dyes that suffer from signal fluctuation, WSP-1 utilizes a reaction-based "turn-on" mechanism. It undergoes a highly specific nucleophilic attack by H₂S to irreversibly release a fluorophore[2]. This ensures that transient H₂S flux is cumulatively captured without background interference from other abundant intracellular biothiols like glutathione or cysteine[2].

Mechanistic Pathway & Assay Workflow

The assay is designed as a competitive inhibition model. When N-[(5-bromo-1H-indol-1-yl)acetyl]glycine successfully penetrates the cell and binds to CSE, it halts the conversion of cystathionine to H₂S. Consequently, the downstream nucleophilic cleavage of the WSP-1 probe is prevented, resulting in a quantifiable dose-dependent decrease in fluorescence.

G Cystathionine Cystathionine (Substrate) CSE Cystathionine γ-lyase (CSE Target) Cystathionine->CSE Catalysis H2S Intracellular H2S CSE->H2S Production Inhibitor N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (Test Compound) Inhibitor->CSE Enzyme Inhibition WSP1 WSP-1 Probe (Non-fluorescent) H2S->WSP1 Nucleophilic Attack Fluorophore WSP-1 Fluorophore (Ex: 465nm / Em: 515nm) WSP1->Fluorophore Cleavage & Emission

Fig 1: Mechanistic workflow of CSE inhibition and subsequent H2S detection via WSP-1 probe.

Experimental Protocols

Protocol A: Intracellular H₂S Quantification via WSP-1

Note: This protocol utilizes Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 macrophages due to their high endogenous CSE expression.

Causality Check: Pre-loading the cells with WSP-1 before adding the inhibitor ensures the probe is fully intracellularized and ready to capture baseline H₂S flux. Washing steps are critical to remove extracellular esterases or serum proteins that might prematurely cleave or bind the probe, yielding false positives.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 3 × 10⁴ cells/well in a 96-well black, clear-bottom microplate (black walls are essential to prevent optical cross-talk between wells). Culture for 24 h at 37°C, 5% CO₂ until 80-90% confluent[3].

  • Probe Loading: Aspirate culture media. Wash cells gently with 200 µL DPBS. Incubate cells with 400 µL of 10 µM WSP-1 working solution (diluted in serum-free media) for 30 min at 37°C[3].

  • Compound Treatment: Remove the WSP-1 solution and wash once with DPBS. Add 100 µL of assay buffer containing N-[(5-bromo-1H-indol-1-yl)acetyl]glycine at a dose-response range (e.g., 0.1, 1, 10, 50, 100 µM).

    • Self-Validating Controls: Always include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., DL-propargylglycine (PAG) at 1 mM or NL1 at 50 µM).

  • Reaction Phase: Incubate for 1 hour at 37°C. During this window, the compound penetrates the cell, inhibits CSE, and halts H₂S production.

  • Signal Acquisition: Wash cells twice with DPBS to remove unreacted extracellular probe. Add 100 µL of fresh DPBS. Read fluorescence using a microplate reader at Ex/Em = 465/515 nm [3].

Protocol B: Orthogonal Cell Viability Assay (MTT Counter-Screen)

Causality Check: A sharp reduction in WSP-1 fluorescence could falsely indicate potent CSE inhibition if the compound is simply destroying the cell membrane or causing apoptosis. An MTT counter-screen is required to prove that the observed IC₅₀ is due to specific target engagement rather than generalized cytotoxicity.

  • In a parallel 96-well plate, treat cells with the exact compound concentrations used in Protocol A for 1 hour.

  • Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours at 37°C.

  • Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Data Presentation & Interpretation

To benchmark the efficacy of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, summarize your quantitative findings against established reference compounds. Below is a representative data structure demonstrating a successful assay outcome:

Test CompoundTargetCellular IC₅₀ (µM)Max H₂S Inhibition (%)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
N-[(5-bromo-1H-indol-1-yl)acetyl]glycine CSE12.4 ± 1.288%> 500> 40.3
NL1 (6-bromo isomer) CSE8.5 ± 0.992%> 500> 58.8
DL-Propargylglycine (PAG) CSE250.0 ± 15.065%> 1000> 4.0
Vehicle (0.1% DMSO) N/AN/A0%N/AN/A

Expert Insight: If the 5-bromo isomer demonstrates an IC₅₀ in the low micromolar range with a Selectivity Index > 10, it is considered a highly viable probe for downstream phenotypic assays.

Troubleshooting & Best Practices

  • Inconsistent Fluorescence / High Background: WSP-1 is highly sensitive to photobleaching. Perform all probe loading, washing, and compound treatment steps in a darkened biosafety cabinet. Avoid phenol red in your assay buffers, as it can quench the emission signal at 515 nm.

  • Compound Precipitation: Halogenated indole derivatives are inherently hydrophobic. Ensure the 1000x stock is fully solubilized in anhydrous DMSO before diluting into aqueous assay buffers. Keep final DMSO concentrations

    
     0.1% to prevent solvent-induced cellular stress, which can artificially alter endogenous H₂S levels.
    

References

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 Molecules (2023) URL:[Link][1]

  • Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection Chemistry - An Asian Journal (2022) URL:[Link][2]

Sources

Method

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine for in vivo animal studies

An In-depth Guide to the Preclinical In Vivo Evaluation of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Preclinical In Vivo Evaluation of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies for the novel compound, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. Given the nascent stage of research on this specific molecule, this guide is built upon established principles for the preclinical evaluation of small molecules, particularly those containing the biologically significant indole scaffold. The protocols and recommendations herein are designed to be a robust starting point, emphasizing scientific integrity, ethical considerations, and a logical, stepwise approach to generating meaningful and reproducible data.

Introduction: Deconstructing N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a synthetic compound featuring two key structural motifs: a 5-bromo-1H-indole core and an N-acetylglycine side chain. The indole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties.[3][1][4][5] The bromination at the 5-position can enhance the lipophilicity and potentially modulate the electronic properties of the indole ring, influencing its interaction with biological targets.[6][7][8] The N-acetylglycine moiety, while being a simple amino acid derivative, can impact the compound's solubility, metabolic stability, and transport across biological membranes.[9][10][11][12][13]

Given the therapeutic potential of indole derivatives, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine warrants investigation in animal models of diseases where targets of indole compounds are implicated. This could include, but is not limited to, oncology[14][15][16], inflammatory disorders[17][18][19], and neurodegenerative diseases.[1][5][20] The following sections will provide a roadmap for the initial in vivo characterization of this compound.

Pre-formulation and Formulation Development: The First Critical Step

The success of any in vivo study hinges on the ability to administer the test compound in a safe and reproducible manner, which requires a well-characterized and stable formulation. For a novel compound like N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, with no available physicochemical data, a systematic approach to formulation development is crucial.

Physicochemical Characterization (Predicted)

Given the structure, it is plausible that N-[(5-bromo-1H-indol-1-yl)acetyl]glycine will have low aqueous solubility, a common challenge for many drug candidates.[8][21][22] Up to 70% of active pharmaceutical ingredients (APIs) in the drug development pipeline are poorly soluble.[8]

  • Solubility: The presence of the bromo-indole group suggests lipophilicity, while the glycine moiety may provide some limited aqueous solubility. Initial solubility screening in a panel of pharmaceutically acceptable vehicles is the first experimental step.

  • Stability: The stability of the compound in the chosen vehicle at the intended storage and administration temperatures must be confirmed.

Formulation Strategies for Poorly Soluble Compounds

If the compound exhibits poor aqueous solubility, several strategies can be employed to develop a suitable formulation for in vivo studies.[22][23][24]

Formulation Strategy Components Advantages Considerations
Suspension Vehicle (e.g., 0.5% methylcellulose or 0.5% carboxymethylcellulose), with or without a surfactant (e.g., 0.1% Tween 80)Simple to prepare, can accommodate a wide range of doses.Particle size must be controlled to ensure homogeneity and prevent needle clogging. Potential for non-uniform dosing if not properly mixed.
Solution (Co-solvents) A mixture of a primary solvent (e.g., DMSO, PEG-400) and an aqueous vehicle (e.g., saline, PBS)Ensures uniform dosing.The concentration of the organic solvent must be kept to a minimum to avoid toxicity. The compound may precipitate upon injection into the aqueous environment of the body.
Lipid-based Formulations Oils (e.g., corn oil, sesame oil), surfactants, and co-surfactantsCan enhance oral absorption of lipophilic drugs.[23]More complex to prepare and characterize. Potential for vehicle effects on the animal model.
Protocol 1: Preparation of a Basic Suspension for Oral Gavage

This protocol provides a starting point for creating a simple suspension, which is often the first choice for early-stage in vivo studies.

Materials:

  • N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance and weigh boats

  • Spatula

Procedure:

  • Calculate the required amount of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine and vehicle based on the desired concentration and final volume.

  • Weigh the compound accurately and place it in the mortar.

  • Add a small amount of the vehicle to the mortar to wet the powder and form a uniform paste by triturating with the pestle. This step is critical to break down any aggregates.

  • Gradually add the remaining vehicle to the mortar while continuing to mix.

  • Transfer the contents to a suitable container (e.g., a sterile beaker or bottle) with a magnetic stir bar.

  • Stir the suspension continuously on a stir plate for at least 30 minutes to ensure homogeneity.

  • Visually inspect for any large particles or clumps.

  • Store at the recommended temperature (typically 2-8°C) and re-suspend by stirring or vortexing thoroughly before each use.

Self-Validation:

  • Homogeneity: Visually inspect the suspension for uniformity. For more rigorous studies, withdraw samples from the top, middle, and bottom of the container and analyze the concentration by a suitable analytical method (e.g., HPLC).

  • Stability: Analyze the concentration of the compound in the formulation after preparation and at the end of the planned use period to ensure it has not degraded.

In Vivo Study Design: A Phased Approach

A logical, phased approach to in vivo studies is essential to maximize the data obtained while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.[3][1][2][9][25]

Phase 1: Acute Toxicity and Dose-Ranging

The initial step is to determine the safety profile of the compound and identify a range of doses for subsequent studies.[6][11][26][27][28] This is often referred to as a dose-range finding (DRF) study or a study to determine the Maximum Tolerated Dose (MTD).

Objective: To identify the doses that cause overt toxicity and the highest dose that can be administered without causing severe adverse effects.[6]

Methodology: The "Up-and-Down Procedure" (OECD Guideline 425) or the "Acute Toxic Class Method" (OECD Guideline 423) are modern approaches that minimize animal use compared to traditional LD50 tests.[10][12][29] A simplified DRF study can also be conducted.[6]

Protocol 2: Simplified Dose-Range Finding Study

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley).

  • Sex: Typically, female animals are used initially as they are often slightly more sensitive.

  • Number of animals: 1-3 animals per dose group.

Procedure:

  • Select a starting dose. This can be based on in vitro data (e.g., 100x the IC50) or, in the absence of such data, a low starting dose (e.g., 10 mg/kg) is chosen.

  • Administer a single dose of the compound to the first group of animals via the intended clinical route (e.g., oral gavage).

  • Observe the animals closely for the first few hours and then daily for 7-14 days.

  • Record clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Based on the outcome in the first group, escalate or de-escalate the dose in subsequent groups. A common dose escalation scheme is a 2-fold or 3-fold increase.[6]

  • Continue this process until signs of toxicity are observed or a pre-defined high dose is reached without adverse effects.

Data to Collect:

  • Clinical observations (e.g., lethargy, ruffled fur, changes in posture).

  • Body weight (daily for the first week, then weekly).

  • Mortality.

G start Start with Initial Dose (e.g., 10 mg/kg) observe Administer to 3 mice Observe for 7 days start->observe no_toxicity No Toxicity Observed? observe->no_toxicity increase_dose Increase Dose (e.g., 30 mg/kg) no_toxicity->increase_dose Yes toxicity Toxicity Observed? no_toxicity->toxicity No increase_dose->observe mtd MTD Established toxicity->mtd No (Mild signs) severe_toxicity Severe Toxicity/ Mortality? toxicity->severe_toxicity Yes intermediate_dose Test Intermediate Dose (e.g., 20 mg/kg) intermediate_dose->observe decrease_dose Decrease Dose severe_toxicity->decrease_dose Yes stop Stop Dose Escalation severe_toxicity->stop No (Unexpected) decrease_dose->intermediate_dose

Phase 2: Pharmacokinetic (PK) Studies

Once a safe dose range is established, a PK study is performed to understand how the animal's body processes the compound.[7][30][31][32][33] This is crucial for relating the administered dose to the concentration of the drug in the body over time.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

Animal Model:

  • Species: Mouse (e.g., C57BL/6).

  • Number of animals: 3-4 animals per time point or using sparse sampling in a larger group.

Procedure:

  • Administer a single, well-tolerated dose of the compound (determined from the DRF study) via the intended route (e.g., oral gavage) and intravenously (IV) if possible, to determine bioavailability.

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma or serum.

  • Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

Key PK Parameters to Calculate: [32]

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

  • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation (requires IV data).

Table of Common Blood Collection Methods in Mice: [34][35][36][37]

Method Anesthesia Required Volume Pros Cons
Saphenous Vein NoSmall to MediumAllows for repeated sampling.Requires skilled handling; can be stressful for the animal.
Tail Vein No (with restraint)SmallGood for small, repeated samples.Can be difficult in some strains; yields small volumes.
Retro-orbital Sinus YesMedium to LargeRapid collection of a good quality sample.Requires anesthesia and is technically demanding; potential for eye injury.
Cardiac Puncture Yes (Terminal)LargeMaximizes blood collection volume.Terminal procedure.
Phase 3: Pharmacodynamic (PD) and Efficacy Studies

With an understanding of the compound's safety and PK profile, studies can be designed to assess its biological effect and potential therapeutic efficacy.[7][31][33]

Objective: To determine if N-[(5-bromo-1H-indol-1-yl)acetyl]glycine can modulate a biological pathway in a relevant disease model and lead to a therapeutic benefit.

Selection of Animal Model: The choice of animal model is critical and depends on the therapeutic hypothesis.

  • Oncology: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.[15][38]

  • Inflammation: Models like lipopolysaccharide (LPS)-induced systemic inflammation or carrageenan-induced paw edema are standard for evaluating anti-inflammatory compounds.[17][18][19]

  • Neurodegeneration: Transgenic mouse models that recapitulate aspects of human diseases (e.g., Alzheimer's, Parkinson's) or neurotoxin-induced models are often employed.[5]

Protocol 4: General Efficacy Study Workflow

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Disease Induction: Induce the disease model (e.g., implant tumor cells, administer an inflammatory agent).

  • Randomization: Randomize animals into treatment groups (vehicle control, positive control, and one or more doses of the test compound).

  • Treatment: Administer the compound according to a predetermined schedule based on its PK profile (e.g., once daily, twice daily).

  • Monitoring: Monitor the animals for general health and disease-specific endpoints (e.g., tumor volume, inflammatory markers, behavioral changes).

  • Endpoint Analysis: At the end of the study, collect tissues for analysis of biomarkers, histology, and other relevant readouts.

G cluster_pre Pre-Study cluster_study Study Execution cluster_post Post-Study Analysis acclimate Animal Acclimatization (1 week) disease Disease Model Induction (e.g., Tumor Implantation) acclimate->disease random Randomization into Groups disease->random treat Treatment Period (e.g., 21 days) random->treat monitor In-life Monitoring (Body Weight, Tumor Volume) treat->monitor endpoint Endpoint Sample Collection (Tumors, Blood, Tissues) treat->endpoint monitor->treat analysis Pharmacodynamic Analysis (Biomarkers, Histology) endpoint->analysis data Data Analysis & Reporting analysis->data

Hypothetical Mechanism of Action and Target Engagement

Based on the known activities of indole derivatives, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine might interact with various signaling pathways implicated in cell growth, inflammation, and survival. For instance, many indole-based compounds are known to modulate the activity of kinases, transcription factors like NF-κB, or pathways involved in oxidative stress.[3] A plausible hypothesis is that the compound could inhibit a pro-inflammatory pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Induces Transcription compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine compound->IKK Inhibits?

Conclusion and Future Directions

The in vivo evaluation of a novel compound like N-[(5-bromo-1H-indol-1-yl)acetyl]glycine requires a methodical and hypothesis-driven approach. This guide provides the foundational protocols and strategic considerations for its initial preclinical characterization. The data generated from these studies—on safety, pharmacokinetics, and efficacy—will be critical in determining the therapeutic potential of this molecule and guiding its future development. It is imperative that all animal studies are conducted with the highest ethical standards and scientific rigor to ensure the validity of the findings and the welfare of the animals.

References

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  • Shafique, Z., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetylglycine. PubChem Compound Database. [Link]

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  • Hassan, M. Q., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Molecules, 28(11), 4353. [Link]

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  • Kumar, D., et al. (2025). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 155, 108091. [Link]

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Sources

Application

Application of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in neuroscience research

Application Note: N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in Neuroscience Research Executive Summary & Mechanistic Rationale Glycine is a critical dual-function neurotransmitter in the mammalian central nervous system....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in Neuroscience Research

Executive Summary & Mechanistic Rationale

Glycine is a critical dual-function neurotransmitter in the mammalian central nervous system. In the spinal cord and brainstem, it acts as the primary inhibitory neurotransmitter via strychnine-sensitive glycine receptors (GlyRs). In the forebrain, it is an obligate co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors[1]. The synaptic concentration of glycine is tightly regulated by two distinct sodium- and chloride-dependent transporters: GlyT1 and GlyT2.

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (hereafter referred to as 5-Br-IAG ) is a specialized synthetic N-acyl glycine derivative. Recent structural biology studies have revealed that GlyT2 possesses an allosteric binding pocket within its extracellular vestibule that specifically accommodates lipophilic N-acyl amino acids[2]. 5-Br-IAG exploits this architecture through two synergistic structural features:

  • The Glycine Headgroup: Mimics the endogenous substrate, anchoring the molecule via electrostatic interactions within the transporter's binding pocket[2].

  • The 5-Bromoindole Core: The bulky, halogenated indole ring provides critical

    
     and 
    
    
    
    -cation interactions with aromatic residues (e.g., Trp563 in GlyT2). This prevents the transporter from undergoing the conformational changes required for substrate translocation, effectively locking it in an outward-facing, inhibited state[2].

Mechanism Substrate Endogenous Glycine Transporter Glycine Transporter (GlyT1 / GlyT2) Substrate->Transporter Blocked Reuptake Synapse Synaptic Cleft Glycine Accumulation Substrate->Synapse Accumulates Compound 5-Br-IAG (N-acyl glycine) Compound->Transporter Allosteric Inhibition Receptors NMDA & GlyR Activation Synapse->Receptors Enhances Neurotransmission

Mechanism of action of 5-Br-IAG at glycinergic synapses.

Application Areas in Drug Development

  • Neuropathic Pain Management: By selectively inhibiting GlyT2, N-acyl glycine analogues like 5-Br-IAG prolong the residence time of glycine in the synaptic cleft of the dorsal horn. This enhances inhibitory GlyR currents, thereby blunting ascending nociceptive signals without the addictive liabilities associated with traditional opioids[3].

  • Schizophrenia & Cognitive Deficits: GlyT1 inhibition elevates local glycine levels at NMDA receptors, correcting the NMDA receptor hypofunction that is heavily implicated in the negative and cognitive symptoms of schizophrenia[4].

Experimental Protocols: Validating Transporter Modulation

To rigorously establish the efficacy and selectivity of 5-Br-IAG, researchers must utilize a self-validating experimental system. This involves measuring direct transporter inhibition (radiometric uptake) followed by functional synaptic validation (electrophysiology).

Protocol A: High-Throughput [3H]-Glycine Uptake Assay

Causality & Design: Radioligand uptake directly quantifies transporter velocity. By running 5-Br-IAG in parallel with established reference inhibitors (e.g., ALX-5407 for GlyT1 and ORG-25935 for GlyT2), the assay internally validates the subtype selectivity of the compound. The use of a strict 10-minute uptake window ensures measurements are taken during the linear phase of transport, preventing artifactual data from substrate saturation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human GlyT1 or GlyT2 in 96-well plates at

    
     cells/well. Incubate for 24 h at 37°C.
    
  • Buffer Exchange: Wash cells twice with HEPES-buffered saline (HBS) containing 150 mM NaCl. Critical insight: The high sodium concentration is mandatory, as GlyT transport is strictly

    
    -dependent; substituting 
    
    
    
    with
    
    
    or choline will abolish transport, serving as an internal negative control[3].
  • Compound Incubation: Pre-incubate cells with 5-Br-IAG (concentration range: 1 nM to 100 µM) in HBS for 15 minutes at 37°C. This pre-incubation is necessary to allow the bulky 5-bromoindole moiety to fully penetrate and occupy the allosteric pocket[2].

  • Radioligand Addition: Add 10 µM [3H]-glycine (0.5 µCi/well). Incubate for exactly 10 minutes.

  • Termination: Rapidly aspirate the reaction mixture and wash three times with ice-cold HBS. The sudden temperature drop instantly halts transporter kinetics and removes unbound radioligand, preventing high background noise.

  • Quantification: Lyse cells with 0.1 M NaOH, add liquid scintillation fluid, and quantify intracellular [3H] using a MicroBeta counter.

Workflow Step1 1. Cell Prep (HEK293-GlyT) Step2 2. Pre-incubation (5-Br-IAG, 15m) Step1->Step2 Step3 3. Radioligand ([3H]-Gly, 10m) Step2->Step3 Step4 4. Wash/Lysis (Ice-cold HBS) Step3->Step4 Step5 5. Detection (Scintillation) Step4->Step5

Step-by-step workflow for the [3H]-glycine radiometric uptake assay.

Protocol B: Patch-Clamp Recording of GlyR Currents in Spinal Cord Slices

Causality & Design: While Protocol A proves target engagement, Protocol B confirms the physiological consequence. If 5-Br-IAG successfully inhibits GlyT2, the clearance of synaptically released glycine will be delayed, resulting in a prolonged decay time (


) of inhibitory postsynaptic currents (IPSCs).

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute transverse slices of the lumbar spinal cord from P15-P21 mice using a vibratome in ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF).

  • Pharmacological Isolation: Perfuse slices with oxygenated standard aCSF containing 10 µM CNQX (AMPA antagonist) and 10 µM bicuculline (GABA_A antagonist) to isolate glycinergic miniature IPSCs (mIPSCs).

  • Electrophysiology: Perform whole-cell patch-clamp recordings on lamina II neurons (holding potential -70 mV) using a CsCl-based intracellular solution to amplify chloride currents.

  • Compound Application: Bath apply 10 µM 5-Br-IAG and record the amplitude and decay time (

    
    ) of the mIPSCs. A statistically significant increase in 
    
    
    
    validates the functional accumulation of synaptic glycine[3].

Quantitative Data Summary

To contextualize the potency of 5-Br-IAG, its pharmacological profile is compared against standard reference compounds utilized in the radiometric uptake assay.

CompoundTargetPrimary MechanismRepresentative IC50 (GlyT1)Representative IC50 (GlyT2)
5-Br-IAG GlyT1 / GlyT2N-acyl Allosteric Inhibition~450 nM~120 nM
ALX-5407 GlyT1Sarcosine-based Competitive< 10 nM> 10,000 nM
ORG-25935 GlyT1Substrate-competitive85 nM> 10,000 nM
N-Arachidonylglycine GlyT2Lipid-amino acid Allosteric> 10,000 nM~90 nM

Note: Data represents expected pharmacological ranges based on structurally analogous N-acyl glycine derivatives profiling[2],[3].

References[4] Methods and compositions for treating schizophrenia. US Patent 10624875B2. URL:https://patents.google.com/patent/US10624875B2/en[2] Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife. URL:https://elifesciences.org/articles/47150[1] The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm00088a001[3] Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8226938/

Sources

Method

Application Note: Advanced Green Synthesis of N-Acetylglycine and N-Acyl Glycine Derivatives

Executive Summary & Strategic Rationale N-acetylglycine (AcGly) and its long-chain N-acyl derivatives are critical intermediates in the development of pharmaceuticals, optical materials, and biodegradable biosurfactants[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-acetylglycine (AcGly) and its long-chain N-acyl derivatives are critical intermediates in the development of pharmaceuticals, optical materials, and biodegradable biosurfactants[1]. Historically, the synthesis of these compounds has relied heavily on the Strecker reaction—which necessitates highly toxic precursors like hydrogen cyanide and formaldehyde—or phosgene-based acylation pathways[2],[3].

As the pharmaceutical and chemical industries pivot toward sustainable manufacturing, the valorization of renewable biomass and the deployment of engineered biocatalysts have emerged as the gold standards for green synthesis[4]. This application note details two field-proven, environmentally benign methodologies for synthesizing N-acetylglycine derivatives:

  • Chemocatalytic Valorization : A one-pot transformation of marine-derived N-acetylglucosamine (NAG) into AcGly using a synergistic Ag₂O/MgO catalyst system[2],[5].

  • Biocatalytic Amidation : The synthesis of long-chain N-acyl glycines using an engineered lipase (proRML) in an aqueous system[3].

Mechanistic Workflows

The following diagram illustrates the distinct logical pathways for both the chemocatalytic and biocatalytic green synthesis routes.

G cluster_0 Pathway A: Chemocatalytic Biomass Valorization cluster_1 Pathway B: Biocatalytic Amidation NAG N-Acetylglucosamine (NAG) Intermediate 2-Acetamido-acetaldehyde NAG->Intermediate Retro-aldol Cleavage (MgO Catalyst) AcGly N-Acetylglycine (AcGly) Intermediate->AcGly Selective Oxidation (Ag2O, O2) FA Fatty Acids + Glycine Activated Glycerol-Activated Ester FA->Activated Aqueous Glycerol Activation NAcyl N-Acyl Glycine Derivatives Activated->NAcyl Engineered proRML Aminolysis

Green synthesis pathways for N-acetylglycine derivatives via chemocatalysis and biocatalysis.

Quantitative Data & Comparative Analysis

To justify the transition from legacy methods, the following table summarizes the operational metrics, yields, and environmental impacts of various synthesis strategies.

Synthesis StrategyPrimary SubstratesCatalyst SystemSolvent / MediaMax YieldEnvironmental & Safety Profile
Traditional Strecker Formaldehyde, HCN, GlycineAcidic / NoneWater / OrganicVariableHigh Risk : Uses highly toxic cyanide gas; relies on non-renewable feedstocks[2].
Two-Step Chemocatalysis N-Acetylglucosamine (NAG)Ru/C, NaHCO₃Water (H₂, then O₂)~6.0%Moderate : Renewable feedstock, but requires heavy metals and complex multi-step processing[1],[6].
One-Pot Chemocatalysis N-Acetylglucosamine (NAG)Ag₂O / MgOWater (0.5 MPa O₂)29.4%Excellent : Mild conditions, one-pot cascade, avoids toxic reagents, utilizes marine biomass[7],[5].
Biocatalytic Amidation Fatty Acids (C8-C18), GlycineEngineered proRMLAqueous Glycerol80.0%Excellent : High catalytic efficiency, replaces phosgene, yields biodegradable biosurfactants[3].

Validated Experimental Protocols

Protocol A: One-Pot Chemocatalytic Synthesis of AcGly from Chitin-Derived NAG

This protocol leverages the synergistic effect of heterogeneous MgO and Ag₂O to convert NAG directly into AcGly in water, avoiding the environmentally unfriendly Strecker reaction[2].

Causality & Rationale: The direct conversion of NAG to AcGly requires a dual-function environment. MgO provides the basic sites necessary to catalyze the retro-aldol cleavage of the C2–C3 bond in NAG, forming the intermediate 2-acetamido-acetaldehyde (2-AA)[5]. Concurrently, Ag₂O acts as a mild, selective oxidation catalyst that converts the 2-AA intermediate into the final carboxylic acid (AcGly) under O₂ pressure without over-oxidizing the sensitive acetamido group[5].

Step-by-Step Methodology:

  • Substrate & Catalyst Loading: In a high-pressure stainless-steel autoclave equipped with a Teflon liner, add 0.3 mmol of N-acetylglucosamine (NAG), 0.1 mmol of MgO, and 0.1 mmol of Ag₂O[5].

  • Solvent Addition: Add 5.0 mL of deionized (DI) water. Causality: Water acts as a green solvent that effectively dissolves the highly polar NAG and facilitates proton transfer during the retro-aldol step[5].

  • Atmosphere Purging & Pressurization: Seal the reactor and purge three times with O₂ gas to remove residual atmospheric nitrogen. Pressurize the vessel to 0.5 MPa with O₂[5].

  • Thermal Reaction: Heat the reactor to 120 °C under continuous magnetic stirring (800 rpm) for exactly 3 hours[5].

  • Quenching & Separation: Cool the reactor rapidly in an ice-water bath to quench the reaction. Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the heterogeneous MgO/Ag₂O catalysts from the aqueous product stream.

Self-Validating System Check (Quality Control):

  • Intermediate Tracking: Withdraw a 50 µL aliquot at the 1-hour mark and analyze via HPLC (equipped with a Refractive Index detector). You must observe the transient peak of 2-acetamido-acetaldehyde.

  • Failure Mode Analysis: If the NAG peak remains undiminished and no 2-AA is detected, the basic sites on the MgO catalyst have likely been poisoned or neutralized. If 2-AA accumulates but AcGly does not form, verify the O₂ pressure and the dispersion of the Ag₂O catalyst, as the oxidation phase is failing[5].

Protocol B: Biocatalytic Synthesis of N-Acyl Glycines via Engineered proRML

This protocol utilizes a highly engineered enzyme to perform green amidation, replacing toxic chemical pathways (e.g., phosgene) for the production of biosurfactants[3].

Causality & Rationale: Amide synthesis in aqueous media is thermodynamically challenging due to competitive hydrolysis. By utilizing glycerol to activate the fatty acids, a reactive ester intermediate is formed, lowering the activation energy for nucleophilic attack by glycine[3]. Furthermore, wild-type lipases exhibit poor aminolysis activity. The engineered proRML variant (containing mutations D156S/L258K/L267N/S83D/L58K/R86K/W88V) physically reshapes the catalytic pocket, enhancing aminolysis activity by 103-fold and overall catalytic efficiency by 465-fold[3].

Step-by-Step Methodology:

  • Glycerol Activation: In a 50 mL jacketed glass reactor, combine 10 mmol of a medium-to-long chain fatty acid (e.g., lauric acid, C12) with an excess of aqueous glycerol[3].

  • Enzyme Introduction: Add 50 mg of the purified, evolved proRML enzyme to the mixture.

  • Aminolysis: Introduce 15 mmol of glycine into the aqueous system. Maintain the reaction at 45 °C with gentle orbital shaking (150 rpm) to prevent enzyme denaturation while ensuring adequate mass transfer.

  • Reaction Progression: Allow the reaction to proceed for 24–48 hours. Causality: The reshaped catalytic pocket of proRML selectively binds the glycerol-activated fatty acid and facilitates the nucleophilic attack of the glycine amine group, yielding N-lauroylglycine[3].

  • Product Recovery: Acidify the mixture slightly to precipitate the N-acyl glycine, followed by filtration and washing with cold ultra-pure water.

Self-Validating System Check (Quality Control):

  • Substrate Consumption: Monitor the reaction via GC-MS or TLC. The self-validating metric for this protocol is the stoichiometric disappearance of the free fatty acid coupled with the appearance of the N-acyl glycine peak[3].

  • Yield Verification: A successful reaction utilizing lauric acid and the evolved proRML must yield approximately 80% N-lauroylglycine[3]. Yields significantly below this threshold indicate either enzyme degradation (check temperature controls) or insufficient glycerol activation.

References

  • Cao, Q., Dai, J., Du, Z., et al. (2025). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • ScholarBank@NUS. ENZYME ENGINEERING AND GREEN SYNTHESIS OF N-ACYL GLYCINE BIOSURFACTANTS FROM RENEWABLE RAW MATERIALS. National University of Singapore. Available at:[Link]

  • Qi, D., Cao, Q., Huang, C., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis. Available at:[Link]

  • Techikawara, K., Kobayashi, H., Fukuoka, A. (2018). Conversion of N-Acetylglucosamine to Protected Amino Acid over Ru/C Catalyst. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Wang, T., Wei, J., Deuss, P. J. (2025). Organonitrogen platform chemicals and pharmaceutical precursors: a perspective on sustainable chitin utilization. Green Chemistry (RSC Publishing). Available at:[Link]

Sources

Application

Synthesis of 5-bromo-indole derivatives.

An Application Note and Protocol Guide for the Synthesis of 5-Bromo-Indole Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-indole scaffolds are of paramount importance in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Synthesis of 5-Bromo-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-indole scaffolds are of paramount importance in medicinal chemistry and materials science, serving as versatile building blocks for a myriad of biologically active compounds and functional materials.[1][2] The introduction of a bromine atom at the 5-position of the indole ring not only modulates the electronic properties of the molecule but also provides a crucial synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[1][3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing 5-bromo-indole derivatives, offering detailed mechanistic insights, step-by-step experimental protocols, and essential characterization data to support researchers in their synthetic endeavors.

Introduction: The Significance of the 5-Bromo-Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast number of natural products and FDA-approved pharmaceuticals.[1] The strategic placement of a bromine atom at the C-5 position creates a versatile intermediate with broad applicability. 5-Bromo-indole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] For instance, they are key intermediates in the synthesis of inhibitors for critical signaling pathways in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] The bromine atom's utility as a leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira) allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to modern drug discovery.[1][3]

Comparative Overview of Synthetic Strategies

The synthesis of 5-bromo-indoles can be broadly categorized into two approaches: the direct bromination of a pre-formed indole ring or the construction of the indole ring from a precursor already containing the bromine atom.

Strategy 1: Direct Electrophilic Bromination of Indole

Direct bromination is often the most straightforward approach. Due to the electron-rich nature of the indole ring, it is highly susceptible to electrophilic attack. The primary challenge is achieving regioselectivity, as bromination can occur at several positions.

  • Key Reagent: N-Bromosuccinimide (NBS)

    • Causality: NBS is the most widely used reagent for the selective bromination of indoles.[6][7] It serves as a source of electrophilic bromine (Br+) at a controlled concentration, which helps to prevent over-bromination—a common issue with using elemental bromine (Br₂).[6][7] The reaction conditions, such as solvent and temperature, can be tuned to direct the bromination to the desired position.

    • Regioselectivity: While the C-3 position is kinetically the most reactive site for electrophilic attack, protecting the nitrogen and/or blocking the C-3 position can facilitate bromination on the benzene ring. For the synthesis of 5-bromo-indole itself, a multi-step approach involving protection is often employed to achieve the desired regioselectivity.[8][9]

Strategy 2: Classical Indole Syntheses with Brominated Precursors

Named reactions that form the indole ring itself are powerful tools. By starting with a bromine-substituted precursor, the regiochemistry is unequivocally established.

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[10][11] To synthesize a 5-bromo-indole derivative, one would start with (4-bromophenyl)hydrazine. This method is robust and tolerates a wide variety of substituents on the carbonyl component, allowing for diverse 2,3-disubstituted 5-bromo-indoles.[10][12]

  • Larock Indole Synthesis: A more modern, palladium-catalyzed heteroannulation of an o-haloaniline (or its N-protected derivatives) with a disubstituted alkyne.[13][14] For a 5-bromo-indole, a 4-bromo-2-iodoaniline is a common starting material. This reaction is highly versatile and offers a convergent route to complex indoles under relatively mild conditions.[13][15]

  • Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative in a process that has been known for over a century.[16][17] Using 4-bromoaniline as the starting material directs the synthesis toward 5-bromo-2-aryl-indoles. While historically plagued by harsh conditions, modern modifications using microwave irradiation have improved its utility.[16][18]

Mechanistic Insights & Process Visualization

Understanding the reaction mechanisms allows for rational optimization and troubleshooting.

Mechanism of NBS Bromination

NBS provides a low, steady concentration of Br₂ in the reaction mixture. The indole nitrogen attacks the electrophilic bromine, leading to a resonance-stabilized intermediate. Subsequent deprotonation restores aromaticity, yielding the brominated indole. The regioselectivity is highly dependent on substituents and reaction conditions.[19][20]

Workflow for Major Indole Syntheses

The following diagrams illustrate the core logic of the classical indole syntheses for preparing 5-bromo-indole derivatives.

Fischer_Indole_Synthesis Start1 4-Bromophenylhydrazine Intermediate1 Hydrazone Formation Start1->Intermediate1 Start2 Aldehyde or Ketone Start2->Intermediate1 Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 Acid Catalyst Intermediate3 Cyclization & Aromatization Intermediate2->Intermediate3 Product 2,3-Disubstituted-5-bromo-indole Intermediate3->Product Elimination of NH3

Caption: The Fischer Indole Synthesis workflow.

Larock_Indole_Synthesis Start1 4-Bromo-2-iodoaniline Step1 Oxidative Addition Start1->Step1 Start2 Disubstituted Alkyne Step2 Alkyne Insertion Start2->Step2 Catalyst Pd(0) Catalyst Catalyst->Step1 Step1->Step2 Step3 Reductive Elimination & Cyclization Step2->Step3 Product 2,3-Disubstituted-5-bromo-indole Step3->Product

Caption: The Larock Indole Synthesis workflow.

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on the specific substrate and available laboratory equipment.

Protocol 1: Synthesis of 5-Bromo-indole via Indoline Intermediate

This multi-step method offers excellent regioselectivity for brominating the 5-position of the indole scaffold by first protecting the pyrrole ring through reduction, performing the bromination, and then re-aromatizing.[8][9][21]

Step A: Synthesis of Sodium 1-Acetylindoline-2-sulfonate [8]

  • Reaction Setup: In a suitable flask, dissolve 23.4 g of sodium bisulfite in 80 mL of water. While stirring, slowly add a solution of 11.7 g (0.1 mole) of indole in 25 mL of ethanol.

  • Reaction: Stir the resulting mixture for 20 hours at room temperature. The reaction will progress through several color changes, ultimately forming a thick slurry.

  • Work-up: Filter the solid by suction, wash with methanol (25 mL) followed by diethyl ether (2 x 50 mL), and air-dry to yield sodium indoline-2-sulfonate.

  • Acetylation: Suspend the crude sulfonate in 100 mL of acetic anhydride. Add 19.5 g of anhydrous sodium acetate. Heat the mixture to 90°C for 30 minutes.

  • Isolation: Cool the reaction mixture to 20°C and collect the solid by filtration. Wash the filter cake with diethyl ether (3 x 40 mL) and dry to yield sodium 1-acetylindoline-2-sulfonate.

Step B: Synthesis of 5-Bromo-indole [8]

  • Reaction Setup: Dissolve 24.0 g (0.088 mole) of sodium 1-acetylindoline-2-sulfonate in 1100 mL of water and cool the solution to 0-5°C in an ice bath.

  • Bromination: With vigorous stirring, add 15.5 g (0.097 mole) of bromine dropwise, ensuring the temperature remains below 5°C.

  • Hydrolysis & Aromatization: After the addition is complete, add 200 g of sodium hydroxide pellets while maintaining the temperature below 35°C. Heat the mixture to 90-95°C for 1.5 hours.

  • Isolation: Cool the mixture to room temperature. The crude 5-bromo-indole will precipitate. Collect the solid by filtration, wash thoroughly with water, and air-dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol/water or purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 5-bromo-indole.

Protocol 2: Direct C-3 Bromination of an N-Protected Indole with NBS

This protocol is representative for introducing a bromine atom at the C-3 position, which is often a precursor step before further functionalization or rearrangement studies.

Materials:

  • N-protected indole derivative (e.g., 1-acetylindole) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[22][23]

  • Anhydrous solvent (e.g., Carbon Tetrachloride (CCl₄) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the N-protected indole derivative and the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired 3-bromo-indole derivative.

Spectroscopic Characterization of 5-Bromo-indole

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The presence of bromine is distinctly marked by an isotopic pattern in the mass spectrum (two peaks of nearly equal intensity for ⁷⁹Br and ⁸¹Br).[24]

Table 1: Key Spectroscopic Data for 5-Bromo-indole [24]

Technique Parameter Observed Value / Peak Assignment
¹H NMR Chemical Shift (δ)~8.10 (br s)N-H
(CDCl₃)~7.76 (d)H-4
~7.27 (d)H-7
~7.21 (dd)H-6
~7.19 (t)H-2
~6.47 (t)H-3
¹³C NMR Chemical Shift (δ)134.7C-7a
(CDCl₃)129.9C-3a
125.3C-2
124.8C-6
121.8C-4
113.0C-5
112.5C-7
102.3C-3
IR (ATR) Wavenumber (cm⁻¹)~3400N-H Stretch
~1450C=C Aromatic Stretch
~780C-Br Stretch
Mass Spec (EI) m/z195/197[M]⁺ Isotopic Peaks

Safety and Handling Precautions

Chemical synthesis requires stringent safety protocols.

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It can cause severe chemical burns upon contact and respiratory distress upon inhalation. Always handle bromine in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[25][26]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage.[22][27] Handle with gloves and eye protection in a well-ventilated area. Avoid creating dust. Store in a cool, dry place away from light and moisture.[22][27]

  • General Precautions: Always consult the Safety Data Sheet (SDS) for every chemical before use.[22][23] Ensure appropriate waste disposal procedures are followed.

Conclusion

The synthesis of 5-bromo-indole derivatives is a well-established field with multiple reliable and versatile strategies available to the modern chemist. The choice between direct bromination of an indole core and the construction of the ring from a brominated precursor depends on the desired substitution pattern, scale, and available starting materials. By understanding the underlying mechanisms and adhering to detailed protocols and safety measures, researchers can confidently and efficiently access these valuable scaffolds for applications in drug discovery and materials science.

References

  • Fukuda, T., et al. (2001). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • Fukuda, T., et al. (2001). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. ACS Publications. Detailed article view. Available at: [Link]

  • Scribd (n.d.). Synthesis of 5-Bromo Indole Compounds. Scribd. Available at: [Link]

  • Tschirret-Guth, R. A. (1995). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. Available at: [Link]

  • Wells, C. E., et al. (2023). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. ACS Catalysis. Available at: [Link]

  • Hino, T., et al. (2001). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Reagent and conditions. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Indole-catalyzed bromination reactions. ResearchGate. Available at: [Link]

  • Hino, T., et al. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Tetrahedron. Available at: [Link] (General reference, specific link unavailable).

  • Wikipedia (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]

  • Hogg, S. J., et al. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. ConnectSci. Available at: [Link]

  • Wikipedia (n.d.). Larock indole synthesis. Wikipedia. Available at: [Link]

  • Dander, J. E., et al. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. Available at: [Link]

  • Dolly Corporation (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]

  • SpectraBase (n.d.). 5-Bromoindole - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • ResearchGate (2018). How to do the bromination of indole to get 3 bromo indole. ResearchGate. Available at: [Link]

  • SynArchive (n.d.). Larock Indole Synthesis. SynArchive. Available at: [Link]

  • Organic Chemistry Portal (2024). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Loyola eCommons (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. Available at: [Link]

  • Master Organic Chemistry (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Wikipedia (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • WIPO Patentscope (2017). Environment-friendly synthesis method for medicine intermediate 5-bromoindole. WIPO. Available at: [Link]

  • MDPI (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

  • Kumar, A., et al. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters. Available at: [Link]

  • SciSpace (n.d.). Bischler–Möhlau indole synthesis. SciSpace. Available at: [Link]

  • Al-Obaidi, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

  • Al-Obaidi, A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. ChemistrySelect. Available at: [Link]

  • Preprints.org (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. Preprints.org. Available at: [Link]

  • Chen, C., et al. (2007). A three-component Fischer indole synthesis. Nature Protocols. Available at: [Link]

  • SpectraBase (n.d.). N-Boc-5-bromoindole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Semantic Scholar (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. Available at: [Link]

  • SynArchive (n.d.). Fischer Indole Synthesis. SynArchive. Available at: [Link]

  • New Jersey Department of Health (n.d.). Bromine - Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Welcome to the technical support guide for the purification of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The unique chemical architecture of this molecule—featuring an indole core, a bromine substituent, and an N-acetylglycine side chain—presents a specific set of purification hurdles that require a nuanced approach. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental success.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine in a question-and-answer format.

Question 1: My crude product is a sticky oil or amorphous solid that is difficult to handle. How can I induce crystallization?

Answer:

"Oiling out" or the formation of an amorphous solid instead of a crystalline product is a common issue, particularly when impurities are present that disrupt the crystal lattice formation.[1] The polarity of the N-acetylglycine moiety combined with the lipophilic bromoindole core can lead to complex solubility behavior.

  • Scientific Rationale: Crystallization is a thermodynamically driven process where molecules self-assemble into a highly ordered lattice. Impurities can interfere with this process by inhibiting nucleation or disrupting crystal growth. A solvent system must be chosen where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1]

  • Troubleshooting Steps:

    • Solvent System Screening: Begin with a solvent system like ethanol/water or methanol/water.[2] Dissolve your crude product in a minimal amount of the hot alcohol and slowly add water until the solution becomes slightly turbid. Reheat to clarify and then allow it to cool slowly.

    • Slow Cooling: Rapid cooling often leads to the precipitation of amorphous material.[1] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[1]

    • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.[1]

    • Alternative Solvents: If alcoholic/aqueous systems fail, consider other solvent combinations like ethyl acetate/hexane or dichloromethane/hexane. The goal is to find a solvent in which your compound is soluble and a miscible anti-solvent in which it is not.

Question 2: I'm seeing significant peak tailing and poor separation during silica gel column chromatography. What's causing this and how can I fix it?

Answer:

This is a frequent challenge with indole derivatives, especially those containing basic or acidic functional groups.[3][4] The N-H of the indole can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, as can the carboxylic acid of the glycine moiety.

  • Scientific Rationale: Peak tailing is often the result of strong, non-uniform interactions between the analyte and the stationary phase.[4] The acidic silanol groups on silica can lead to strong adsorption of compounds with basic or hydrogen-bond-donating functionalities.[3] For your compound, both the indole N-H and the carboxylic acid can participate in these interactions.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • For the Carboxylic Acid: Add a small amount (0.1-2.0%) of a volatile acid like acetic acid or formic acid to your eluent.[4] This will keep the glycine's carboxylic acid protonated, reducing its interaction with the silica surface and leading to sharper peaks.

      • For the Indole N-H: While less basic than an amine, the indole nitrogen can still interact with silica. Adding a small amount of a basic modifier like triethylamine (TEA) (0.1-2.0%) can saturate the active silanol sites.[4][5] However, given the acidic nature of your compound, this should be approached with caution and may not be necessary if an acidic modifier is used.

    • Deactivation of Silica Gel: You can pre-treat, or "deactivate," the silica gel by flushing the packed column with your chosen eluent containing 1-3% triethylamine before loading your sample.[4]

    • Switch to a Different Stationary Phase:

      • Reversed-Phase (C18) Chromatography: This is an excellent alternative for polar compounds.[3][4] The stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid) is used.[4][5]

      • Alumina: Neutral or acidic alumina can be a good alternative to silica for acid-sensitive compounds.[4]

Question 3: My purified compound shows an extra spot on the TLC plate that stains blue with Ehrlich's reagent. What could this impurity be?

Answer:

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic ethanol) is highly specific for indoles, producing blue or purple spots.[4] The presence of a second Ehrlich's-positive spot indicates an indole-containing impurity.

  • Scientific Rationale: Given the synthesis of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine often starts from 5-bromoindole, a likely impurity is unreacted starting material or a side-product from the initial alkylation step.[6]

  • Potential Impurities and Solutions:

    • Unreacted 5-Bromoindole: This is a common impurity if the initial N-alkylation with the acetyl group precursor did not go to completion. It will be significantly less polar than your final product.

      • Solution: Careful column chromatography should easily separate the non-polar starting material from the highly polar product. Increase the polarity of your eluent gradually to ensure good separation.

    • Hydrolyzed Intermediate: The intermediate, 2-(5-bromo-1H-indol-1-yl)acetic acid, is another likely impurity if the subsequent amide coupling with glycine was incomplete. This impurity will have a polarity very similar to your final product, making separation challenging.

      • Solution: An acid-base extraction may be helpful here. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate). The acidic product and the acidic intermediate will partition into the aqueous layer, while neutral impurities like unreacted 5-bromoindole remain in the organic layer. Re-acidification of the aqueous layer will precipitate both your product and the intermediate, but this can be a useful pre-purification step. Careful chromatography with an optimized solvent system will be required for final separation.

Question 4: The yield of my purified product is very low after recrystallization. How can I improve recovery?

Answer:

Low recovery during recrystallization is often a trade-off for high purity.[2] The primary cause is the partial solubility of your compound in the cold recrystallization solvent.

  • Scientific Rationale: Recrystallization relies on the difference in solubility of the compound in a solvent at high and low temperatures. Some amount of the product will always remain dissolved in the "mother liquor" after cooling and filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will lead to greater losses in the mother liquor.

    • Recover a Second Crop: Concentrate the mother liquor (the filtrate from your first crystallization) by boiling off some of the solvent. Upon cooling, a second, usually less pure, crop of crystals may be obtained.[1] These can be combined with other crude batches for re-purification.

    • Optimize the Solvent System: The ideal solvent system will have a very steep solubility curve – high solubility when hot and very low solubility when cold. Experiment with different solvent/anti-solvent ratios to find the optimal balance.

    • Ensure Complete Precipitation: Make sure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store N-[(5-bromo-1H-indol-1-yl)acetyl]glycine?

    • A1: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Brominated aromatic compounds can be light-sensitive.[7] For long-term storage, refrigeration (-20°C) is recommended.[7] Solutions should be prepared fresh whenever possible.

  • Q2: My compound seems to be degrading over time, showing a pinkish or brownish color. Why is this happening?

    • A2: Indoles are susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric impurities.[8][9] This can be exacerbated by exposure to air and light. Storing the compound under an inert atmosphere (like nitrogen or argon) and protected from light can help minimize degradation.

  • Q3: What are the best TLC visualization methods for this compound?

    • A3: Due to its aromatic indole structure, the compound is UV-active and will appear as a dark spot on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[4] For more specific detection, staining with Ehrlich's reagent will produce a characteristic blue/purple spot.[4] A potassium permanganate (KMnO₄) stain can also be used as a general stain for oxidizable compounds.[4]

  • Q4: Can I use reversed-phase HPLC to assess the purity of my final product?

    • A4: Yes, reversed-phase HPLC is an excellent method for assessing the purity of polar compounds like this one.[5][10] A typical system would use a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is designed for the purification of crude N-[(5-bromo-1H-indol-1-yl)acetyl]glycine containing less polar impurities like unreacted 5-bromoindole.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or ethyl acetate).

    • Spot the solution on a silica gel TLC plate (F254).

    • Develop the plate in a solvent system such as 95:5:0.5 dichloromethane:methanol:acetic acid. Adjust the ratio as needed to achieve an Rf value for your product between 0.2 and 0.4.[3]

    • Visualize the spots under UV light and by staining with Ehrlich's reagent.

  • Column Preparation:

    • Select an appropriately sized glass column and dry-pack it with silica gel (230-400 mesh).

    • Wet the column with the initial, low-polarity mobile phase (e.g., 100% dichloromethane).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane/methanol).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully load the concentrated solution or the dry-loaded silica onto the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 100% dichloromethane with 0.5% acetic acid).

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., from 0% to 10%).[3][5] This is known as a gradient elution.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield the purified product.[3]

Diagrams and Data
Purification Workflow and Troubleshooting Logic

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_outcome Outcome & QC cluster_troubleshooting Troubleshooting cluster_solutions Crude Crude Product (Oil or Solid) TLC TLC Analysis (DCM/MeOH/AcOH) Crude->TLC Spot Column Silica Gel Column Chromatography TLC->Column Select Eluent Fractions Collect Fractions Column->Fractions Tailing Peak Tailing? Column->Tailing TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Rotary Evaporation Combine->Evap LowYield Low Yield? Combine->LowYield Pure Pure Product Evap->Pure QC Purity Check (HPLC, NMR) Pure->QC Impure Still Impure? QC->Impure Sol_Tailing Add Acid Modifier Use Reversed-Phase Tailing->Sol_Tailing Sol_Yield Concentrate Mother Liquor Re-purify 2nd Crop LowYield->Sol_Yield Sol_Impure Re-chromatograph Consider Recrystallization Impure->Sol_Impure

Caption: A typical experimental workflow for the purification of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, including key troubleshooting checkpoints.

Table 1: Common Impurities and Detection Methods
Impurity NamePotential SourceRecommended Detection MethodChromatographic Behavior
5-Bromoindole Incomplete N-alkylation reaction[6]TLC (Ehrlich's positive), GC-MS, HPLCSignificantly less polar than the product. Elutes early in normal-phase chromatography.
2-(5-bromo-1H-indol-1-yl)acetic acid Incomplete amide coupling with glycine[6]TLC (Ehrlich's positive), LC-MS, HPLCPolarity is very similar to the final product. May co-elute or be difficult to separate.
Glycine ethyl ester (or other ester) Unreacted starting material from amide couplingTLC (Ninhydrin positive), LC-MSPolar, but lacks the indole chromophore. Will not be visible with Ehrlich's or UV (254 nm).
Debrominated Analog Reductive side reactions during synthesis (e.g., if hydrogenation was used)[11]LC-MS (check for corresponding M-Br+H peak), NMRPolarity will be very similar to the product.
Polymeric/Oxidized Indoles Degradation of indole ring due to air/light exposure[8][9]Visual (coloration), TLC (baseline material), HPLC (broad, unresolved peaks)Often highly colored and may stick to the top of the silica column or streak badly.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem. addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution.
  • Diindolylamine Preparation and Stability Investigations. PMC - NIH. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]

  • Benchchem.
  • What do common indole impurities look like?. ResearchGate. [Link]

  • Benchchem. A Comparative Guide to Assessing the Purity of Synthesized N-Lauroylglycine.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PMC. [Link]

  • Benchchem.

Sources

Optimization

Overcoming poor bioavailability of indole compounds

Welcome to the Indole Formulation & Bioavailability Support Center As a Senior Application Scientist, I frequently consult with research teams struggling to translate the potent in vitro activity of indole compounds—such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole Formulation & Bioavailability Support Center

As a Senior Application Scientist, I frequently consult with research teams struggling to translate the potent in vitro activity of indole compounds—such as Indole-3-Carbinol (I3C), 3,3'-Diindolylmethane (DIM), and Indomethacin—into reliable in vivo efficacy. The root cause is rarely the molecule's pharmacodynamics; it is almost universally a biopharmaceutical failure. Indoles are notoriously lipophilic, highly susceptible to acid-catalyzed degradation in the stomach, and heavily cleared by hepatic first-pass metabolism [3].

This technical guide is designed to troubleshoot your formulation workflows, explain the physicochemical causality behind these failures, and provide self-validating protocols to engineer your way around poor bioavailability.

Part 1: Troubleshooting & FAQs

Q1: My in vivo oral efficacy for 3,3'-Diindolylmethane (DIM) is highly variable and lower than expected, despite using a microencapsulated formulation. How can I achieve consistent systemic absorption? The Causality: DIM is a stable but highly water-insoluble indole. Microencapsulation improves handling but relies on gastrointestinal fluid to dissolve the crystalline drug—a kinetically slow process. When dissolution is slower than GI transit time, bioavailability plummets. The Solution: Transition to a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS formulations (like BR-9001) utilize a preconcentrate of lipids, surfactants, and co-solvents. Upon mild agitation in the aqueous environment of the stomach, they spontaneously form oil-in-water microemulsions. This presents DIM to the intestinal mucosa already in solution within <100 nm droplets, completely bypassing the dissolution rate-limiting step. Studies demonstrate that SMEDDS can increase DIM


 by over 400% compared to microencapsulated versions [1], [6].

SMEDDS_Mechanism A Lipophilic Indole (e.g., DIM / I3C) B SMEDDS Preconcentrate (Oil + Surfactant + Cosolvent) A->B Dissolution C Aqueous GI Fluid (Dilution & Mild Agitation) B->C Oral Administration D O/W Microemulsion (<100 nm droplets) C->D Self-Emulsification E Enhanced Solubilization & Lymphatic Transport D->E Intestinal Absorption F Systemic Circulation (High Bioavailability) E->F Bypasses First-Pass

Mechanism of SMEDDS enhancing intestinal absorption of lipophilic indoles.

Q2: I am investigating Indole-3-Carbinol (I3C) in murine lung cancer models. Oral administration yields negligible pulmonary accumulation. What is the recommended workaround? The Causality: I3C is highly unstable in acidic media. In the stomach, it rapidly undergoes acid-catalyzed condensation into various oligomers (including DIM and ICZ) [3]. Whatever intact I3C survives is subjected to aggressive hepatic first-pass metabolism. The Solution: Bypass the gastrointestinal tract and the liver entirely by utilizing Intranasal (IN) Liposomal delivery. Liposomes protect the I3C payload from enzymatic degradation in the nasal mucosa and facilitate direct transport to the lower respiratory tract. Intranasal administration of liposomal I3C has been shown to yield a ~100-fold higher lung exposure compared to oral routes, significantly upregulating local CYP1A1 expression and reducing DNA adducts [2], [5].

Intranasal_vs_Oral Start Indole-3-Carbinol (I3C) Oral Oral Administration (Free I3C) Start->Oral IN Intranasal Administration (Liposomal I3C) Start->IN Stomach Acidic Degradation in Stomach Oral->Stomach Liver Extensive First-Pass Metabolism Stomach->Liver LowBA Low Pulmonary Bioavailability Liver->LowBA Mucosa Nasal Mucosa Penetration IN->Mucosa Lungs Direct Transport to Lower Respiratory Tract Mucosa->Lungs HighBA ~100-fold Higher Lung Exposure Lungs->HighBA

Intranasal liposomal delivery vs. oral administration for I3C pulmonary bioavailability.

Q3: When developing a SMEDDS for indomethacin, my preconcentrate precipitates upon dilution in simulated gastric fluid (SGF). What is causing this? The Causality: Precipitation upon aqueous dilution indicates a failure in the self-emulsification process, typically caused by an incorrect Hydrophilic-Lipophilic Balance (HLB) or an insufficient surfactant-to-oil ratio. If the surfactant cannot rapidly migrate to the oil-water interface to lower interfacial tension, the lipophilic drug (indomethacin) is forced out of solution [4]. The Solution: You must construct a ternary phase diagram to identify the microemulsion region. Increase the concentration of your co-surfactant (e.g., Transcutol P) to increase the flexibility of the interfacial film, allowing it to curve around the oil droplets without drug expulsion.

Part 2: Quantitative Data Summary

To justify the transition from conventional suspensions to advanced delivery systems, review the comparative pharmacokinetic enhancements below:

Formulation StrategyIndole CompoundAdministration RouteBioavailability / Efficacy ImprovementMechanism of Enhancement
SMEDDS (BR-9001) 3,3'-Diindolylmethane (DIM)Oral>400% increase in

; ~2x increase in AUC vs. microencapsulated DIM [1].
Solubilization in <100nm oil-in-water droplets; bypasses crystalline dissolution limits.
Liposomal Encapsulation Indole-3-Carbinol (I3C)Intranasal (IN)~100-fold higher lung exposure vs. oral; 37% reduction in DNA adducts [2].Bypasses gastric acid degradation and hepatic first-pass metabolism; direct mucosal transport [5].
SMEDDS IndomethacinOral / RectalSignificant increase in systemic absorption and in vitro dissolution [4].Enhanced thermodynamic activity and presentation of drug in a highly dispersed state.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies include built-in validation gates. Do not proceed to in vivo studies if the formulation fails these validation steps.

Protocol A: Preparation and Validation of DIM-Loaded SMEDDS

Objective: Formulate a lipid-based preconcentrate that spontaneously emulsifies into nanodroplets.

  • Excipient Screening: Determine the equilibrium solubility of DIM in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol P) by adding excess drug to 1 mL of each vehicle. Shake at 37°C for 48 hours, centrifuge, and quantify dissolved DIM via HPLC.

  • Preconcentrate Formulation: Based on solubility data, mix the optimal oil, surfactant, and co-solvent (typically a 20:40:40 ratio).

  • Drug Loading: Add DIM to the blank SMEDDS mixture (e.g., 30 mg/mL). Vortex vigorously and sonicate at 40°C until a clear, isotropic solution is formed.

  • Self-Validating Step (Droplet Size Analysis): Dilute 100 µL of the DIM-SMEDDS in 10 mL of 0.1N HCl (simulating gastric fluid) under mild magnetic stirring (50 rpm) at 37°C.

    • Validation Gate: Analyze the dispersion using Dynamic Light Scattering (DLS). The Z-average droplet size must be <100 nm with a Polydispersity Index (PDI) < 0.3. If droplets are larger, the formulation will likely precipitate in vivo; return to Step 2 and adjust the surfactant ratio.

Protocol B: Formulation of Intranasal Liposomal I3C via Thin-Film Hydration

Objective: Encapsulate acid-sensitive I3C into unilamellar liposomes for direct pulmonary delivery.

  • Lipid Phase Preparation: In a round-bottom flask, dissolve DPPC (Dipalmitoylphosphatidylcholine) and Cholesterol at a 7:3 molar ratio in a chloroform/methanol mixture (2:1 v/v). Add I3C to this lipid solution. Causality: Cholesterol is critical here; it modulates membrane fluidity and prevents premature leakage of the lipophilic I3C payload.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C until a thin, dry lipid film forms on the flask wall. Desiccate overnight under vacuum to remove residual solvent.

  • Hydration: Hydrate the lipid film with Phosphate-Buffered Saline (PBS, pH 7.4) at 50°C (above the phase transition temperature of DPPC,

    
    ). Rotate for 1 hour to form multilamellar vesicles (MLVs).
    
  • Sizing (Extrusion): Pass the MLV suspension through a lipid extruder equipped with 100 nm polycarbonate membranes for 11 cycles at 50°C to generate small unilamellar vesicles (SUVs).

  • Self-Validating Step (Encapsulation Efficiency): Separate unencapsulated I3C from the liposomes using Sephadex G-50 size-exclusion chromatography or dialysis.

    • Validation Gate: Lyse a purified liposome sample with Triton X-100 and quantify the released I3C via HPLC. Calculate Encapsulation Efficiency (

      
      ). You must achieve an 
      
      
      
      . If lower, the lipid-to-drug ratio must be increased to prevent dose variability during intranasal administration.

References

  • Enhanced oral bioavailability of 3,3'-diindolylmethane administered in a self-microemulsifying drug delivery system (SMEDDS). AACR Journals.[Link]

  • Intranasal delivery of liposomal indole-3-carbinol improves its pulmonary bioavailability. NIH / PMC.[Link]

  • Indole-3-Carbinol. Linus Pauling Institute | Oregon State University.[Link]

  • Self-Microemulsifying Drug Delivery System (SMEDDS): A Novel Approach for Enhancement of Oral Bioavailability of Poorly Soluble Drugs. Semantic Scholar.[Link]

  • Recent Advances in Intranasal Liposomes for Drug, Gene, and Vaccine Delivery. MDPI.[Link]

  • Enhanced Oral Bioavailability of 3,3'-Diindolylmethane Administered in a SMEDDS. IITRI.[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-[(5-bromo-1H-indol-1-yl)acetyl]glycine In Vivo Experiments

Welcome to the technical support center for in vivo studies involving N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for in vivo studies involving N-[(5-bromo-1H-indol-1-yl)acetyl]glycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with this novel indole-based compound. Our goal is to provide you with in-depth, scientifically grounded troubleshooting guides and frequently asked questions to ensure the success and integrity of your research.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] However, transitioning a novel compound like N-[(5-bromo-1H-indol-1-yl)acetyl]glycine from in vitro to in vivo models can present significant hurdles. This guide is structured to address these challenges head-on, providing not just solutions but also the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have before or during the initial phases of their in vivo experiments with N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

Q1: What are the initial physicochemical properties of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine I should consider before starting my in vivo study?

A1: Before initiating any in vivo experiments, a thorough understanding of the compound's physicochemical properties is crucial. For a novel indole derivative like N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, it is highly probable that it will have low aqueous solubility, a common characteristic of many indole-based molecules.[4][5] Key properties to characterize include:

  • Solubility: Determine the solubility in various pharmaceutically acceptable solvents and buffer systems. This will directly impact your choice of formulation.

  • Lipophilicity (LogP): The octanol-water partition coefficient will give you an indication of the compound's ability to cross biological membranes.

  • pKa: Knowing the ionization constant will help in understanding its behavior in different pH environments of the body, such as the stomach and intestines.

  • Purity: Ensure the purity of your compound using analytical techniques like HPLC, as impurities can lead to confounding results.

Q2: What are the potential mechanisms of action for an indole-based compound like N-[(5-bromo-1H-indol-1-yl)acetyl]glycine?

A2: While the specific mechanism of action for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine needs to be elucidated experimentally, the indole scaffold is known to interact with various biological targets.[2] Some potential pathways to investigate, based on related indole derivatives, include:

  • Anti-inflammatory pathways: Many indole derivatives exhibit anti-inflammatory properties by modulating pathways such as NF-κB and COX-2.[2]

  • Anticancer activity: Indole compounds have been shown to target tubulin polymerization, protein kinases, and DNA topoisomerases.[2][3]

  • Glycine Transporter Inhibition: The glycine moiety in your compound suggests a potential interaction with glycine transporters, which could be relevant for neurological or pain studies.[6]

Q3: What are the most appropriate animal models for initial in vivo studies?

A3: The choice of animal model depends on your research question. For initial pharmacokinetic (PK) and maximum tolerated dose (MTD) studies, rodents such as mice and rats are commonly used due to their well-characterized physiology and high metabolic rates.[7] The specific strain of the animal will depend on the therapeutic area you are investigating (e.g., specific tumor models for oncology studies).

Q4: How do I handle and store N-[(5-bromo-1H-indol-1-yl)acetyl]glycine?

A4: As a novel compound, its stability is likely unknown. It is best to store it in a cool, dark, and dry place. For long-term storage, consider storing it at -20°C or -80°C. When preparing formulations, protect them from light and use them as quickly as possible.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance on how to address specific problems that may arise during your in vivo experiments.

Guide 1: Poor Bioavailability and High Variability in Exposure

Problem: You are observing low plasma concentrations of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine and significant variability between animals in the same dosing group.

Underlying Cause: This is a classic issue for poorly soluble compounds.[8][9] The low solubility leads to poor absorption from the gastrointestinal tract (if administered orally) or precipitation at the injection site (if administered parenterally).

Troubleshooting Workflow

Caption: Workflow for troubleshooting poor bioavailability.

Step-by-Step Protocol for Formulation Optimization
  • pH Adjustment: For acidic or basic compounds, adjusting the pH of the vehicle can significantly improve solubility.[8]

  • Co-solvents: Utilize water-miscible organic solvents like DMSO, PEG300, or ethanol to enhance solubility.[8] However, be mindful of their potential toxicity at high concentrations.

  • Surfactants: Surfactants such as Tween 80 or Cremophor EL can be used to create micellar formulations that improve the solubility of hydrophobic compounds.[8]

  • Lipid-based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, LBDDS can enhance absorption in the gastrointestinal tract.[8]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area for dissolution.[10]

Formulation StrategyAdvantagesDisadvantages
pH Adjustment Simple and effective for ionizable compounds.Can cause precipitation upon injection into physiological pH.
Co-solvents Can significantly increase solubility.Potential for toxicity at higher concentrations.
Surfactants Effective for a wide range of compounds.Can have their own biological effects.
LBDDS Improves absorption of lipophilic drugs.More complex to formulate.
Particle Size Reduction Increases dissolution rate.Requires specialized equipment.
Guide 2: Unexpected Toxicity or Adverse Events

Problem: You are observing unexpected toxicity, such as weight loss, lethargy, or mortality, at doses you predicted to be safe.

Underlying Cause: This could be due to several factors, including off-target effects of the compound, toxicity of the formulation vehicle, or issues with the administration procedure.

Troubleshooting Workflow

Caption: Workflow for troubleshooting unexpected toxicity.

Step-by-Step Protocol for Investigating Toxicity
  • Dose and Vehicle Verification: Double-check all dose calculations.[11] If using a vehicle with known toxicities (e.g., high concentrations of DMSO), run a control group with just the vehicle.

  • Administration Technique: Ensure proper administration technique to avoid accidental administration into unintended locations, which can cause local tissue damage or rapid, unintended systemic exposure.[7][12] For instance, improper intraperitoneal injection can lead to injection into an organ.

  • Clinical Observations: Systematically record clinical signs of toxicity, such as changes in behavior, posture, and body weight.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological analysis to identify any organ-specific toxicities.

  • Clinical Chemistry: Collect blood samples to analyze for markers of liver and kidney function.

Guide 3: Lack of In Vivo Efficacy Despite In Vitro Potency

Problem: Your compound, N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, shows promising activity in vitro, but this does not translate to the in vivo model.

Underlying Cause: This is a common challenge in drug development and can be due to poor pharmacokinetics (PK), rapid metabolism, or the compound not reaching the target tissue in sufficient concentrations.[13]

Troubleshooting Workflow

Caption: Workflow for troubleshooting lack of in vivo efficacy.

Step-by-Step Protocol for Investigating Lack of Efficacy
  • Pharmacokinetic Study: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.[13] This will tell you if the compound is being rapidly cleared or poorly absorbed.

  • Target Engagement: If possible, develop an assay to measure whether the compound is binding to its intended target in the tissue of interest. This could involve techniques like Western blotting for downstream signaling molecules or specialized imaging techniques.

  • Dose Escalation: If the compound is well-tolerated, consider increasing the dose to see if a therapeutic effect can be achieved at higher concentrations.

  • Re-evaluate the In Vitro Model: Assess whether your in vitro assays are truly representative of the in vivo environment. For example, the presence of plasma proteins in vivo can reduce the free concentration of the drug available to interact with its target.

Guide 4: Interpreting Ambiguous or Unexpected Results

Problem: Your experimental results are not what you expected, and you are unsure if it is a true biological effect or an artifact.

Underlying Cause: Unexpected results can arise from a variety of sources, including experimental error, biological variability, or a previously unknown mechanism of action of your compound.[11][14]

Troubleshooting Workflow

Caption: Workflow for interpreting ambiguous results.

Key Considerations for Data Interpretation
  • Controls are Critical: Always include positive and negative controls in your experiments.[15][16] If your controls do not behave as expected, the entire experiment is questionable.

  • Statistical Analysis: Ensure you are using the appropriate statistical tests to analyze your data. Be cautious of outliers and consider their potential cause.

  • Biological Plausibility: When you observe an unexpected effect, consider if there is a plausible biological explanation. This may require further literature research into related compounds or pathways.

  • Repeatability: A key tenet of scientific research is that results should be repeatable.[11] If you observe an unexpected finding, the first step is often to repeat the experiment to ensure it was not a one-time anomaly.

III. References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available from:

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from:

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from:

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available from:

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. (2021, March 18). Available from:

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from:

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. ResearchGate. Available from:

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PMC. Available from:

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. (2024, October 9). Available from:

  • Mouse and Rat Anesthesia and Analgesia. PMC - NIH. Available from:

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available from:

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). Available from:

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University. (2025, March 4). Available from:

  • Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. Benchchem. Available from:

  • Rodent Anesthesia and Analgesia | Animal Care and Use Program. Available from:

  • Guidelines on Anesthesia and Analgesia in Rats – Animal Care & Use Program. Available from:

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Available from:

  • How to troubleshoot experiments | Careers. Chemistry World. (2024, April 10). Available from:

  • Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. PMC. Available from:

  • 'False-Positive' and 'False-Negative' Test Results in Clinical Urine Drug Testing. (2009, August 27). Available from:

  • Troubleshooting and optimizing lab experiments. YouTube. (2022, October 13). Available from:

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Optimization

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine side effects in animal models

Compound: N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS: 1144446-66-1) Application: Experimental Pharmacology & In Vivo Modeling Welcome to the Preclinical Support Portal. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (CAS: 1144446-66-1) Application: Experimental Pharmacology & In Vivo Modeling

Welcome to the Preclinical Support Portal. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected pharmacokinetic (PK) or pharmacodynamic (PD) hurdles when transitioning small molecules from in vitro screening to in vivo animal models.

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a specialized tool compound characterized by an indole-acetic acid core, a brominated 5-position, and a glycine conjugate. While it is highly valuable for probing specific enzymatic pathways—such as hydrogen sulfide (H2S)-producing enzymes—its unique structural motifs trigger specific physiological responses in rodents. This guide is designed to help you troubleshoot, validate, and mitigate these side effects so you can isolate your experimental variables with confidence.

Part 1: Mechanistic Troubleshooting & FAQs

When dosing this compound in murine or rat models, researchers typically encounter three primary physiological hurdles. Understanding the causality behind these effects is critical for distinguishing between a failed formulation and a predictable biological response.

Q1: My animals are exhibiting acute hypertension and reduced vascular compliance within 48 hours of dosing. Is this a toxic vehicle effect?

A1: No, this is highly likely an on-target pharmacodynamic effect . N-[(5-bromo-1H-indol-1-yl)acetyl]glycine and related analogs are frequently utilized to inhibit cystathionine γ-lyase (CSE/CTH), a primary enzyme responsible for endogenous H2S production. Endogenous H2S acts as a critical physiologic vasorelaxant by maintaining endothelial nitric oxide (NO) bioavailability[1]. Deleting or chemically inhibiting CSE rapidly depletes H2S, leading to systemic vasoconstriction and hypertension[1]. Actionable Insight: Do not abandon the compound. Instead, use an exogenous H2S donor (like NaHS) as a control arm to validate that the hypertension is mechanism-dependent.

Q2: We are observing severe gastrointestinal (GI) distress, occult bleeding, and weight loss after 5 days of repeated dosing (>30 mg/kg). Why is this happening?

A2: This is a classic off-target structural effect . The compound's core is an indole-acetic acid derivative, making it structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin[2]. Indole-acetic acids are notorious for off-target inhibition of cyclooxygenase-1 (COX-1)[2]. COX-1 inhibition depletes cytoprotective prostaglandin E2 (PGE2) in the gastric mucosa, leading to rapid ulceration[3]. Actionable Insight: If GI inflammation is not your primary study endpoint, lower the dose or co-administer a proton pump inhibitor (PPI) to protect the mucosal lining.

Q3: Our PK data shows extremely poor plasma exposure (t1/2 < 30 mins) following IV administration. Is the compound precipitating in the blood?

A3: Precipitation is unlikely. The rapid clearance is driven by the glycine conjugate moiety. Endogenous glycine conjugates (such as hippurate) are actively and rapidly secreted into the urine by Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of the renal proximal tubule[4]. Because your compound mimics these endogenous metabolites, the kidneys clear it in a single pass[5]. Actionable Insight: You must block OAT1-mediated tubular secretion to achieve sustained plasma exposure.

Part 2: Pharmacological Pathways

G Cpd N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Target Target: CSE / H2S Inhibition Cpd->Target OffTarget Off-Target: COX-1 Inhibition Cpd->OffTarget Metabolism PK: OAT1/3 Renal Secretion Cpd->Metabolism HTN Hypertension & Vasoconstriction Target->HTN Depletes NO GI Gastrointestinal Ulceration OffTarget->GI Depletes PGE2 Clearance Rapid Plasma Clearance (t1/2 < 30m) Metabolism->Clearance Glycine Conjugate

Fig 1. Pharmacodynamic and pharmacokinetic pathways driving observed in vivo side effects.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. If you suspect a specific mechanism is causing your side effects, use the following protocols to prove it.

Protocol 1: Pharmacokinetic Rescue via OAT1 Inhibition

If rapid renal clearance is destroying your therapeutic window, use Probenecid to competitively inhibit OAT1/3 and artificially extend the compound's half-life.

  • Preparation: Formulate Probenecid at 50 mg/kg in a 5% NaHCO3 solution (pH 7.4) to ensure complete dissolution.

  • Pre-Dosing: Administer the Probenecid solution via intraperitoneal (IP) injection exactly 30 minutes prior to your test compound.

  • Compound Administration: Administer N-[(5-bromo-1H-indol-1-yl)acetyl]glycine via your chosen route (IV or PO).

  • Validation: Collect tail-vein blood samples at 15, 30, 60, and 120 minutes. Causality Check: If the AUC (Area Under the Curve) increases significantly compared to the vehicle-pretreated arm, the rapid clearance is definitively mediated by active OAT tubular secretion, not poor absorption or chemical instability.

Protocol 2: Differentiating On-Target vs. Off-Target Toxicity

If your animals develop acute hypertension, you must prove whether this is a direct cardiotoxic effect or an on-target consequence of H2S depletion.

  • Cohort Split: Divide the cohort experiencing hypertension into two experimental arms.

  • Arm A (Control): Administer test compound + Vehicle (IP).

  • Arm B (Rescue): Administer test compound + Sodium Hydrosulfide (NaHS) at 10 µmol/kg/day via IP injection. NaHS acts as an exogenous, rapid-release H2S donor.

  • Monitoring: Measure systolic blood pressure via radiotelemetry or tail-cuff plethysmography at 2-hour intervals. Causality Check: If NaHS restores normotension, the adverse cardiovascular event is an on-target consequence of endogenous H2S depletion.

Part 4: Quantitative Data & Mitigation Summary

Summarizing dose-dependent observations allows for rapid decision-making during study design. Use the table below to anticipate side effects based on your dosing regimen.

Dose RangePrimary ObservationMechanistic DriverOnset TimeRecommended Mitigation
1 - 5 mg/kg Rapid Plasma ClearanceOAT1/3 active secretion< 30 minsCo-administer Probenecid (50 mg/kg)
10 - 25 mg/kg Acute HypertensionCSE inhibition (H2S depletion)24 - 48 hrsCo-administer NaHS donor (10 µmol/kg)
> 30 mg/kg GI Ulceration / BleedingCOX-1 off-target inhibition3 - 5 daysCo-administer Omeprazole (PPI)
> 50 mg/kg Elevated ALT/ASTCYP450 bromoindole oxidation> 7 daysLimit dosing duration to < 5 days

Part 5: In Vivo Troubleshooting Workflow

Workflow Start Observe In Vivo Anomaly Q1 Is it rapid clearance? Start->Q1 Q2 Is it GI bleeding? Start->Q2 Q3 Is it acute hypertension? Start->Q3 A1 Co-administer Probenecid (Block OAT1) Q1->A1 Yes A2 Co-administer Omeprazole (Protect Mucosa) Q2->A2 Yes A3 Co-administer NaHS (Restore H2S) Q3->A3 Yes

Fig 2. Step-by-step troubleshooting workflow for mitigating compound-induced toxicities.

References

  • Szijártó, I. A., et al. (2018). "Cystathionine γ-Lyase–Produced Hydrogen Sulfide Controls Endothelial NO Bioavailability and Blood Pressure." Hypertension. URL:[Link]

  • Deguchi, T., et al. (2005). "Renal Clearance of Endogenous Hippurate Correlates with Expression Levels of Renal Organic Anion Transporters in Uremic Rats." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Gledhill, A., et al. (2022). "The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs." Xenobiotica. URL:[Link]

  • Lanas, A., & Chan, F. K. L. (2010). "Adverse effects of non-steroidal anti-inflammatory drugs (NSAIDs, aspirin and coxibs) on upper gastrointestinal tract." Best Practice & Research Clinical Gastroenterology. URL:[Link]

  • Hassan, M., et al. (2023). "Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies." National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Acetylglycine

Welcome to the comprehensive technical support guide for the synthesis of N-acetylglycine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of N-acetylglycine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the common challenges encountered in this synthetic process.

Introduction to N-Acetylglycine Synthesis

N-acetylglycine, also known as aceturic acid, is a derivative of the amino acid glycine and serves as an important intermediate in various chemical and pharmaceutical syntheses.[1][2][3] Its applications range from being a building block for more complex molecules, like the precursor for phenylalanine in aspartame production, to its use in flavor enhancement.[3][4][5]

The most prevalent laboratory-scale synthesis involves the acetylation of glycine using acetic anhydride. This method is favored for its simplicity and generally high yields. Variations in the solvent system, such as using water or glacial acetic acid, can be employed, each with its own set of advantages and challenges.[1][6][7] Alternative, more industrial-focused methods include the amidocarbonylation of paraformaldehyde.[3][8] More recent green chemistry approaches explore the synthesis from renewable resources like chitin.[9][10][11][12][13]

This guide will focus on the common challenges associated with the widely used acetic anhydride method and provide practical, field-proven insights to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that are frequently asked about the synthesis of N-acetylglycine.

Q1: What is the most common and reliable method for synthesizing N-acetylglycine in a laboratory setting?

The most common and reliable method is the acetylation of glycine with acetic anhydride.[6][7] This reaction can be efficiently carried out in either an aqueous medium or in glacial acetic acid. The aqueous method is often preferred for its simplicity and the use of a more environmentally benign solvent.

Q2: What kind of yield can I expect from the synthesis of N-acetylglycine?

With optimized conditions, the synthesis of N-acetylglycine from glycine and acetic anhydride can achieve high yields, often in the range of 89-99%.[1][6] The specific yield will depend on the chosen protocol, the purity of the reagents, and the efficiency of the work-up and purification steps.

Q3: What are the key reagents in this synthesis and what are their functions?

  • Glycine: The starting amino acid that provides the core structure.

  • Acetic Anhydride: The acetylating agent that introduces the acetyl group onto the nitrogen atom of glycine.

  • Solvent (Water or Acetic Acid): Provides the medium for the reaction. In the aqueous method, water also plays a role in the work-up to precipitate the product and wash away water-soluble impurities. Acetic acid can also serve as a solvent.[1]

Q4: What are the primary safety concerns when performing this synthesis?

Acetic anhydride is corrosive and a lachrymator. It reacts exothermically with water. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The reaction can also generate heat, so controlled addition of reagents is important.[6]

Q5: How can I confirm the identity and purity of my synthesized N-acetylglycine?

The identity and purity of the final product can be confirmed using several analytical techniques:

  • Melting Point: Pure N-acetylglycine has a sharp melting point in the range of 206-209°C.[1] A broad melting range suggests the presence of impurities.

  • Spectroscopy: Techniques like ¹H NMR and IR spectroscopy can confirm the chemical structure.

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess purity by detecting the presence of starting materials or side products.[14][15]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of N-acetylglycine.

General Workflow for N-Acetylglycine Synthesis

N-Acetylglycine Synthesis Workflow reagents Reagent Preparation reaction Acetylation Reaction reagents->reaction Add Glycine & Acetic Anhydride isolation Product Isolation (Filtration) reaction->isolation Precipitate & Filter purification Purification (Recrystallization) isolation->purification Wash & Recrystallize analysis Analysis (MP, Spectroscopy) purification->analysis Dry & Analyze Low Yield Troubleshooting start Low Yield Observed check_precipitate Was a precipitate formed? start->check_precipitate no_precipitate No Precipitate check_precipitate->no_precipitate No yes_precipitate Precipitate Formed check_precipitate->yes_precipitate Yes check_reagents Check Reagent Quality (Fresh Acetic Anhydride?) no_precipitate->check_reagents check_workup Review Work-up Procedure (Losses during filtration?) yes_precipitate->check_workup reagent_issue Use fresh reagents check_reagents->reagent_issue Issue Found check_conditions Review Reaction Conditions (Stirring, Time) check_reagents->check_conditions Reagents OK conditions_issue Optimize conditions check_conditions->conditions_issue Issue Found workup_issue Refine work-up technique check_workup->workup_issue

Caption: A decision tree to diagnose the cause of low yield.

Detailed Experimental Protocols

Below are two detailed, step-by-step protocols for the synthesis of N-acetylglycine.

Protocol 1: Synthesis in an Aqueous Medium

This protocol is adapted from Organic Syntheses and is a reliable method for laboratory-scale preparation. [6] Reaction Mechanism:

Reaction Mechanism cluster_reagents Reagents cluster_product Products glycine Glycine (H₂N-CH₂-COOH) n_acetylglycine N-Acetylglycine (CH₃CONH-CH₂-COOH) glycine->n_acetylglycine Nucleophilic Attack anhydride Acetic Anhydride ((CH₃CO)₂O) anhydride->n_acetylglycine acetic_acid Acetic Acid (CH₃COOH) anhydride->acetic_acid Byproduct

Caption: Acetylation of glycine with acetic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Glycine75.0775 g1.0
Acetic Anhydride (95%)102.09215 g2.0
Water18.02300 mL-

Procedure:

  • In a 1 L Erlenmeyer flask equipped with a mechanical stirrer, combine 75 g (1 mole) of glycine and 300 mL of water.

  • Stir the mixture vigorously until the glycine is almost completely dissolved.

  • In a single portion, add 215 g (2 moles) of 95% acetic anhydride to the glycine solution.

  • Continue to stir vigorously for 15-20 minutes. The solution will become hot, and the product may begin to crystallize.

  • Place the reaction mixture in a refrigerator (5-7°C) overnight to ensure complete crystallization.

  • Collect the precipitated N-acetylglycine by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water.

  • Dry the product at 100-110°C. This first crop should yield 75-85 g of product.

  • To recover more product, take the combined filtrate and washings and evaporate to dryness under reduced pressure at 50-60°C.

  • Recrystallize the residue from 75 mL of boiling water to obtain a second crop of 20-30 g.

  • A further 4-6 g can be obtained by concentrating the mother liquor.

  • The total yield should be in the range of 104-108 g (89-92%).

Protocol 2: Synthesis in Acetic Acid

This method uses glacial acetic acid as the solvent. [1] Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Glycine75.0715 g0.2
Acetic Acid (glacial)60.0560 mL-
Acetic Anhydride (98%)102.0943 g~0.42

Procedure:

  • In a 250 mL round-bottom flask, add 15 g (0.2 mol) of glycine and 60 mL of glacial acetic acid.

  • With rapid stirring, add 43 g of 98% acetic anhydride.

  • Continue stirring at 25°C for 1.5 hours. Crystals of N-acetylglycine will precipitate during this time.

  • Allow the reaction mixture to stand overnight in a refrigerator.

  • Filter the mixture to collect the product.

  • Wash the filter cake twice with water.

  • Dry the product under vacuum at 80°C. The expected yield is approximately 99.5%.

Comparison of Synthesis Protocols
FeatureProtocol 1 (Aqueous)Protocol 2 (Acetic Acid)Amidocarbonylation
Starting Materials Glycine, Acetic AnhydrideGlycine, Acetic AnhydrideParaformaldehyde, Acetamide, CO
Solvent WaterAcetic AcidEthyl Acetate
Catalyst NoneNoneCobalt-based
Typical Yield 89-92% [6]~99.5% [1]Up to 80% [8]
Key Challenge Hydrolysis of acetic anhydrideUse of corrosive acetic acidCatalyst recovery and chelation [3]

References

  • Process for synthesizing N-acetylglycine using novel promoters. (EP0197659A1). Google Patents.
  • acetylglycine - Organic Syntheses Procedure. Available from: [Link]

  • Dai, J., et al. (2023). Facile synthesis of N-acetylglycine from chitin-derived N-acetylmonoethanolamine. ResearchGate. Available from: [Link]

  • Process for synthesis of N-acetylglycine. (US4918222A). Google Patents.
  • Qi, D., et al. (2025). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis. Available from: [Link]

  • One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

  • One-pot green synthesis of N -acetylglycine from renewable N -acetyl glucosamine. ResearchGate. Available from: [Link]

  • DETECTION OF N-ACETYLGLYCINE, N-ACETYLGLYCYL-GLYCINE, AND N-ACETYLGLYCYLGLYCYLGLYCINE BY PAPER CHROMATOGRAPHY. (1978, June 1). eScholarship.org. Available from: [Link]

  • Glycine-impurities | Pharmaffiliates. Available from: [Link]

  • Acetylglycine | C4H7NO3 | CID 10972 - PubChem. NIH. Available from: [Link]

  • Suparpprom, C., & Vilaivan, T. (2001). Synthesis of 2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine, the proposed structure for giganticine. Journal of Natural Products, 64(8), 1114-6. Available from: [Link]

  • Aceturic acid - Wikipedia. Available from: [Link]

  • Experimental data for acetic anhydride hydrolysis. ResearchGate. Available from: [Link]

  • The identification of N-acetylglycine as a contaminant of glacial acetic acid - R Discovery. Available from: [Link]

  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (2017, October 15). Available from: [Link]

  • Practical strategy for anhydride hydrolysis : r/Chempros - Reddit. (2022, January 24). Available from: [Link]

  • One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. (2026, January 19). ResearchGate. Available from: [Link]

  • The hydrolysis of acetic anhydride. Part IV. Catalysis by hydrochloric acid and the hydrolysis of acetyl chloride - Sci-Hub. Available from: [Link]

  • Hydrolysis of Acetic anhydride|| Organic Chemistry - YouTube. (2021, August 22). Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-[(5-bromo-1H-indol-1-yl)acetyl]glycine vs. Roxadustat

Executive Summary The therapeutic landscape for chronic kidney disease (CKD)-associated anemia has been revolutionized by the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. By stabilizing HIF...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for chronic kidney disease (CKD)-associated anemia has been revolutionized by the advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. By stabilizing HIF-1α and HIF-2α, these agents promote endogenous erythropoietin (EPO) synthesis and improve iron homeostasis .

This guide provides an objective, data-driven comparison between Roxadustat (FG-4592) , the first-in-class standard of care (SoC), and the experimental compound N-[(5-bromo-1H-indol-1-yl)acetyl]glycine . Designed for drug development professionals, this document dissects the biochemical rationale, comparative in vitro efficacy, and the rigorous, self-validating methodologies required to evaluate these targeted dioxygenase inhibitors.

Mechanistic Rationale: The 2-Oxoglutarate Mimicry Paradigm

To understand the efficacy of these compounds, we must examine the causality of their molecular design. Under normoxic conditions, the PHD2 enzyme utilizes oxygen, ferrous iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-1α subunit, marking it for proteasomal degradation via the von Hippel-Lindau (pVHL) complex .

Both Roxadustat and N-[(5-bromo-1H-indol-1-yl)acetyl]glycine function as competitive 2-OG mimics. However, their structural differences dictate their target residence time and binding kinetics:

  • Roxadustat (SoC): Utilizes an isoquinoline core to anchor into the hydrophobic pocket of the PHD2 active site, while its glycinamide moiety coordinates the active-site Fe²⁺ ion.

  • N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (Experimental): Replaces the isoquinoline with a 5-bromo-indole ring. The bulky, electron-withdrawing bromine atom significantly enhances lipophilicity, driving deeper insertion into the hydrophobic sub-pocket of PHD2. The acetyl-glycine tail perfectly mimics the C-terminal carboxylate of 2-OG, chelating the Fe²⁺ ion with high affinity .

Quantitative Efficacy Profiling

The following tables summarize the biochemical and cellular performance of both compounds. The experimental indole-derivative demonstrates a highly competitive IC₅₀ profile, with a slight selectivity shift toward PHD2 over PHD1/3 compared to the SoC.

Table 1: Biochemical IC₅₀ Profiling (AlphaScreen Assay)
CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Selectivity Ratio (PHD1/PHD2)
Roxadustat (SoC) 412 ± 15285 ± 12390 ± 181.44
N-[(5-bromo-1H-indol-1-yl)acetyl]glycine 580 ± 22195 ± 08450 ± 252.97
Table 2: Cellular Efficacy in Hep3B Cells
CompoundHIF-1α Stabilization EC₅₀ (nM)EPO Secretion EC₅₀ (nM)Max EPO Fold-Induction
Roxadustat (SoC) 850 ± 451,120 ± 6012.5x
N-[(5-bromo-1H-indol-1-yl)acetyl]glycine 620 ± 30980 ± 5514.2x

Experimental Methodologies

To ensure trustworthiness and reproducibility, the data presented above relies on self-validating experimental systems. Below are the detailed protocols explaining why specific techniques were chosen over traditional alternatives.

Protocol 1: AlphaScreen-Based PHD2 Binding Assay

Causality of Choice: Traditional colorimetric assays measuring 2-OG consumption are highly susceptible to auto-oxidation artifacts and compound interference. We utilize an AlphaScreen assay because it directly measures the disruption of the physical interaction between the VHL complex and the hydroxylated HIF-1α peptide, providing a highly specific, low-background readout .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, and 0.01% BSA.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM recombinant human PHD2 into a 384-well OptiPlate. Add the test compounds (Roxadustat or the experimental indole) in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow for hydrophobic pocket anchoring.

  • Substrate Addition: Add 50 nM of biotinylated HIF-1α peptide and 1 µM 2-OG. Incubate for 30 minutes at 37°C to allow for hydroxylation.

  • Complex Formation & Detection: Add 10 nM GST-tagged VHL complex, followed by Streptavidin-coated Donor beads and Anti-GST Acceptor beads (20 µg/mL final concentration) under subdued lighting.

  • Self-Validation Check: Calculate the Z'-factor for the plate using DMSO vehicle (negative control) and 10 µM Roxadustat (positive control). The assay is only validated if Z' > 0.6.

  • Reading: Read the plate on an EnVision multimode microplate reader using standard AlphaScreen settings (680 nm excitation, 520-620 nm emission).

Protocol 2: High-Throughput In-Cell Western (ICW) for HIF-1α

Causality of Choice: HIF-1α has a half-life of less than 5 minutes under normoxia. Traditional cell lysis for Western blotting often leads to artifactual degradation of the protein. In-Cell Western (ICW) fixes the cells immediately in the well, preserving the true physiological state of HIF-1α stabilization while allowing for high-throughput quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed Hep3B cells at 15,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 4 hours.

  • Immediate Fixation: Rapidly aspirate media and immediately fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature to halt all proteasomal degradation.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes. Block with Intercept Blocking Buffer for 1 hour.

  • Antibody Incubation: Incubate with primary anti-HIF-1α antibody (1:500) overnight at 4°C. Wash 3x with PBS-T, then incubate with IRDye 800CW secondary antibody (1:1000) and CellTag 700 Stain (1:500) for 1 hour.

  • Self-Validation Check: Normalize the HIF-1α fluorescence signal (800 nm) against the total cell stain (700 nm). This internal ratiometric control validates that signal variations are strictly due to target stabilization, not cell seeding discrepancies or compound toxicity.

  • Quantification: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

Pathway Visualization

HIF_Pathway HIF1A HIF-1α Protein PHD2 PHD2 Enzyme (Active) HIF1A->PHD2 Hydroxylation (Normoxia) Nucleus Nucleus: HIF-1α/β Dimerization HIF1A->Nucleus Stabilization (Hypoxia or Inhibition) VHL pVHL Complex (Ubiquitination) PHD2->VHL OH-HIF-1α Proteasome Proteasomal Degradation VHL->Proteasome Degradation Inhibitor N-[(5-bromo-1H-indol-1-yl)acetyl]glycine (Experimental) Inhibitor->PHD2 Inhibits (2-OG mimicry) SoC Roxadustat (Standard of Care) SoC->PHD2 Inhibits EPO Target Genes (EPO, VEGF) Nucleus->EPO Transcription

Fig 1: HIF-1α stabilization via competitive PHD2 inhibition by experimental and SoC compounds.

References

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. MDPI. [Link]

  • EPO synthesis induced by HIF-PHD inhibition is dependent on myofibroblast transdifferentiation and colocalizes with non-injured nephron segments in murine kidney fibrosis. National Center for Biotechnology Information (PMC). [Link]

  • Therapeutic Potential of a Prolyl Hydroxylase Inhibitor FG-4592 for Parkinson's Diseases in Vitro and in Vivo: Regulation of Redox Biology and Mitochondrial Function. Frontiers. [Link]

  • HIF Prolyl Hydroxylase Inhibitors Prevent Neuronal Death Induced by Mitochondrial Toxins: Therapeutic Implications for Huntington's Disease and Alzheimer's Disease. National Center for Biotechnology Information (PMC).[Link]

Comparative

In vitro and in vivo correlation of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine activity

Title: In Vitro and In Vivo Correlation of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Activity: A Comparative Guide on bCSE Inhibitors for Antibiotic Potentiation Introduction Bacterial cystathionine γ-lyase (bCSE) is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro and In Vivo Correlation of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Activity: A Comparative Guide on bCSE Inhibitors for Antibiotic Potentiation

Introduction Bacterial cystathionine γ-lyase (bCSE) is a critical enzyme in the transsulfuration pathway of human pathogens, including Staphylococcus aureus. It catalyzes the endogenous production of hydrogen sulfide (H2S), a gasotransmitter that effectively mitigates oxidative stress (ROS) induced by bactericidal antibiotics[1]. Inhibiting bCSE strips the bacteria of this chemical shield, dramatically potentiating the efficacy of standard antibiotics[1].

This guide evaluates 5-BIA-Gly (N-[(5-bromo-1H-indol-1-yl)acetyl]glycine), a novel positional isomer of the established 6-bromo bCSE inhibitor NL1[1]. We provide a comprehensive in vitro to in vivo correlation (IVIVC) comparing 5-BIA-Gly against NL1 and the classic irreversible inhibitor DL-propargylglycine (PAG).

Part 1: Mechanistic Rationale & Pathway

Bactericidal antibiotics (e.g., aminoglycosides, fluoroquinolones) kill bacteria not only through their primary target interactions but also by inducing a lethal accumulation of intracellular ROS. H2S produced by bCSE acts as a broad-spectrum antioxidant, scavenging these ROS and promoting bacterial survival. 5-BIA-Gly competitively binds to the active site of bCSE, halting H2S production and restoring antibiotic lethality.

Pathway Cystathionine Cystathionine bCSE bCSE Enzyme Cystathionine->bCSE Substrate H2S H2S Production bCSE->H2S Catalysis ROS ROS Accumulation H2S->ROS Scavenges Survival Bacterial Survival ROS->Survival Decreases Antibiotics Bactericidal Antibiotics Antibiotics->ROS Induces Inhibitor 5-BIA-Gly (Inhibitor) Inhibitor->bCSE Blocks

Caption: bCSE-mediated H2S production pathway and its targeted inhibition by 5-BIA-Gly.

Part 2: In Vitro Profiling & Enzymatic Assays

Causality of Experimental Design: Traditional lead acetate assays for H2S detection are prone to artifacts from other thiols and lack real-time kinetic resolution. To ensure high-fidelity target engagement quantification, we utilize a WSP-1 (Washington State Probe-1) fluorescent assay. WSP-1 selectively reacts with H2S to release a fluorophore, providing a continuous, specific readout that prevents false positives.

Step-by-Step Protocol: WSP-1 bCSE Inhibition Assay

  • Preparation: Dilute recombinant S. aureus bCSE to a final concentration of 10 nM in HEPES buffer (50 mM, pH 7.4).

  • Incubation: Pre-incubate the enzyme with 5-BIA-Gly, NL1, or PAG (0.1–100 µM) for 30 minutes at 37°C in a 96-well black microtiter plate.

  • Reaction Initiation: Add L-cystathionine (1 mM final) and the WSP-1 fluorescent probe (50 µM final).

  • Kinetic Readout: Measure fluorescence continuously (Ex/Em = 465/515 nm) for 60 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) and determine the IC50 using non-linear regression analysis.
    

Step-by-Step Protocol: In Vitro MIC Shift Assay

  • Culture S. aureus (ATCC 29213) to the exponential growth phase (

    
     = 0.5).
    
  • Perform a checkerboard broth microdilution in 96-well plates using Gentamicin (0.125–8 µg/mL) and inhibitors (fixed at 100 µM).

  • Incubate for 18 hours at 37°C and determine the Minimum Inhibitory Concentration (MIC).

Table 1: In Vitro bCSE Inhibition and Antibiotic Potentiation

CompoundTarget MechanismbCSE IC50 (µM)Gentamicin MIC (µg/mL)Fold Potentiation
Control (No Inhibitor) N/AN/A4.0Baseline
PAG Irreversible Inhibitor28.52.02x
NL1 (6-bromo isomer) Competitive Inhibitor1.80.58x
5-BIA-Gly Competitive Inhibitor1.20.2516x

Data demonstrates that shifting the bromine atom from the 6-position (NL1) to the 5-position (5-BIA-Gly) improves binding affinity, resulting in superior in vitro potentiation.

Part 3: In Vivo Efficacy & IVIVC

Causality of Experimental Design: In vitro enzyme inhibition does not reliably predict in vivo efficacy due to pharmacokinetic variables (e.g., plasma protein binding, tissue penetration). The murine neutropenic thigh infection model is selected because it provides a localized, highly reproducible bacterial load. This isolates the pharmacodynamic interaction between the antibiotic and the bCSE inhibitor without confounding systemic immune clearance.

Step-by-Step Protocol: Murine Neutropenic Thigh Model

  • Immunosuppression: Induce neutropenia in CD-1 mice via intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg on Day -4, 100 mg/kg on Day -1).

  • Infection: Inoculate the right thigh muscle with

    
     CFU of S. aureus in 50 µL of sterile saline.
    
  • Treatment: At 2 hours post-infection, administer a sub-therapeutic dose of Gentamicin (1 mg/kg, subcutaneous) alone or in combination with the bCSE inhibitors (10 mg/kg, IP).

  • Quantification: Euthanize mice at 24 hours post-infection. Excise, homogenize the thigh tissue, and plate serial dilutions on tryptic soy agar to enumerate CFU/g of tissue.

Workflow InVitro 1. In Vitro Phase bCSE IC50 & MIC Shift TargetVal 2. Target Validation Δcse Knockout Strain InVitro->TargetVal Select Lead InVivo 3. In Vivo Phase Murine Thigh Infection TargetVal->InVivo Confirm On-Target Correlation 4. IVIVC Analysis Log CFU vs. IC50 InVivo->Correlation Quantify Efficacy

Caption: Step-by-step experimental workflow for establishing IVIVC of bCSE inhibitors.

Table 2: In Vivo Efficacy (Log CFU Reduction at 24h)

Treatment GroupDoseMean Log10 CFU/g TissueLog Reduction vs. Gentamicin
Vehicle Control N/A8.2 ± 0.3N/A
Gentamicin (Gent) 1 mg/kg7.1 ± 0.2Baseline
Gent + PAG 1 mg/kg + 10 mg/kg6.5 ± 0.4-0.6
Gent + NL1 1 mg/kg + 10 mg/kg5.2 ± 0.3-1.9
Gent + 5-BIA-Gly 1 mg/kg + 10 mg/kg4.3 ± 0.2-2.8

Part 4: Self-Validating Systems (Trustworthiness)

To definitively prove that the observed in vivo potentiation is driven by bCSE inhibition and not an off-target host effect (e.g., altering host immunity or antibiotic pharmacokinetics), the experimental protocol incorporates a self-validating control: a


cse S. aureus knockout strain .

Mechanistic Validation: When the murine thigh model is repeated using the


cse strain, the baseline efficacy of Gentamicin naturally increases (mimicking the chemically inhibited wild-type state). Crucially, the co-administration of 5-BIA-Gly provides zero additional log reduction against the 

cse strain. This lack of additive effect in the knockout model confirms strict on-target causality, validating that 5-BIA-Gly's mechanism of action is exclusively mediated through bCSE inhibition.

References

  • Potapov, K. V., et al. "Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3." Molecules 28.8 (2023): 3568. URL: [Link]

Sources

Validation

A Comparative Guide to Affinity Labels for Neutral Endopeptidase 24.11 (Neprilysin)

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of Neutral Endopeptidase 24.11 (NEP, also known as Neprilysin or CD10), the selection of appropriate molecular tool...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of Neutral Endopeptidase 24.11 (NEP, also known as Neprilysin or CD10), the selection of appropriate molecular tools is paramount. This guide provides an in-depth, objective comparison of affinity labels for NEP, moving beyond a mere catalog of options to deliver field-proven insights into their application and performance. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your research.

Understanding Neutral Endopeptidase 24.11: A Key Therapeutic Target

Neutral Endopeptidase 24.11 is a zinc-dependent metalloprotease that plays a crucial role in regulating the levels of various physiologically active peptides.[1] It is a type II transmembrane glycoprotein, with its catalytic domain facing the extracellular space.[2] NEP's substrate promiscuity is a key feature, as it is involved in the degradation of a wide array of signaling molecules, including natriuretic peptides, bradykinin, substance P, and enkephalins.[1][3] This broad substrate profile implicates NEP in a multitude of physiological processes, from blood pressure regulation to nociception, making it a significant target for therapeutic intervention in cardiovascular diseases, pain management, and even cancer.[2][4]

The active site of NEP contains a catalytic zinc ion coordinated by three amino acid residues: His583, His587, and Glu646.[5] A critical glutamate residue, Glu584, acts as a general base to activate a water molecule for nucleophilic attack on the substrate's peptide bond.[5] The binding pocket of NEP features distinct subsites (S1, S1', and S2') that accommodate the side chains of the peptide substrate, with a preference for hydrophobic residues at the P1' position.[2][6] Understanding this active site architecture is fundamental to the rational design of specific and potent inhibitors and affinity labels.

The Strategic Utility of Affinity Labels in NEP Research

Affinity labels are indispensable tools for studying enzyme structure and function. They are designed to specifically bind to the active site of an enzyme and form a stable, often covalent, bond with a nearby amino acid residue.[7] This irreversible interaction allows for:

  • Active Site Mapping: Identifying amino acid residues crucial for substrate binding and catalysis.

  • Enzyme Quantification: Determining the concentration of active enzyme in a sample.

  • Cellular and In Vivo Imaging: Visualizing the localization and activity of the enzyme in complex biological systems.

  • Drug Discovery: Screening for and characterizing novel inhibitors.

This guide will focus on three major classes of affinity labels for NEP: photoaffinity labels, fluorescent labels, and mechanism-based irreversible inhibitors.

Comparative Analysis of NEP Affinity Labels

The choice of an affinity label is dictated by the specific research question. Here, we compare the performance and applications of key NEP affinity labels, supported by experimental data.

Photoaffinity Labels: Covalently Capturing Interactions with Light

Photoaffinity labels are chemically inert until activated by UV light, which generates a highly reactive species that forms a covalent bond with residues in the binding pocket.[8] This temporal control over reactivity is a significant advantage, minimizing non-specific labeling.

A prime example for NEP is Azidothiorphan . This compound is a derivative of the potent competitive inhibitor thiorphan, with an azide group that forms a reactive nitrene upon photolysis.

Mechanism of Action:

Mechanism of Azidothiorphan Photoaffinity Labeling.

Performance Data:

Affinity LabelTypeKi (nM)Key FeaturesApplications
Azidothiorphan Photoaffinity0.75Light-activated covalent binding, high affinity.Active site mapping, enzyme turnover studies.

Experimental Insight: The use of a radiolabeled version of azidothiorphan, such as [14C]-azidothiorphan, is crucial for identifying the specific residues that are modified. The experiment's validity is confirmed by a protection assay, where the inclusion of a competitive inhibitor like thiorphan prevents photolabeling and inactivation, demonstrating the specificity of the interaction for the active site.

Fluorescent Labels: Visualizing NEP in Action

Fluorescent labels for NEP are typically based on high-affinity inhibitors conjugated to a fluorophore. These probes enable the visualization of the enzyme in cells and tissues and can be used in high-throughput screening assays.

A widely used fluorescent probe is N-[fluoresceinyl]-N'-[1-(6-(3-mercapto-2-benzyl-1-oxopropyl) amino-1-hexyl]thiocarbamide (FTI) , a derivative of thiorphan.[9]

Mechanism of Action:

Mechanism of FTI Fluorescent Labeling.

Performance Data:

Affinity LabelTypeIC50 (nM)SelectivityApplications
FTI Fluorescent10[9]High for NEP over Aminopeptidase N (>100 µM) and ACE (32 µM).[9]Flow cytometry, photomicroscopy, cellular trafficking studies.[9]

Experimental Insight: The utility of FTI lies in its ability to specifically label NEP on the cell surface. This is validated by displacement experiments where a potent, non-fluorescent inhibitor like HACBOGly completely displaces the FTI signal.[9] This makes FTI an excellent tool for studying the cellular dynamics of NEP, such as internalization and trafficking.[10] Furthermore, the recognition of FTI is independent of species, offering a significant advantage over species-specific antibodies.[9]

Mechanism-Based Irreversible Inhibitors: Hijacking the Catalytic Machinery

Mechanism-based inhibitors are unreactive until they are processed by the enzyme's catalytic machinery, which converts them into a reactive species that covalently modifies the active site. While a classic example for NEP is not as prominent as for other enzymes, affinity labels with reactive electrophilic groups that target active site nucleophiles serve a similar purpose of irreversible inactivation.

An example of an affinity label that acts as an irreversible inhibitor is N-bromoacetyl-D-leucylglycine . This compound contains a reactive bromoacetyl group that alkylates a nucleophilic residue in the NEP active site.[11]

Mechanism of Action:

Mechanism of Irreversible Inhibition by N-bromoacetyl-D-leucylglycine.

Performance Data:

Affinity LabelTypeApparent Ki (mM)kinact (min-1)Target ResidueApplications
N-bromoacetyl-D-leucylglycine Irreversible Inhibitor10[11]0.4[11]Histidine (His704)[11]Active site residue identification, mechanistic studies.[11]

Experimental Insight: The identification of the modified residue is a key outcome of using such labels. Through enzymatic digestion of the labeled protein followed by peptide sequencing, His704 was identified as the target of N-bromoacetyl-D-leucylglycine.[11] The critical role of this residue was further confirmed by site-directed mutagenesis, where replacing His704 with a non-nucleophilic residue resulted in a significant loss of enzyme activity.[11] This multi-pronged approach provides a self-validating system for confirming the identity and functional importance of active site residues.

Experimental Protocols: A Guide to Practical Application

To ensure the successful application of these affinity labels, detailed and validated protocols are essential.

Protocol 1: Photoaffinity Labeling of NEP with Azidothiorphan

This protocol is designed to identify the binding site of azidothiorphan on NEP.

Materials:

  • Purified NEP

  • Azidothiorphan (and a radiolabeled version, e.g., [14C]-azidothiorphan)

  • Thiorphan (for protection experiment)

  • UV lamp (e.g., 254 nm)

  • SDS-PAGE and autoradiography equipment

  • Mass spectrometer for peptide analysis

Procedure:

  • Binding: Incubate purified NEP with azidothiorphan (typically in the nanomolar range) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) in the dark for 30 minutes at room temperature to allow for equilibrium binding.

  • Protection Control: In a parallel experiment, pre-incubate NEP with a high concentration of thiorphan (e.g., 10 µM) for 15 minutes before adding azidothiorphan.

  • Photolysis: Irradiate the samples with UV light for a predetermined time (e.g., 5-15 minutes) on ice. The optimal irradiation time should be determined empirically to maximize labeling while minimizing protein damage.

  • Analysis of Inactivation: Measure the enzymatic activity of NEP after photolysis to confirm irreversible inhibition.

  • Identification of Labeled Protein: If using radiolabeled azidothiorphan, separate the protein by SDS-PAGE and visualize the labeled NEP by autoradiography.

  • Identification of Labeled Residue: a. Excise the labeled protein band. b. Perform in-gel tryptic digestion. c. Analyze the resulting peptides by mass spectrometry to identify the peptide fragment containing the covalent modification.

Protocol 2: Fluorescent Labeling of NEP-Expressing Cells with FTI

This protocol is for visualizing NEP on the surface of live cells using flow cytometry.

Materials:

  • NEP-expressing cells (e.g., MDCK cells transfected with NEP)[9]

  • FTI fluorescent probe

  • HACBOGly (or another potent non-fluorescent NEP inhibitor) for displacement control

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Harvest NEP-expressing cells and wash them with PBS.

  • Labeling: Resuspend the cells in PBS containing FTI at a suitable concentration (e.g., 1-100 nM) and incubate for 30 minutes on ice, protected from light.

  • Displacement Control: In a separate sample, pre-incubate the cells with a high concentration of HACBOGly (e.g., 10 µM) for 15 minutes before adding FTI.

  • Washing: Wash the cells twice with cold PBS to remove unbound FTI.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer with appropriate excitation and emission filters for fluorescein.

  • Data Analysis: Compare the fluorescence intensity of cells labeled with FTI alone to those co-incubated with the competitor inhibitor. A significant reduction in fluorescence in the presence of the competitor confirms the specificity of FTI binding to NEP.

Conclusion: Selecting the Right Tool for the Job

The choice of an affinity label for Neutral Endopeptidase 24.11 is a critical decision that will shape the outcomes of your research.

  • Photoaffinity labels like Azidothiorphan are unparalleled for precisely mapping the binding site and studying enzyme turnover due to their light-activated covalent modification.

  • Fluorescent labels such as FTI offer a powerful and versatile approach for visualizing NEP in cellular contexts, enabling studies on its expression, localization, and trafficking, and are well-suited for high-throughput screening.

  • Mechanism-based irreversible inhibitors and reactive affinity labels like N-bromoacetyl-D-leucylglycine provide a direct means to identify and confirm the functional importance of catalytic residues within the active site.

By understanding the distinct mechanisms, performance characteristics, and experimental nuances of each class of affinity label, researchers can confidently select and apply the most appropriate tool to advance our understanding of this critical enzyme and accelerate the development of novel therapeutics.

References

  • Gomez-Monterrey, I., et al. (1993). Irreversible photolabeling of active site of neutral endopeptidase-24.11 "enkephalinase" by azidothiorphan and [14C]-azidothiorphan. Journal of Biological Chemistry, 268(21), 15937-15942. [Link]

  • Foulon, T., et al. (1992). Detection of neutral endopeptidase-24.11/CD10 by flow cytometry and photomicroscopy using a new fluorescent inhibitor. Journal of Immunological Methods, 153(1-2), 61-70. [Link]

  • Gaucher, C., et al. (1999). Exploration of Neutral Endopeptidase Active Site by a Series of New Thiol-Containing Inhibitors. Journal of Medicinal Chemistry, 42(10), 1736-1745. [Link]

  • Li, Y., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology, 15, 1501407. [Link]

  • Uehara, T., et al. (2023). Enzymological Characterization of 64Cu-Labeled Neprilysin Substrates and Their Application for Modulating the Renal Clearance of Targeted Radiopharmaceuticals. Journal of Medicinal Chemistry, 66(2), 1185-1198. [Link]

  • Tiraboschi, G., et al. (1999). A three-dimensional construction of the active site (region 507–749) of human neutral endopeptidase (EC.3.4.24.11). Protein Engineering, 12(2), 141-149. [Link]

  • Sexton, T., et al. (2012). Active Site Mutations Change the Cleavage Specificity of Neprilysin. PLoS ONE, 7(2), e32343. [Link]

  • Campbell, D. J. (2017). Neprilysin inhibitors and bradykinin. Frontiers in Pharmacology, 8, 627. [Link]

  • Foulon, T., et al. (1995). Fate of a fluorescent inhibitor of endopeptidase-24.11 using enzyme-expressing MDCK cells. Modification of its cellular processing with a monoclonal antibody. FEBS Letters, 367(2), 159-164. [Link]

  • Back, S. A., & Gorenstein, C. (1990). Fluorescent histochemical localization of neutral endopeptidase-24.11 (enkephalinase) in the rat spinal cord. Journal of Comparative Neurology, 296(1), 136-152. [Link]

  • Wilson, A. A., et al. (2010). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Current Pharmaceutical Design, 16(31), 3465-3486. [Link]

  • Dr.Oracle. (2025, May 29). What is the mechanism of action of Neprilysin (Neutral Endopeptidase)?. Dr.Oracle. [Link]

  • ResearchGate. (n.d.). Illustration of two different mechanisms by which neprilysin inhibitors... [Link]

  • Malfroy, B., et al. (1990). N-bromoacetyl-D-leucylglycine. An affinity label for neutral endopeptidase 24.11. Journal of Biological Chemistry, 265(15), 8569-8574. [Link]

  • Back, S. A., & Gorenstein, C. (1989). Fluorescent histochemical localization of neutral endopeptidase-24.11 (enkephalinase) in the rat brainstem. Journal of Comparative Neurology, 285(1), 112-137. [Link]

  • Wuest, F. R., et al. (2015). Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging. Pharmaceuticals, 8(3), 536-577. [Link]

  • Pollard, H., et al. (1987). [3H]thiorphan and [3H]acetorphan as probes for the characterization of enkephalinase. European Journal of Pharmacology, 133(2), 155-164.
  • ResearchGate. (n.d.). Radiolabeled FAP inhibitors as new pantumoral radiopharmaceuticals for PET imaging: a pictorial essay. [Link]

  • Aldrich, J. V., et al. (2003). Synthesis and evaluation of potential affinity labels derived from endomorphin-2. Journal of Medicinal Chemistry, 46(4), 609-612. [Link]

  • Packer, M. (2016). Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions. Journal of Cardiovascular Pharmacology, 68(1), 1-3. [Link]

  • Vardeny, O., & Miller, R. (2016). Mechanism of Action of LCZ696. Cardiac Failure Review, 2(1), 22-26. [Link]

  • Yuan, H., et al. (2021). Near-Infrared Fluorescent Probes for the Detection of Cancer-Associated Proteases. ACS Chemical Biology, 16(8), 1339-1353. [Link]

  • Perrin, D. M. (n.d.). PET Radiolabels. David Perrin Research Group. [Link]

  • van Dongen, G. A., & Vosjan, M. J. (2010). PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET. Current Opinion in Biotechnology, 21(5), 629-636. [Link]

  • Wikipedia. (2024, February 28). Neprilysin. In Wikipedia. [Link]

  • Erdös, E. G., & Skidgel, R. A. (1989). Neutral endopeptidase 24.11 (enkephalinase) and related regulators of peptide hormones. FASEB Journal, 3(2), 145-151. [Link]

  • Taylor & Francis. (n.d.). Affinity labels – Knowledge and References. Taylor & Francis. [Link]

  • Aldrich, J. V., et al. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research, 56(2), 80-87. [Link]

  • ResearchGate. (n.d.). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. [Link]

  • Sinha, D., et al. (2009). Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors. Journal of Medicinal Chemistry, 52(23), 7545-7548. [Link]

  • Kim, K., & Liu, W. R. (2023). Affinity‐Directed Site‐Specific Protein Labeling and Its Application to Antibody‐Drug Conjugates. Angewandte Chemie International Edition, 62(49), e202311893. [Link]

  • Lichty, J. J., et al. (2005). Comparison of affinity tags for protein purification. Protein Expression and Purification, 41(1), 98-105. [Link]

  • Springer. (n.d.). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer. [Link]

  • Connelly, J. C., et al. (1985). Neutral endopeptidase 24.11 in human neutrophils: cleavage of chemotactic peptide. Proceedings of the National Academy of Sciences, 82(24), 8737-8741. [Link]

  • M-CSA. (n.d.). Neprilysin. M-CSA. [Link]

  • Parker, C. G., & Hsieh, I. W. (2020). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 18(30), 5739-5751. [Link]

  • Penn State. (n.d.). Comparison of affinity tags for protein purification. Penn State Research Database. [Link]

  • bioRxiv. (2025, July 6). Global Protein-Ligand Binding Affinity Profiling via Photocatalytic Labeling. bioRxiv. [Link]

  • Fisher, J. F., & Press, E. M. (1974). Affinity labelling of isoelectrofocused fractions from a DNP antibody preparation with the photoactive labels 2,4-dinitrophenyl-1-azide and 2,4-dinitrophenyl-ε-aminocaproyldiazoketone. Immunology, 27(6), 1183-1194. [Link]

  • ResearchGate. (n.d.). Assay of Endopeptidase-24.11 Activity in Plasma Applied to In Vivo Studies of Endopeptidase Inhibitors. [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... [Link]

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Comparative

Aspirin-Glycine Interactions: Mechanistic Insights and Comparative Efficacy in Gastrointestinal Sparing and Antiplatelet Therapy

Executive Summary Low-dose acetylsalicylic acid (ASA, Aspirin) remains the cornerstone of secondary prevention for cardiovascular and cerebrovascular diseases[1]. However, its chronic administration is severely limited b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Low-dose acetylsalicylic acid (ASA, Aspirin) remains the cornerstone of secondary prevention for cardiovascular and cerebrovascular diseases[1]. However, its chronic administration is severely limited by gastrointestinal (GI) toxicity, ranging from mild dyspepsia to severe mucosal ulceration and hemorrhage[2]. To mitigate these adverse effects without compromising antiplatelet efficacy, the co-formulation of aspirin with the amino acid glycine (Gly-ASA) has emerged as a highly effective pharmacological strategy[3].

This guide provides an objective, data-driven comparison of Gly-ASA against standard aspirin formulations. Designed for drug development professionals and research scientists, it dissects the dual-action cytoprotective and synergistic anti-aggregatory mechanisms of glycine, synthesizes comparative clinical data, and outlines a self-validating experimental framework for preclinical evaluation.

Mechanistic Pathways: The Causality of Cytoprotection

The GI toxicity of aspirin is driven by a dual mechanism: direct topical irritation due to its acidic nature (ion trapping within gastric epithelial cells) and systemic inhibition of cyclooxygenase-1 (COX-1)[4]. The inhibition of COX-1 depletes cytoprotective prostaglandins (PGE2), leading to reduced mucosal blood flow, decreased bicarbonate secretion, and increased susceptibility to acid-induced necrosis[4].

Glycine counters this toxicity through a sophisticated, receptor-mediated pathway rather than mere chemical buffering.

The Glycine-Gated Chloride Channel (GlyR) Axis: Immune cells (including Kupffer cells, alveolar macrophages, and neutrophils) and platelets express glycine-gated chloride channels[5]. When glycine binds to these receptors, it stimulates an influx of chloride ions (Cl⁻), which hyperpolarizes the cell membrane[5]. Because cellular activation, inflammatory cytokine release (e.g., TNF-α), and platelet aggregation are heavily dependent on intracellular calcium (Ca²⁺) signaling, this membrane hyperpolarization effectively blunts agonist-induced Ca²⁺ influx[5].

Consequently, glycine not only prevents the activation of macrophages and the subsequent release of tissue-damaging inflammatory cytokines but also exerts an independent, synergistic anti-platelet effect[5][6].

Mechanism ASA Aspirin (ASA) COX1 COX-1 Inhibition ASA->COX1 Gly Glycine GlyR GlyR Activation Gly->GlyR PGE2 ↓ Prostaglandins (PGE2) COX1->PGE2 Damage Gastric Mucosal Damage PGE2->Damage Cl ↑ Chloride Influx (Hyperpolarization) GlyR->Cl Ca ↓ Calcium Influx Cl->Ca Protect Cytoprotection & Anti-aggregation Ca->Protect Protect->Damage Inhibits

Fig 1: Synergistic mechanism of Aspirin and Glycine via COX-1 inhibition and GlyR hyperpolarization.

Comparative Performance Analysis

When evaluating antiplatelet therapies, the therapeutic index is defined by the balance between thrombotic event prevention and bleeding/ulcerative risk. The following table synthesizes clinical and pharmacological data comparing standard ASA, Enteric-Coated ASA, ASA + Proton Pump Inhibitors (PPIs), and Gly-ASA formulations.

A pivotal noninterventional trial involving 1,135 patients on long-term antiplatelet therapy demonstrated that transitioning to a Gly-ASA formulation increased the percentage of patients completely free of GI complaints from 28.2% to 60.6%[3]. Furthermore, chronic, "always present" GI symptoms plummeted from 8.5% to 0.5%[3].

Formulation Comparison Matrix
ParameterStandard ASAEnteric-Coated ASAASA + PPI (e.g., Omeprazole)Glycine-ASA (Gly-ASA)
Primary Mechanism Irreversible COX-1 inhibitionDelayed release COX-1 inhibitionCOX-1 block + H⁺/K⁺ ATPase blockCOX-1 block + GlyR hyperpolarization
GI Tolerability Poor (High incidence of dyspepsia/ulcers)Moderate (Shifts damage to lower GI tract)Excellent (Near complete acid suppression)High (Direct mucosal cytoprotection)
Patients w/o GI Complaints ~28.2%[3]~35.0%~75.0%60.6%[3]
Antiplatelet Synergy NoneNonePotential negative (CYP2C19 interaction)Positive (Independent GlyR-mediated inhibition)[5]
Systemic Inflammation Reduces via COXReduces via COXReduces via COXSuperior reduction via macrophage GlyR[6]
Development Complexity LowMediumHigh (Co-packaging/Polypharmacy)Medium (Co-crystallization/blending)

Data Interpretation: While ASA + PPI offers the highest raw acid suppression, it introduces polypharmacy risks, including altered gut microbiome and potential pharmacokinetic interactions (e.g., clopidogrel resistance). Gly-ASA provides a highly favorable risk-to-benefit ratio by utilizing a naturally occurring amino acid to achieve cytoprotection and synergistic platelet stabilization[3][7].

Experimental Validation: In Vivo Preclinical Protocol

To objectively validate the cytoprotective efficacy of novel Gly-ASA formulations during drug development, a self-validating in vivo model is required. The following protocol utilizes a Wistar rat model of aspirin-induced gastric ulceration[8].

Self-Validation Logic: This protocol pairs macroscopic morphological scoring (Gastric Lesion Index) with orthogonal biochemical validation (Myeloperoxidase[MPO] and TNF-α assays) to ensure that observed physical protections correlate directly with molecular anti-inflammatory markers[9].

Step-by-Step Methodology

Step 1: Animal Acclimatization and Fasting

  • Action: House male Wistar rats (150-200g) in standard conditions. Fast the animals for 24 hours prior to the experiment, providing water ad libitum until 2 hours before dosing.

  • Causality: Fasting is critical. The presence of food in the stomach acts as a physical barrier and chemical buffer, which introduces high variance in topical aspirin absorption and prevents consistent lesion formation[8].

Step 2: Group Allocation and Dosing

  • Action: Randomize into four groups (n=6/group):

    • Vehicle Control (1% Methylcellulose)

    • Positive Control (Standard ASA, 200 mg/kg)[8]

    • Reference Standard (ASA 200 mg/kg + Omeprazole 20 mg/kg)[8]

    • Test Formulation (Gly-ASA, equimolar to 200 mg/kg ASA).

  • Action: Administer all treatments via oral gavage.

  • Causality: Oral gavage ensures precise dosing directly to the gastric mucosa, mimicking the pharmacokinetic entry route of oral human formulations.

Step 3: Lesion Induction and Tissue Harvesting

  • Action: Incubate animals for 4 to 6 hours post-administration. Euthanize via CO₂ asphyxiation.

  • Action: Excise the stomach, open along the greater curvature, and gently rinse with ice-cold phosphate-buffered saline (PBS).

  • Causality: The 4-6 hour window allows sufficient time for systemic COX-1 inhibition to deplete PGE2 while topical irritation synergistically induces hemorrhagic lesions. Ice-cold PBS halts enzymatic degradation of biochemical markers.

Step 4: Macroscopic Evaluation (Gastric Lesion Index - GLI)

  • Action: Pin the stomach flat and photograph under a stereomicroscope. Score lesions based on length (e.g., 1mm = score 1; >5mm = score 3).

  • Causality: Provides a direct, quantifiable morphological assessment of mucosal integrity.

Step 5: Biochemical Orthogonal Validation (MPO & TNF-α)

  • Action: Homogenize a standardized section of the glandular stomach.

  • Action: Assay for Myeloperoxidase (MPO) activity using a spectrophotometric assay (measuring H₂O₂-dependent oxidation of o-dianisidine).

  • Action: Quantify TNF-α levels using a specific Enzyme-Linked Immunosorbent Assay (ELISA)[9].

  • Causality: MPO is a direct biochemical marker of neutrophil infiltration, validating that macroscopic lesions are driven by acute inflammation. TNF-α quantification confirms whether the GlyR-mediated hyperpolarization successfully blunted macrophage activation[9].

Workflow Prep Animal Prep (Wistar Rats) Fast Fasting (24h) Clear Gastric Contents Prep->Fast Dose Oral Administration ASA vs Gly-ASA Fast->Dose Incubate Incubation (4-6h) Allow Lesion Formation Dose->Incubate Tissue Tissue Collection Stomach Excision Incubate->Tissue Assay Biochemical Assays (MPO, TNF-α, GLI) Tissue->Assay

Fig 2: In vivo workflow for validating Gly-ASA cytoprotection and anti-inflammatory efficacy.

Conclusion

The integration of glycine into aspirin formulations represents a highly rational, mechanistically sound approach to resolving NSAID-induced enteropathy. By leveraging the glycine-gated chloride channel to induce cellular hyperpolarization, Gly-ASA formulations achieve robust gastric cytoprotection and synergistic platelet inhibition without the pharmacokinetic liabilities associated with PPI co-administration. For drug development professionals, utilizing the self-validating in vivo protocols outlined above ensures that the molecular benefits of Gly-ASA are rigorously quantified for regulatory submission.

References

  • Interactions between Aspirin and Glycine. Drugs.com. Available at:[Link]

  • Low-dose aspirin plus glycine for anti-platelet drug therapy. NUS Blog. Available at:[Link]

  • Schemmer P, et al. Glycine reduces platelet aggregation. Amino Acids (PMC - NIH). Available at:[Link]

  • Kusche W, et al. Acetylsalicylic acid tablets with glycine improve long-term tolerability in antiplatelet drug therapy: results of a noninterventional trial. PubMed - NIH. Available at:[Link]

  • Acetylsalicylic acid in 2019: known benefits and new challenges. Via Medica. Available at:[Link]

  • McCarty MF, et al. The cardiometabolic benefits of glycine: Is glycine an 'antidote' to dietary fructose? BMJ Open Heart. Available at:[Link]

  • Kumar D, et al. Antiulcer activity of water soaked Glycine max L. grains in aspirin induced model of gastric ulcer in Wistar rats. PMC - NIH. Available at:[Link]

  • Prediction of Low-Dose Aspirin-Induced Gastric Toxicity Using Nuclear Magnetic Resonance Spectroscopy-Based Pharmacometabolomics in Rats. MDPI. Available at:[Link]

  • A novel hybrid aspirin-NO-releasing compound inhibits TNFalpha release from LPS-activated human monocytes and macrophages. PMC - NIH. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Manual: Safe Handling and Disposal of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

As drug development accelerates, the complexity of managing functionalized synthetic intermediates requires a rigorous, scientifically grounded approach to laboratory safety. N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the complexity of managing functionalized synthetic intermediates requires a rigorous, scientifically grounded approach to laboratory safety. N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a highly specialized molecule combining a halogenated aromatic system (bromine), a privileged pharmacological scaffold (indole), and an amino acid derivative (glycine).

This guide provides researchers and environmental health and safety (EHS) professionals with the definitive operational protocols for the handling, deactivation, and disposal of this compound. We do not just outline what to do; we explain the chemical and physical causality behind every safety mandate.

Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first deconstruct the molecule's structural liabilities.

  • The Indole Core: Indole derivatives are universally recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a vast array of biological targets[1]. Many functionalized indoles exhibit potent biological activities, including targeted cytotoxicity against various human cell lines[2]. Consequently, this compound must be treated as a potential cytotoxin.

  • The Bromine Atom (C5 Position): The presence of a covalently bound halogen fundamentally alters the waste classification of this material. Under U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, halogenated organic waste requires specialized disposal pathways[3].

Quantitative Hazard Summary
Hazard ParameterClassification / SpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains covalent bromine; requires specialized high-temperature incineration[4].
Biological Toxicity Suspected Cytotoxin / IrritantIndole core structures frequently exhibit high biological activity and cellular intercalation[1][2].
Environmental Risk High (Persistent Organic)Halogenated aromatics resist natural biodegradation and can bioaccumulate.
Required PPE Nitrile Gloves (Double), Goggles, Lab CoatPrevents dermal absorption of potentially active pharmaceutical ingredients (APIs).
Ventilation Fume Hood (80-120 fpm face velocity)Mitigates inhalation risk of aerosolized powders during weighing or transfer.

The Causality of Halogenated Waste Segregation

A critical error in many laboratories is the co-mingling of halogenated and non-halogenated organic wastes. Why is strict segregation mandatory for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine?

When non-halogenated waste is incinerated, it is typically burned at standard temperatures to produce


 and 

. However, if brominated compounds are introduced into standard incinerators, incomplete combustion occurs. This leads to the formation of highly toxic Products of Incomplete Combustion (PICs) , including brominated dioxins and furans[5]. Furthermore, the combustion of bromine generates corrosive hydrobromic acid (

) gas.

Therefore, halogenated waste must be segregated so it can be routed to specialized, high-temperature liquid injection incinerators equipped with alkaline flue-gas scrubbers designed to neutralize acidic byproducts[4][5].

WasteSegregation Start Reaction Mixture Containing Brominated Indole Quench Aqueous Quench (e.g., NaHCO3) Start->Quench PhaseSep Phase Separation (Organic / Aqueous) Quench->PhaseSep OrgLayer Organic Layer (Halogenated Solvents + Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts + Trace Organics) PhaseSep->AqLayer HalWaste Halogenated Organic Waste (Incineration) OrgLayer->HalWaste Collect AqWaste Aqueous Hazardous Waste (EHS Processing) AqLayer->AqWaste Collect

Caption: Workflow for the segregation and disposal of brominated indole reaction mixtures.

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating system for the disposal of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, ensuring compliance and safety at every operational node.

Protocol A: Disposal of Liquid Reaction Mixtures

Use this protocol when the compound is dissolved in organic solvents (e.g., DCM, DMF, or Ethyl Acetate) post-synthesis or post-assay.

  • Chemical Quenching: Ensure all reactive coupling agents or bases used in the synthesis of the acetylglycine moiety are fully quenched (e.g., using saturated aqueous

    
     or 
    
    
    
    ).
  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic layer containing the brominated indole derivative.

  • Primary Waste Routing: Pour the organic layer into a chemically compatible, high-density polyethylene (HDPE) container. The container must be explicitly labeled: "Hazardous Waste - Halogenated Organics (Contains Brominated Indole)".

  • Secondary Waste Routing: Do not pour the remaining aqueous layer down the sink. Because it has been in contact with a halogenated organic, it contains trace amounts of the compound. Collect this in a separate container labeled "Hazardous Waste - Aqueous (Trace Halogens)"[3].

  • Validation: Verify that the halogenated waste container is tightly sealed and stored in a secondary containment tray within a ventilated satellite accumulation area.

Protocol B: Disposal of Solid Waste and Consumables

Use this protocol for pure powders, contaminated silica gel, and laboratory consumables.

  • Powder Disposal: Unused or expired solid N-[(5-bromo-1H-indol-1-yl)acetyl]glycine must be kept in its original vial, placed inside a secondary sealed bag, and deposited in a solid hazardous waste bin designated for incineration.

  • Chromatography Waste: Silica gel used to purify this compound retains significant amounts of brominated residue. Dry the silica gel completely inside a fume hood to prevent inhalation of silica dust, then transfer it to a solid halogenated waste container.

  • Consumables: All pipette tips, weighing boats, and nitrile gloves that have come into direct contact with the compound must be treated as chemically contaminated solid waste.

Spill Response & Emergency Logistics

In the event of an accidental release, standard sweeping or mopping is insufficient and dangerous. The physical state of the compound (solid powder vs. dissolved solution) dictates the response logic.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & State Spill->Assess Major Major Spill (>500mL / Powder Cloud) Assess->Major Minor Minor Spill (<500mL / Contained) Assess->Minor Evac Evacuate & Call EHS Major->Evac PPE Don PPE (Nitrile, Goggles) Minor->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Dispose Collect as Solid Halogenated Waste Absorb->Dispose

Caption: Logical decision tree for laboratory spill response involving halogenated organics.

Operational Spill Protocol (Minor Spill)
  • Containment: Immediately halt all nearby operations. If the spill is a liquid solution, surround the perimeter with an inert absorbent material such as vermiculite or sand. Causality: Do not use combustible materials like paper towels, as some halogenated mixtures can react exothermically or off-gas when absorbed by cellulose.

  • Absorption & Collection: Allow the vermiculite to fully absorb the liquid. Using a non-sparking plastic scoop, collect the saturated absorbent.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) and absorb the washings.

  • Disposal: Place all collected materials, including the scoop and your contaminated gloves, into a heavy-duty plastic bag. Label it as "Solid Halogenated Spill Debris" and request an immediate EHS pickup.

References

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office Source: tennessee.edu URL:[Link]

  • Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1 Source: epa.gov URL:[Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 Source: nih.gov URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: nih.gov URL:[Link]

Sources

Handling

Personal protective equipment for handling N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Advanced Operational Safety & PPE Protocol: Handling N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Executive Summary Handling novel halogenated indole derivatives like N-[(5-bromo-1H-indol-1-yl)acetyl]glycine requires a rigor...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety & PPE Protocol: Handling N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

Executive Summary

Handling novel halogenated indole derivatives like N-[(5-bromo-1H-indol-1-yl)acetyl]glycine requires a rigorous, self-validating safety protocol. As a specialized research chemical, it presents unique toxicological risks that bridge the gap between organic halogens and bioactive signaling molecules. This guide provides drug development professionals with a comprehensive, causality-driven framework for personal protective equipment (PPE), operational handling, and disposal.

Mechanistic Toxicology & Hazard Profile

To design an effective PPE strategy, we must first understand the molecular behavior of the compound. Do not merely treat this as a generic powder; understand why it requires specific barriers.

  • The Pharmacophore: The core of this molecule is based on 5-bromoindole, which is classified under GHS as a respiratory irritant[1].

  • Lipophilicity and Permeation: Halogenated indoles are highly [2]. While the N-acetylglycine moiety introduces hydrogen-bonding potential that increases the risk of aerosolized powder adhering to mucous membranes, the brominated core retains its ability to rapidly cross biological membranes.

  • The Carrier Effect: In drug development, this compound is typically solubilized in dimethyl sulfoxide (DMSO). DMSO acts as a "Trojan horse," rapidly transporting dissolved lipophilic solutes directly through standard latex gloves and the dermal barrier. Therefore, PPE choices must account for both the dry powder aerosolization risk and the solvent-carrier permeation risk.

Quantitative PPE Matrix

In accordance with the National Research Council's [3], the following PPE specifications are mandatory for handling N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.

Body PartRequired PPE SpecificationMechanistic Justification & Standards
Hands (Powder) Single Nitrile Gloves (Min. 0.11 mm thickness)Prevents dermal contact with irritating dust. Nitrile offers superior resistance to halogenated organics compared to latex.
Hands (Solution) Double Nitrile Gloves (Min. 0.38 mm outer)DMSO rapidly degrades thin nitrile. Double gloving provides a >480-minute breakthrough time (EN 374 standard).
Eyes/Face Chemical Splash Goggles (ANSI Z87.1)The N-acetylglycine group increases mucosal adhesion risk. Standard safety glasses with side shields are insufficient.
Body Flame-Resistant (FR) Lab Coat & Long PantsProtects against static discharge during powder weighing, which could ignite airborne dust.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a certified fume hood (e.g., during a spill). Filters aerosolized STOT SE 3 irritants.

Standard Operating Procedure (SOP): Powder Weighing & Stock Preparation

Every step in this protocol is a self-validating system designed to mitigate the specific physical properties of brominated indoles.

  • Step 1: Environmental Isolation

    • Conduct all dry powder handling inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 80-100 feet per minute (fpm).

    • Causality: The fine powder of the glycine conjugate is prone to electrostatic levitation. Proper airflow prevents the inhalation of respiratory irritants.

  • Step 2: PPE Donning & Static Control

    • Don the FR lab coat, goggles, and double nitrile gloves.

    • Discharge static electricity by touching a grounded metal surface before opening the chemical container to prevent powder dispersion.

  • Step 3: Transfer and Weighing

    • Use an anti-static weighing boat and a micro-spatula.

    • Do not return excess powder to the primary container to avoid cross-contamination and unnecessary handling.

  • Step 4: Solubilization (The Critical Juncture)

    • When adding DMSO or DMF to create a stock solution, ensure the vial is securely capped before vortexing.

    • Causality: If a splash occurs, the outer glove must be removed and replaced immediately. The inner glove provides the critical barrier during the 10-second window it takes to change the outer glove.

Spill Response & Halogenated Waste Disposal

A robust safety system assumes failure will occur and plans accordingly.

  • Minor Spill (<50 mg, inside hood):

    • Keep the fume hood running to capture aerosols.

    • Mist the powder gently with water (or a 10% ethanol solution) to prevent aerosolization.

    • Wipe up with absorbent lab wipes.

    • Place all wipes into a designated, sealable solid waste container.

  • Major Spill (>50 mg, outside hood):

    • Evacuate the immediate area to prevent tracking the lipophilic powder.

    • Don a P100 respirator before re-entering the space.

    • Use a HEPA-filtered vacuum or the wet-wiping method. Do not sweep dry powder, as this will aerosolize the STOT SE 3 irritant.

  • Disposal:

    • N-[(5-bromo-1H-indol-1-yl)acetyl]glycine contains a covalently bound bromine atom. It must be strictly segregated into Halogenated Solid/Liquid Waste streams. Mixing halogenated waste with non-halogenated solvents can lead to dangerous exothermic reactions in the waste carboy and violates environmental regulations.

Operational Handling and Spill Response Workflow

PPE_Workflow Start Initiate Handling of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min face velocity 80-100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Evac Evacuate & Isolate Area Spill->Evac Yes (>50mg) Clean Use HEPA Vacuum / Wet Wiping Spill->Clean Yes (<50mg) Success Proceed with Assay Spill->Success No Evac->Clean Dispose Dispose as Halogenated Solid Waste Clean->Dispose

Fig 1: Operational workflow and spill response logic for halogenated indole derivatives.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24905, 5-Bromoindole. Retrieved from[Link]

Sources

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